molecular formula C22H31N3O5Si B8249665 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine

5-O-TBDMS-N4-Benzoyl-2-deoxycytidine

Número de catálogo: B8249665
Peso molecular: 445.6 g/mol
Clave InChI: CCPOWNJNXQQIFV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-O-TBDMS-N4-Benzoyl-2-deoxycytidine is a useful research compound. Its molecular formula is C22H31N3O5Si and its molecular weight is 445.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-[1-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5Si/c1-22(2,3)31(4,5)29-14-17-16(26)13-19(30-17)25-12-11-18(24-21(25)28)23-20(27)15-9-7-6-8-10-15/h6-12,16-17,19,26H,13-14H2,1-5H3,(H,23,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPOWNJNXQQIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-O-TBDMS-N4-Benzoyl-2-deoxycytidine structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-tert-Butyldimethylsilyl-N4-Benzoyl-2-deoxycytidine is a chemically modified nucleoside that serves as a critical building block in the chemical synthesis of deoxyribonucleic acid (DNA) and other nucleic acid analogues.[1][2] Its structure is strategically engineered with protecting groups to ensure regioselectivity and efficiency during the stepwise assembly of oligonucleotides. The tert-butyldimethylsilyl (TBDMS) group at the 5'-hydroxyl position and the benzoyl group at the N4-exocyclic amine prevent unwanted side reactions during the phosphoramidite coupling steps in solid-phase synthesis. This guide provides a comprehensive overview of its structure, properties, a representative synthesis protocol, and its primary applications in research and drug development.

Chemical Structure and Identification

The molecule consists of a 2'-deoxycytidine core modified with two key protecting groups:

  • 5'-O-TBDMS group: A bulky silyl ether protecting the primary 5'-hydroxyl group. This group is stable under various reaction conditions but can be selectively removed, typically using a fluoride source like tetrabutylammonium fluoride (TBAF).

  • N4-Benzoyl group: An amide-linked benzoyl group protecting the exocyclic amine of the cytosine base. This group prevents the amine from interfering with phosphoramidite chemistry and is typically removed under basic conditions during the final deprotection step of oligonucleotide synthesis.

Chemical Structure:

Table 1: Chemical Identifiers and Properties

PropertyValue
CAS Number 51549-36-1[3]
Molecular Formula C22H31N3O5Si[4]
Molecular Weight 445.59 g/mol [3]
IUPAC Name N-{1-[(2R,4R)-5-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide[3]
Canonical SMILES CC(C)(C)--INVALID-LINK--(C)OCC1O--INVALID-LINK--C[C@H]1O[3]
InChI Key CCPOWNJNXQQIFV-IRQCGSAXSA-N[3]
Purity ≥98% (typical)[3]
Melting Point 445.6 °C (Note: This value from one source may be anomalous and could be confused with the molecular weight)[5]
LogP 2.8622[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 6[3]
Storage Conditions Store at 10°C - 25°C with container closed.[5] For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1][4]

Experimental Protocols

The synthesis of this compound involves a two-step protection strategy starting from 2'-deoxycytidine. The following is a generalized experimental methodology based on standard nucleoside chemistry.

Step 1: Selective Silylation of the 5'-Hydroxyl Group

This step aims to selectively protect the primary 5'-hydroxyl group over the secondary 3'-hydroxyl group due to its higher reactivity.

  • Reagents: 2'-deoxycytidine, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Pyridine (as solvent and base), Silver Nitrate (AgNO₃, optional catalyst).

  • Procedure:

    • Dissolve 2'-deoxycytidine in anhydrous pyridine.

    • Cool the solution in an ice bath (0 °C).

    • Add TBDMS-Cl (typically 1.1 to 1.5 equivalents) portion-wise to the solution while stirring. The use of a catalyst like AgNO₃ can improve selectivity and yield.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding methanol.

    • Remove the solvent under reduced pressure.

    • Purify the resulting 5'-O-TBDMS-2'-deoxycytidine crude product using silica gel column chromatography.

Step 2: Benzoylation of the N4-Amine Group

This step protects the exocyclic amine on the cytosine base.

  • Reagents: 5'-O-TBDMS-2'-deoxycytidine, Benzoyl chloride (Bz-Cl) or Benzoic anhydride, Pyridine.

  • Procedure:

    • Dissolve the purified 5'-O-TBDMS-2'-deoxycytidine in anhydrous pyridine.

    • Cool the solution to 0 °C.

    • Slowly add Benzoyl chloride (1.1 to 1.5 equivalents) to the solution.

    • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

    • Once the reaction is complete, quench with water or a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

    • Purify the final product, this compound, by silica gel chromatography to achieve high purity.

Applications in Oligonucleotide Synthesis and Drug Development

This compound is primarily used as a monomeric building block in the solid-phase synthesis of custom DNA sequences.[1][2] This process is fundamental to the development of:

  • Antisense Oligonucleotides (ASOs): These are short, synthetic DNA or RNA strands that bind to specific messenger RNA (mRNA) molecules, modulating gene expression.[6][7] The precise synthesis of these therapeutic molecules relies on high-purity protected nucleosides.

  • Small interfering RNAs (siRNAs): Similar to ASOs, siRNAs are used in RNA interference (RNAi) pathways to silence gene expression, offering therapeutic potential for a wide range of diseases.[6]

  • DNA Probes and Primers: For molecular diagnostics, such as in the Polymerase Chain Reaction (PCR), high-quality primers and probes are essential for accuracy and reliability.[6]

  • Aptamers: These are oligonucleotide or peptide molecules that bind to a specific target molecule. Their synthesis requires the controlled addition of nucleosides.

The TBDMS and Benzoyl protecting groups play a crucial role in the phosphoramidite synthesis cycle, as illustrated in the workflow below.

Visualized Workflow: Role in Solid-Phase DNA Synthesis

The following diagram illustrates the standard solid-phase oligonucleotide synthesis cycle and the role of a protected nucleoside like this compound. The cycle involves the sequential addition of phosphoramidite monomers to a growing chain attached to a solid support.

Oligonucleotide_Synthesis_Cycle Start Start: Solid Support with First Nucleoside Deprotection 1. Deprotection (Removal of 5'-DMT) Start->Deprotection Coupling 2. Coupling Add Protected dC Phosphoramidite Deprotection->Coupling Activator Protected_dC This compound (as a 3'-phosphoramidite derivative) Coupling->Protected_dC Capping 3. Capping (Acetylation of Unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Elongated_Chain Elongated Chain (n+1) Oxidation->Elongated_Chain Ready for next cycle Elongated_Chain->Deprotection Repeat n times Cleavage Final Cleavage & Deprotection Elongated_Chain->Cleavage After final cycle Final_Oligo Purified Oligonucleotide Cleavage->Final_Oligo

Caption: Workflow of solid-phase oligonucleotide synthesis using protected phosphoramidites.

This workflow highlights how the protecting groups on the 2'-deoxycytidine derivative ensure that the coupling reaction occurs exclusively between the 3'-phosphoramidite of the incoming monomer and the free 5'-hydroxyl of the growing chain. The N4-benzoyl and other base-protecting groups, along with the 5'-O-TBDMS on the terminal nucleoside, are removed in the final cleavage and deprotection step to yield the desired oligonucleotide sequence.

References

Technical Guide: 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 51549-36-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, a critical protected nucleoside intermediate used in the chemical synthesis of DNA oligonucleotides. This document details its physicochemical properties, provides a comprehensive synthesis protocol, and illustrates its central role in automated solid-phase DNA synthesis.

Core Data and Physicochemical Properties

5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is a derivative of 2'-deoxycytidine strategically modified with protecting groups to allow for controlled, regioselective bond formation during oligonucleotide synthesis. The bulky tert-butyldimethylsilyl (TBDMS) group protects the primary 5'-hydroxyl, while the benzoyl (Bz) group protects the exocyclic amine (N4) of the cytosine base.

PropertyValueReference(s)
CAS Number 51549-36-1[1]
Molecular Formula C₂₂H₃₁N₃O₅Si[1]
Molecular Weight 445.58 g/mol [1]
Appearance White to off-white solid[2]
Purity Typically ≥98%[2]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol[3]
Storage Conditions Store at 4°C, protected from light. For long-term storage in solvent, use -20°C (1 month) or -80°C (6 months).[4]

Synthesis Protocol

The synthesis of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine from the parent 2'-deoxycytidine is a two-step process involving the protection of the exocyclic amine followed by the selective protection of the 5'-hydroxyl group.

Synthesis Workflow dC 2'-deoxycytidine Bz_dC N4-Benzoyl-2'-deoxycytidine dC->Bz_dC Benzoyl Chloride, Pyridine Final 5'-O-TBDMS-N4-Benzoyl- 2'-deoxycytidine Bz_dC->Final TBDMS-Cl, Imidazole, DMF

Caption: Synthesis of the target compound from 2'-deoxycytidine.

Step 1: N4-Benzoylation of 2'-deoxycytidine

This initial step protects the exocyclic amine of the cytosine base to prevent side reactions during subsequent synthesis steps.

Materials:

  • 2'-deoxycytidine

  • Pyridine (anhydrous)

  • Benzoyl Chloride (Bz-Cl)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2'-deoxycytidine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., Argon).

  • Cool the solution in an ice bath (0°C).

  • Add benzoyl chloride dropwise to the stirred solution. The benzoyl chloride is typically used in a slight molar excess (e.g., 1.2 equivalents).

  • Allow the reaction mixture to stir overnight, gradually warming to room temperature.

  • Quench the reaction by adding a small volume of methanol and stirring for 30 minutes.

  • Remove the pyridine under reduced pressure (rotary evaporation).

  • Dissolve the resulting residue in dichloromethane.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N4-Benzoyl-2'-deoxycytidine.

  • Purify the product via silica gel chromatography as needed.

Step 2: Selective 5'-O-Silylation with TBDMS-Cl

This step selectively protects the primary 5'-hydroxyl group, leaving the 3'-hydroxyl available for phosphitylation and subsequent oligonucleotide chain elongation. The steric hindrance of the TBDMS group favors reaction at the less hindered 5'-position.[5]

Materials:

  • N4-Benzoyl-2'-deoxycytidine (from Step 1)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Water, Brine, and Anhydrous Na₂SO₄

Procedure: [5]

  • Dissolve the dried N4-Benzoyl-2'-deoxycytidine in anhydrous DMF in a flask under an inert atmosphere.

  • Add imidazole (approximately 2.5 equivalents) followed by TBDMS-Cl (approximately 1.2 equivalents) to the solution.

  • Stir the reaction at room temperature. The reaction is typically complete within a few hours and can be monitored by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic solution multiple times with water to remove DMF and imidazole, followed by a final wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • The crude product, 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, can be purified by silica gel chromatography to separate it from any 3'-silylated isomer and disilylated byproducts.

Application in Solid-Phase Oligonucleotide Synthesis

The primary application for 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is as a building block in automated solid-phase oligonucleotide synthesis after its conversion to the corresponding 3'-phosphoramidite. The phosphoramidite method allows for the stepwise, controlled addition of nucleotides in the 3' to 5' direction to build a custom DNA sequence.

The overall process is a cycle of four key steps for each nucleotide added.

Phosphoramidite Synthesis Cycle cluster_0 Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add new base) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Block failures) Coupling->Capping Add Phosphoramidite (e.g., dC-amidite) Oxidation 4. Oxidation (Stabilize linkage) Capping->Oxidation Oxidation->Detritylation Repeat for next cycle Cleavage Cleavage & Deprotection Oxidation->Cleavage Chain Complete Start Solid Support with First Nucleoside (5'-DMT) Start->Detritylation FinalOligo Purified Oligonucleotide Cleavage->FinalOligo

Caption: The four-step cycle of automated solid-phase DNA synthesis.

Experimental Workflow Details
  • De-blocking (Detritylation): The synthesis begins with the first nucleoside attached to a solid support (e.g., controlled pore glass). Its 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group. This acid-labile DMT group is removed using an acid like trichloroacetic acid (TCA) to expose a free 5'-hydroxyl group.[6]

  • Coupling: The next nucleoside in the sequence, activated as a phosphoramidite (such as the one derived from 5'-O-DMT-N4-Benzoyl-2'-deoxycytidine), is added along with an activator like tetrazole. The free 5'-hydroxyl group of the support-bound nucleoside attacks the phosphoramidite, forming a new phosphite triester linkage.[6]

  • Capping: To prevent the elongation of chains where the coupling reaction failed, any unreacted 5'-hydroxyl groups are permanently blocked (acetylated) using reagents like acetic anhydride and N-methylimidazole. This step is crucial for minimizing the presence of deletion mutations (n-1 shortmers) in the final product.[1]

  • Oxidation: The newly formed phosphite triester linkage is unstable. It is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution in the presence of water and pyridine. This stabilizes the DNA backbone.[6]

This four-step cycle is repeated for each nucleotide in the desired sequence. Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups (including the N4-benzoyl and the phosphate-protecting groups) are removed in a final deprotection step, yielding the final DNA product.

References

In-Depth Technical Guide: 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, a critical protected nucleoside used in the chemical synthesis of DNA oligonucleotides. This document outlines its chemical properties, its central role in solid-phase synthesis, and a detailed protocol for its application.

Core Compound Properties

5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is a modified derivative of 2'-deoxycytidine. The strategic placement of protecting groups is essential for its function in oligonucleotide synthesis. The tert-butyldimethylsilyl (TBDMS) group protects the 5'-hydroxyl position, while the benzoyl (Bz) group protects the N4-exocyclic amine of the cytosine base. These protecting groups prevent unwanted side reactions during the stepwise assembly of the oligonucleotide chain.[1][2][3]

Quantitative Data Summary

The physicochemical properties of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine are summarized below. This data is essential for handling, storage, and application in synthesis protocols.

PropertyValueCitation(s)
Molecular Weight 445.58 g/mol [4]
Chemical Formula C₂₂H₃₁N₃O₅Si[4]
CAS Number 51549-36-1[4][5]
Purity ≥ 98%[5][6][7]
Appearance White to off-white solid[4][5]
Solubility DMSO: 250 mg/mL (561.07 mM)[4]
Storage Conditions Store at 2–8 °C or room temperature in a sealed container.[5] For long-term stock solutions, store at -20°C for up to one month or -80°C for up to six months, protected from light.[8]

Role in Oligonucleotide Synthesis

This compound is a fundamental building block in the phosphoramidite method, the gold standard for chemical DNA synthesis.[9][10] In this process, oligonucleotides are assembled in a 3' to 5' direction on a solid support.[9] The TBDMS and Benzoyl protecting groups ensure that only the correct phosphite triester linkage is formed during the coupling step of each synthesis cycle.[2][3]

The general workflow, detailed in the following sections, involves a four-step cycle that is repeated for each nucleoside added to the growing chain.

Oligonucleotide_Synthesis_Workflow cluster_workflow Solid-Phase Synthesis Cycle Detritylation Step 1: Detritylation (De-blocking) Coupling Step 2: Coupling (Add Protected Nucleoside) Detritylation->Coupling Exposes 5'-OH group Capping Step 3: Capping (Block Unreacted Sites) Coupling->Capping Forms phosphite triester Oxidation Step 4: Oxidation (Stabilize Linkage) Capping->Oxidation Prevents failure sequences Oxidation->Detritylation Forms stable phosphate triester; cycle repeats

Fig 1. The four-step cycle of solid-phase phosphoramidite oligonucleotide synthesis.

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The following is a generalized protocol for the phosphoramidite method for synthesizing a DNA oligonucleotide on an automated synthesizer. 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine would be used as the deoxycytidine phosphoramidite monomer in the 'Coupling' step.

Materials:

  • Solid support (e.g., controlled pore glass) with the initial nucleoside attached.

  • Protected nucleoside phosphoramidites (including 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine and equivalents for dA, dG, T).

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane.

  • Activator: Tetrazole or a derivative like 5-(ethylthio)-1H-tetrazole (ETT) in acetonitrile.

  • Capping Solution A: Acetic anhydride in THF/Pyridine.

  • Capping Solution B: N-methylimidazole in THF.

  • Oxidizing Solution: 0.02-0.1 M Iodine in THF/Pyridine/Water.

  • Cleavage & Deprotection Solution: Concentrated ammonium hydroxide.

  • Anhydrous acetonitrile for washing and reagent dilution.

Methodology:

The synthesis is a cyclical process performed in a continuous flow column containing the solid support.

Step 1: De-blocking (Detritylation)

  • The synthesis cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) group from the nucleoside bound to the solid support.

  • Pump the deblocking solution (3% TCA) through the column.

  • The DMT cation is released, which can be monitored spectrophotometrically to quantify coupling efficiency.

  • Wash the column thoroughly with anhydrous acetonitrile to remove the acid and prepare for the next step.

Step 2: Coupling

  • The protected phosphoramidite for the next base in the sequence (e.g., a derivative of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine) is delivered to the column simultaneously with an activator (e.g., tetrazole).[11]

  • The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive.

  • The now-exposed 5'-hydroxyl group of the support-bound nucleoside attacks the activated phosphorus, forming a phosphite triester linkage.[9] This reaction is rapid, typically completing in under a minute.[12]

  • A large molar excess of the phosphoramidite and activator is used to drive the reaction to completion (typically >99% efficiency).[12]

Step 3: Capping

  • Despite high efficiency, a small fraction of the 5'-hydroxyl groups may not react during the coupling step.[12]

  • To prevent the formation of deletion-mutant oligonucleotides, these unreacted groups must be permanently blocked.[11]

  • A mixture of Capping Solutions A and B (acetic anhydride and N-methylimidazole) is passed through the column to acetylate any free 5'-hydroxyl groups.[11]

Step 4: Oxidation

  • The newly formed phosphite triester linkage is unstable and must be converted to a more stable phosphate triester.[12]

  • The oxidizing solution (Iodine in THF/Pyridine/Water) is pumped through the column.

  • The iodine oxidizes the P(III) atom to the more stable P(V) state.[12] This completes one full cycle of nucleotide addition.

Cycle Repetition:

  • The four steps (Detritylation, Coupling, Capping, Oxidation) are repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.

Final Cleavage and Deprotection:

  • Once the desired sequence is assembled, the oligonucleotide is cleaved from the solid support.

  • All remaining protecting groups (including the N4-Benzoyl group on cytosine and phosphate protecting groups) are removed by incubation with concentrated ammonium hydroxide.[1]

  • The final product is then purified, typically by HPLC, to isolate the full-length oligonucleotide from any shorter failure sequences.[9]

References

A Technical Guide to the Solubility of 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine, a modified nucleoside utilized in the synthesis of oligonucleotides. A thorough understanding of its solubility in various organic solvents is critical for its effective use in synthesis, purification, and formulation development. This document presents available quantitative solubility data, details a robust experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been determined in dimethyl sulfoxide (DMSO) and several complex solvent systems, which are pertinent for in-vitro and in-vivo studies. The available data is summarized in the table below. It is important to note that for the complex solvent systems, the reported values represent the minimum achievable concentration in a clear solution, and the saturation point may be higher.

Solvent/Solvent SystemTemperatureSolubilityMolar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)Ambient250 mg/mL[1]561.07Ultrasonic assistance may be required.
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineAmbient≥ 2.08 mg/mL[2]≥ 4.67Forms a clear solution.
10% DMSO / 90% (20% SBE-β-CD in Saline)Ambient≥ 2.08 mg/mL[2]≥ 4.67Forms a clear solution.
10% DMSO / 90% Corn OilAmbient≥ 2.08 mg/mL[2]≥ 4.67Forms a clear solution.

General solubility information for protected nucleosides suggests they are typically soluble in ethyl acetate and chlorinated solvents such as methylene chloride and chloroform, while having low solubility in non-polar solvents like hexane and limited solubility in water.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[3] This protocol provides a detailed methodology for determining the solubility of this compound in a range of organic solvents.

1. Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, etc.), analytical grade or higher

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

2. Procedure:

  • Preparation of Stock Solution for Calibration Curve:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the selected organic solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the range of the previously prepared calibration curve.

    • Analyze the diluted samples using HPLC or UV-Vis spectrophotometry.

      • HPLC Method: Inject the samples onto an appropriate HPLC column (e.g., C18) and use a suitable mobile phase to achieve good separation and peak shape. The concentration is determined by comparing the peak area to the calibration curve.

      • UV-Vis Spectrophotometry: Measure the absorbance of the samples at the wavelength of maximum absorbance (λmax) for this compound. The concentration is determined using the Beer-Lambert law and the calibration curve.

  • Data Analysis:

    • Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.

    • The solubility is typically expressed in mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

Solubility_Determination_Workflow Workflow for Solubility Determination via Shake-Flask Method cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start stock_prep Prepare Stock Solution & Calibration Curve sample_prep Add Excess Solid to Solvent start->sample_prep quantification Quantify Solute Concentration (HPLC or UV-Vis) stock_prep->quantification Calibration Data equilibration Equilibrate via Agitation (24-48h at constant T) sample_prep->equilibration phase_sep Separate Solid & Liquid Phases (Centrifugation & Filtration) equilibration->phase_sep phase_sep->quantification data_analysis Calculate Solubility quantification->data_analysis end_point End data_analysis->end_point

Solubility Determination Workflow

References

In-Depth Technical Guide: Stability and Storage of 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the stability and storage of 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine based on general chemical principles and publicly available data for related compounds. Specific quantitative stability data and detailed degradation pathways for this particular molecule are not extensively published. The information herein should be used as a guideline, and it is recommended to perform specific stability studies for critical applications.

Introduction

5-O-tert-Butyldimethylsilyl-N4-benzoyl-2'-deoxycytidine is a crucial protected nucleoside analog used in the chemical synthesis of oligonucleotides. The strategic placement of the tert-butyldimethylsilyl (TBDMS) group at the 5'-hydroxyl position and the benzoyl group on the N4-amino function of the cytosine base allows for controlled and sequential chain elongation during solid-phase DNA synthesis. Understanding the stability of this compound is paramount to ensure the integrity of the synthesized oligonucleotides and the reproducibility of experimental results. This guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and methodologies for assessing the stability of this compound.

Recommended Storage Conditions

Proper storage is critical to maintain the chemical integrity of this compound. The following recommendations are compiled from various supplier data sheets.[1]

Table 1: Recommended Storage Conditions

FormTemperatureDurationSpecial Conditions
Solid Room TemperatureShort-term-
2-8 °CLong-termStore in a tightly sealed container.
In Solvent (e.g., DMSO) -20 °CUp to 1 monthProtect from light.[1]
-80 °CUp to 6 monthsProtect from light; aliquot to avoid repeated freeze-thaw cycles.[1]

Stability Profile and Potential Degradation Pathways

The stability of this compound is primarily influenced by the lability of its two protecting groups: the 5'-O-TBDMS ether and the N4-benzoyl amide.

Hydrolytic Stability
  • Acidic Conditions: The 5'-O-TBDMS group is susceptible to cleavage under acidic conditions. The rate of hydrolysis is dependent on the pH and temperature. The N4-benzoyl group is relatively stable under mild acidic conditions but can be hydrolyzed under stronger acidic treatment.

  • Basic Conditions: The N4-benzoyl group is labile under basic conditions, leading to its removal. The 5'-O-TBDMS ether is generally more stable to basic conditions compared to acidic conditions.

Photostability

While specific photostability data for this compound is scarce, nucleoside derivatives, in general, can be susceptible to photodegradation. It is recommended to protect the compound from light, especially when in solution.[1]

Thermal Stability

Elevated temperatures can accelerate both hydrolytic and potentially other degradation pathways. For long-term storage, refrigeration or freezing is recommended.

Table 2: Inferred Stability under Stress Conditions

Condition5'-O-TBDMS GroupN4-Benzoyl GroupPotential Degradation Products
Acidic (e.g., pH < 4) LabileModerately StableN4-Benzoyl-2'-deoxycytidine, 2'-deoxycytidine, Benzoic acid
Basic (e.g., pH > 10) StableLabile5-O-TBDMS-2'-deoxycytidine, 2'-deoxycytidine
Oxidative (e.g., H₂O₂) StableModerately StablePotential for modification of the cytosine ring
Photolytic (UV/Vis) StablePotentially LabilePhotodegradation products of the benzoyl and cytosine moieties
Thermal StableStableAcceleration of other degradation pathways
Inferred Degradation Pathways

The primary degradation pathways are anticipated to be the cleavage of the protecting groups.

G cluster_acid Acidic Conditions cluster_base Basic Conditions A This compound B N4-Benzoyl-2-deoxycytidine A->B Cleavage of 5'-O-TBDMS E 5-O-TBDMS-2'-deoxycytidine A->E Cleavage of N4-Benzoyl C 2'-deoxycytidine B->C Hydrolysis of N4-Benzoyl D Benzoic Acid B->D Hydrolysis of N4-Benzoyl F 2'-deoxycytidine E->F Hydrolysis of 5'-O-TBDMS (harsher conditions) G start Start: Stability Assessment prep Prepare Stock Solution of This compound start->prep stress Forced Degradation Studies prep->stress acid Acidic Hydrolysis stress->acid base Basic Hydrolysis stress->base oxidative Oxidative Stress stress->oxidative thermal Thermal Stress stress->thermal photo Photolytic Stress stress->photo analysis Analyze Samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis data Data Analysis: - Identify Degradants - Determine Degradation Rate analysis->data report Generate Stability Report and Define Storage Conditions data->report

References

The N4-Benzoyl Group: A Cornerstone in Nucleoside Chemistry for Drug Discovery and Biotechnology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of nucleoside chemistry, where precise molecular architecture dictates biological function, protecting groups are indispensable tools. Among these, the N4-benzoyl group stands out as a critical player, particularly in the synthesis of oligonucleotides and modified nucleoside analogues with therapeutic potential. Its strategic application ensures regioselectivity, enhances stability, and influences key reaction outcomes, making it a cornerstone of modern nucleoside chemistry. This technical guide provides a comprehensive overview of the multifaceted functions of the N4-benzoyl group, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Functions of the N4-Benzoyl Group

The primary role of the N4-benzoyl group is the protection of the exocyclic amino group of cytidine and its analogues during multi-step chemical syntheses. This protection is crucial to prevent unwanted side reactions at the N4-position, thereby directing chemical modifications to other parts of the nucleoside, such as the hydroxyl groups of the sugar moiety.

Beyond its protective function, the N4-benzoyl group offers several other advantages:

  • Enhanced Solubility: The introduction of the lipophilic benzoyl group increases the solubility of nucleosides in organic solvents commonly used in synthesis, facilitating handling and purification.

  • Improved Crystallization Properties: Benzoylated nucleosides often exhibit improved crystallinity, which is advantageous for purification by recrystallization and for structural elucidation through X-ray crystallography.

  • Influence on Glycosylation Reactions: The N4-benzoyl group can exert a neighboring group participation effect during glycosylation reactions, influencing the stereochemical outcome at the anomeric center and favoring the formation of the desired β-anomer.[1][2] This is a critical aspect in the synthesis of nucleoside analogues where precise stereochemistry is paramount for biological activity.

Application in Oligonucleotide Synthesis

The most prominent application of the N4-benzoyl group is in the solid-phase synthesis of oligonucleotides, the foundation of DNA and RNA-based therapeutics like antisense oligonucleotides and siRNAs.[3][4] In the widely used phosphoramidite method, N4-benzoyl-protected deoxycytidine phosphoramidite is a standard building block.[5][6][7]

The synthesis cycle involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support. The N4-benzoyl group remains intact throughout the chain elongation process and is removed during the final deprotection step.

Below is a generalized workflow for solid-phase oligonucleotide synthesis highlighting the role of the N4-benzoyl group.

Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle cluster_deprotection Post-Synthesis Processing start Start with Solid Support-Bound Nucleoside deblock 1. Detritylation: Removal of 5'-DMT group start->deblock couple 2. Coupling: Addition of N4-Benzoyl-dC Phosphoramidite deblock->couple cap 3. Capping: Acetylation of unreacted 5'-OH groups couple->cap oxidize 4. Oxidation: Phosphite to Phosphate cap->oxidize repeat Repeat Cycle for Chain Elongation oxidize->repeat repeat->deblock Next Nucleotide cleave 5. Cleavage from Solid Support repeat->cleave Synthesis Complete deprotect 6. Deprotection: Removal of N4-Benzoyl and other protecting groups cleave->deprotect purify 7. Purification of Oligonucleotide deprotect->purify

Figure 1: Workflow of solid-phase oligonucleotide synthesis.

Role in the Synthesis of Antiviral Nucleoside Analogues

The N4-benzoyl group is also instrumental in the synthesis of a wide array of nucleoside analogues with antiviral properties.[8][9] Modification of the sugar or base moiety of nucleosides can lead to compounds that act as chain terminators or inhibitors of viral polymerases. The N4-benzoyl group allows for the selective modification of other parts of the nucleoside while the exocyclic amine is protected.

For instance, in the development of anti-HIV and anti-HBV agents, N4-benzoyl-protected cytidine derivatives serve as key intermediates for introducing modifications at the 2', 3', or 5'-positions of the sugar ring.

Quantitative Data on Deprotection

The removal of the N4-benzoyl group is a critical final step in the synthesis. The choice of deprotection conditions depends on the overall stability of the synthesized molecule, including other protecting groups and any sensitive functional groups. The following table summarizes the half-life of the N4-benzoyl group under various deprotection conditions, providing a quantitative basis for selecting the appropriate reagent and conditions.

Deprotection Reagent/ConditionProtecting GroupHalf-life (t1/2)Reference
Aqueous MethylamineN-benzoyl (Bz)< 1 min[10]
Ethanolic AmmoniaN-benzoyl (Bz)~ 2 hours[10]
Ammonium Hydroxide (NH4OH)N-benzoyl (Bz)8-15 hours at 55 °C[11]
Ammonium Hydroxide/Methylamine (AMA)N-benzoyl (Bz) on Ac-dC5-10 minutes at RT[4]

Note: The use of AMA with Bz-dC can lead to base modification; therefore, acetyl-protected dC (Ac-dC) is recommended for rapid deprotection schemes.[4]

Experimental Protocols

Protocol 1: N4-Benzoylation of 2'-Deoxycytidine

This protocol describes a general procedure for the selective N4-benzoylation of 2'-deoxycytidine using the transient protection method.

Materials:

  • 2'-Deoxycytidine

  • Pyridine (anhydrous)

  • Chlorotrimethylsilane (TMSCl)

  • Benzoyl chloride

  • Methanol

  • Ammonium hydroxide solution

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • Silylation: Dissolve 2'-deoxycytidine in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.

  • Add chlorotrimethylsilane (TMSCl) dropwise to the solution while stirring. The TMSCl protects the hydroxyl groups.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until silylation is complete (monitor by TLC).

  • Benzoylation: Cool the reaction mixture back to 0 °C.

  • Add benzoyl chloride dropwise. The benzoyl chloride will selectively react with the silylated exocyclic amino group.

  • Stir the reaction at room temperature for 3-4 hours or until the reaction is complete as indicated by TLC.

  • Deprotection of Silyl Groups: Quench the reaction by the slow addition of methanol, followed by an aqueous ammonium hydroxide solution to remove the silyl protecting groups from the hydroxyls.

  • Work-up and Purification: Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., dichloromethane/methanol) to obtain N4-benzoyl-2'-deoxycytidine.

Protocol 2: Deprotection of N4-Benzoyl Group in Oligonucleotides

This protocol outlines a standard method for the deprotection of synthetic oligonucleotides, including the removal of the N4-benzoyl group from cytidine residues.

Materials:

  • Oligonucleotide synthesized on a solid support (e.g., CPG)

  • Concentrated ammonium hydroxide (28-30%)

  • Ethanol

  • Sodium acetate solution (3 M)

  • Sterile, nuclease-free water

Procedure:

  • Cleavage from Support and Base Deprotection: Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add concentrated ammonium hydroxide to the vial.

  • Seal the vial tightly and heat at 55 °C for 8-15 hours.[11] This step cleaves the oligonucleotide from the solid support and removes the N4-benzoyl and other base-protecting groups.

  • Cooling and Filtration: After the incubation period, cool the vial to room temperature.

  • Carefully transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new microcentrifuge tube, leaving the solid support behind.

  • Drying: Evaporate the ammonium hydroxide solution to dryness using a centrifugal evaporator or a stream of nitrogen.

  • Ethanol Precipitation (Optional but Recommended for Purification): a. Dissolve the dried oligonucleotide pellet in sterile, nuclease-free water. b. Add 3 M sodium acetate solution and mix. c. Add cold absolute ethanol and mix thoroughly. d. Incubate at -20 °C for at least 1 hour to precipitate the oligonucleotide. e. Centrifuge at high speed to pellet the oligonucleotide. f. Carefully decant the supernatant. g. Wash the pellet with 70% ethanol and centrifuge again. h. Decant the supernatant and air-dry the pellet.

  • Resuspension: Dissolve the purified oligonucleotide in a desired buffer or sterile water for downstream applications.

Mechanism of Neighboring Group Participation in Glycosylation

The N4-benzoyl group can influence the stereochemical outcome of glycosylation reactions through a mechanism known as neighboring group participation. This is particularly relevant when a participating group is present at the C2 position of the sugar donor. The following diagram illustrates this concept.

Glycosylation_Mechanism cluster_mechanism Neighboring Group Participation in Glycosylation donor Glycosyl Donor (with C2-Benzoyl group) oxocarbenium Oxocarbenium Ion (Intermediate) donor->oxocarbenium Activation dioxolanium Acyloxonium Ion (Stabilized Intermediate) oxocarbenium->dioxolanium Neighboring Group Participation product β-Glycoside (Predominant Product) dioxolanium->product Nucleophilic Attack (from opposite face) nucleophile Nucleophile (e.g., silylated base) nucleophile->product

Figure 2: Mechanism of neighboring group participation.

In this mechanism, the carbonyl oxygen of the C2-benzoyl group attacks the anomeric carbon upon activation of the leaving group, forming a cyclic acyloxonium ion intermediate.[12] This intermediate shields one face of the sugar ring (the α-face), directing the incoming nucleophile (the base) to attack from the opposite face (the β-face), resulting in the stereoselective formation of the β-glycosidic bond.[1][2]

Conclusion

The N4-benzoyl group is a versatile and indispensable tool in nucleoside chemistry. Its role as a robust protecting group is fundamental to the successful synthesis of oligonucleotides for therapeutic and diagnostic applications. Furthermore, its influence on solubility, crystallization, and the stereochemical outcome of glycosylation reactions underscores its importance in the synthesis of complex nucleoside analogues for drug discovery. A thorough understanding of its properties and the associated chemical methodologies, as outlined in this guide, is essential for researchers and professionals working at the forefront of nucleic acid chemistry and drug development.

References

The Architect's Toolkit: A Technical Guide to Modified Nucleosides for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of oligonucleotide therapeutics has ushered in a new era of precision medicine. At the heart of this revolution lies the ability to chemically modify nucleosides, the fundamental building blocks of DNA and RNA. These modifications are not mere tweaks; they are strategic enhancements that transform oligonucleotides from fragile biological molecules into robust, effective therapeutic agents. This in-depth technical guide explores the core features of modified nucleosides, providing a comprehensive overview of their impact on oligonucleotide properties, detailed synthesis protocols, and the intricate signaling pathways they influence.

The Imperative for Modification: Overcoming Nature's Barriers

Unmodified oligonucleotides face a formidable gauntlet of biological challenges that severely limit their therapeutic potential.[1] They are rapidly degraded by nucleases, exhibit poor cellular uptake, and can trigger unwanted immune responses.[2] Chemical modifications are the key to overcoming these hurdles, enhancing the drug-like properties of oligonucleotides.[3][4] The primary goals of nucleoside modification are to:

  • Increase Nuclease Resistance: Enhance stability against enzymatic degradation in biological fluids.[1][5][6]

  • Enhance Binding Affinity: Improve the strength and specificity of binding to the target nucleic acid sequence.[1][7]

  • Facilitate Cellular Uptake: Promote entry into target cells.[1]

  • Improve Pharmacokinetic and Pharmacodynamic Properties: Optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[1][4]

  • Reduce Off-Target Effects and Immunogenicity: Minimize unintended interactions and immune stimulation.[3]

A Triumvirate of Change: Key Modification Strategies

Chemical modifications are typically introduced at one of three key positions within the nucleoside structure: the phosphate backbone, the sugar moiety, or the nucleobase itself.[8]

Backbone Modifications: Fortifying the Foundation

The phosphodiester backbone is a primary target for nucleases. Modifications to this linkage are crucial for improving stability.

  • Phosphorothioates (PS): This is the most common backbone modification, where a non-bridging oxygen atom is replaced by sulfur.[2][4] PS linkages significantly increase nuclease resistance and enhance binding to plasma proteins, which improves their pharmacokinetic properties.[2][6][9] However, they can introduce chirality at the phosphorus center, which may affect duplex stability, and high concentrations can be associated with toxicity.[2][10]

Sugar Modifications: Fine-Tuning Conformation and Affinity

Modifications to the 2'-position of the ribose sugar have a profound impact on the conformation, binding affinity, and nuclease resistance of the oligonucleotide.

  • 2'-O-Methyl (2'-O-Me): This modification enhances binding affinity to complementary RNA and increases nuclease stability. It promotes an A-form helical geometry, which is favorable for RNA targeting. 2'-O-Me modifications are widely used in antisense oligonucleotides and siRNAs to reduce immune stimulation.[11]

  • 2'-Fluoro (2'-F): The 2'-fluoro modification also increases thermal stability and nuclease resistance.[10]

  • 2'-O-Methoxyethyl (2'-O-MOE): This modification provides excellent nuclease resistance and high binding affinity.[9] Oligonucleotides with 2'-O-MOE modifications do not support RNase H activity and are often used in "gapmer" designs.[9]

  • Locked Nucleic Acids (LNA): LNAs contain a methylene bridge that "locks" the ribose sugar in an RNA-like (A-form) conformation.[9][12] This results in a dramatic increase in binding affinity and exceptional nuclease resistance.[9]

Base Modifications: Expanding the Chemical Lexicon

While less common for therapeutic applications focused on Watson-Crick base pairing, modifications to the nucleobases can be used to introduce labels, cross-linking agents, or to modulate base-pairing properties.[13] For instance, 5-methylcytosine can be used to increase the thermal stability of duplexes.[14]

Quantifying the Impact: A Comparative Analysis of Modified Nucleosides

The choice of modification depends on the desired application and the specific properties that need to be enhanced. The following tables summarize key quantitative data for some of the most common modifications.

Table 1: Impact of Modifications on Oligonucleotide Duplex Thermal Stability (Tm)

ModificationChange in Tm per Modification (vs. unmodified DNA:RNA)Reference
2'-O-Methyl (2'-O-Me)~ +1.3°C[15]
2'-Fluoro (2'-F)~ +1.3°C[10]
2'-O-Methoxyethyl (2'-O-MOE)Significant increase (e.g., U-modified duplex Tm increased from 24°C to 40°C)[9]
Phosphorothioate (PS)Decrease (e.g., 15-mer duplex Tm decreased from 45.1°C to 33.9°C)[10]
Locked Nucleic Acid (LNA)Dramatic increase[9]

Table 2: Nuclease Resistance Profile of Common Modifications

ModificationNuclease ResistanceReference
Phosphorothioate (PS)High[5][6][9]
2'-O-Methyl (2'-O-Me)High[5]
2'-O-Methoxyethyl (2'-O-MOE)Excellent[9]
Locked Nucleic Acid (LNA)Exceptional[9][12]
Unmodified PhosphodiesterLow[5]

The Art of Assembly: Synthesizing Modified Oligonucleotides

The gold standard for synthesizing oligonucleotides, including those with modified nucleosides, is the solid-phase phosphoramidite method .[16][17][18][19] This automated process involves a four-step cycle that is repeated for each nucleotide added to the growing chain.

Experimental Protocol: Solid-Phase Synthesis of a Modified Oligonucleotide

This protocol outlines the general steps for incorporating a modified phosphoramidite into an oligonucleotide sequence using an automated DNA/RNA synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

  • Unmodified and modified nucleoside phosphoramidites (0.1 M in anhydrous acetonitrile).

  • Activator solution (e.g., 5-ethylthiotetrazole, 0.25 M in acetonitrile).

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

  • Capping solution A (e.g., acetic anhydride/pyridine/THF) and Capping solution B (e.g., N-methylimidazole in THF).

  • Oxidizing solution (e.g., iodine in THF/water/pyridine).

  • Anhydrous acetonitrile for washing.

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine).

  • Purification system (e.g., HPLC or PAGE).

Procedure:

  • Preparation: Dissolve the phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M).[3] Install the reagents on the automated synthesizer.

  • Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of automated steps for each nucleotide addition:

    • Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.[19][20] The orange color of the cleaved DMT cation can be monitored to assess coupling efficiency.[20]

    • Step 2: Coupling: The next phosphoramidite monomer (unmodified or modified) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain.[8][19]

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solutions to prevent the formation of deletion mutants.[19][20]

    • Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (or phosphorothioate, if a sulfurizing agent is used) triester linkage using the oxidizing solution.[19][20]

  • Chain Elongation: The cycle is repeated until the desired sequence is synthesized.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with the cleavage and deprotection solution.[8][20]

  • Purification: The crude oligonucleotide is purified using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to remove failed sequences and other impurities.[3]

Post-Synthetic Modification

In some cases, modifications are introduced after the oligonucleotide has been synthesized. This is often done for molecules that are not compatible with the conditions of solid-phase synthesis.

  • NHS Ester Chemistry: An amine-modified oligonucleotide can be reacted with an N-hydroxysuccinimide (NHS) ester of the desired molecule (e.g., a fluorescent dye) to form a stable amide bond.[21]

  • Click Chemistry: An alkyne- or azide-modified oligonucleotide can be efficiently conjugated to a molecule containing the complementary functional group via a copper-catalyzed or strain-promoted cycloaddition reaction.[21]

Visualizing the Process and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the complex workflows and biological pathways involving modified oligonucleotides.

Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Automated Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add Modified/Unmodified Phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Unreacted Sites) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Repeat for next cycle Final_Cleavage Final Cleavage & Deprotection Oxidation->Final_Cleavage After Final Cycle Start Start: Solid Support with First Nucleoside Start->Deblocking Purification Purification (HPLC/PAGE) Final_Cleavage->Purification Final_Product Final Modified Oligonucleotide Purification->Final_Product Antisense_Mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm cluster_rnaseh RNase H-dependent Pathway cluster_steric Steric Blockade Pathway Pre_mRNA Pre-mRNA mRNA Mature mRNA Pre_mRNA->mRNA Splicing mRNA_target Target mRNA mRNA->mRNA_target ASO Modified Antisense Oligonucleotide (ASO) ASO->mRNA_target Hybridization ASO_mRNA_complex ASO:mRNA Hybrid ASO->ASO_mRNA_complex Blocked_mRNA Translation Blocked ASO->Blocked_mRNA Ribosome Ribosome mRNA_target->Ribosome mRNA_target->ASO_mRNA_complex mRNA_target->Blocked_mRNA Translation Translation Ribosome->Translation Protein Protein Translation->Protein RNaseH RNase H Degradation mRNA Degradation RNaseH->Degradation ASO_mRNA_complex->RNaseH Blocked_mRNA->Ribosome Inhibited siRNA_Pathway cluster_cytoplasm Cytoplasm siRNA Modified siRNA Duplex RISC_loading RISC Loading Complex siRNA->RISC_loading RISC_active Activated RISC (with guide strand) RISC_loading->RISC_active Passenger_strand Passenger Strand (degraded) RISC_loading->Passenger_strand Target_mRNA Target mRNA RISC_active->Target_mRNA Target Recognition Cleavage mRNA Cleavage Target_mRNA->Cleavage

References

Methodological & Application

Application Notes and Protocols: 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine in Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-O-tert-Butyldimethylsilyl (TBDMS)-N4-Benzoyl-2'-deoxycytidine phosphoramidite in automated oligonucleotide synthesis. This modified nucleoside is a critical building block for the incorporation of 5-hydroxymethyl-2'-deoxycytidine (5-hmC) into synthetic DNA and RNA, which is of significant interest in epigenetic research and the development of therapeutic oligonucleotides.

Introduction

5-Hydroxymethylcytosine (5-hmC) is a key epigenetic modification in mammalian genomes, often referred to as the "sixth base" of DNA.[1] Its presence and distribution are crucial for gene regulation and cellular differentiation. To study the biological function of 5-hmC, researchers require synthetic oligonucleotides containing this modified base at specific positions. The phosphoramidite of 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine serves as a stable and efficient precursor for the incorporation of 5-hmC during solid-phase oligonucleotide synthesis. The TBDMS group protects the 5-hydroxymethyl moiety, while the benzoyl group protects the exocyclic amine of the cytidine base.

Key Applications

  • Epigenetic Studies: Synthesis of probes and primers containing 5-hmC to investigate its role in gene expression, DNA methylation, and protein-DNA interactions.

  • Diagnostic Tool Development: Creation of 5-hmC-containing oligonucleotides as standards and controls in diagnostic assays for various diseases, including cancer.

  • Therapeutic Oligonucleotide Development: Incorporation of 5-hmC into antisense oligonucleotides, siRNAs, and aptamers to enhance their stability, specificity, and therapeutic efficacy.

Chemical Structure

cluster_legend Chemical Structure Key compound

Figure 1: Chemical structure of 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine Phosphoramidite.

Experimental Data

The following table summarizes typical yields for the key synthetic steps involved in the preparation and use of 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine phosphoramidite.

StepReagents and ConditionsTypical YieldReference
Synthesis of 5-t-Butyldimethylsiloxymethyl-N4-benzoyl-2′-deoxycytidine HF in pyridine, THF, room temperature84%[1]
5'-O-DMT Protection DMTr-Cl, pyridine, room temperature82%[1]
Phosphitylation 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-diisopropylethylamine, CH2Cl287%[1]
Oligonucleotide Coupling Efficiency Standard automated DNA/RNA synthesis cycle>98%[2]

Experimental Protocols

Protocol 1: Synthesis of 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine Phosphoramidite

This protocol outlines the key steps for the synthesis of the phosphoramidite building block.

G start Start: 5-Hydroxymethyl-2'-deoxycytidine step1 Protection of 5-CH2OH with TBDMS-Cl start->step1 step2 Protection of N4-amine with Benzoyl Chloride step1->step2 step3 Selective 5'-O-DMT Protection step2->step3 step4 Phosphitylation of 3'-OH step3->step4 end Product: 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine Phosphoramidite step4->end

Figure 2: Workflow for the synthesis of the phosphoramidite.

Materials:

  • 5-Hydroxymethyl-2'-deoxycytidine

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Benzoyl Chloride

  • Pyridine

  • 4,4'-Dimethoxytrityl chloride (DMTr-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile

  • Silica Gel for chromatography

Procedure:

  • 5-Hydroxymethyl Protection: Dissolve 5-hydroxymethyl-2'-deoxycytidine in a suitable solvent and react with TBDMS-Cl in the presence of a base like imidazole to protect the 5-hydroxymethyl group.

  • N4-Amine Protection: The exocyclic amine is protected using benzoyl chloride in pyridine.[1]

  • 5'-Hydroxyl Protection: The 5'-hydroxyl group is selectively protected with DMTr-Cl in pyridine.[1]

  • Phosphitylation: The 3'-hydroxyl group is phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and a mild base such as DIPEA in anhydrous DCM.[1][3]

  • Purification: The final phosphoramidite product is purified by silica gel chromatography.

Protocol 2: Incorporation into Oligonucleotides via Automated Solid-Phase Synthesis

This protocol describes the use of the prepared phosphoramidite in a standard automated DNA/RNA synthesizer.

G start Start: Solid Support with First Nucleoside detritylation 1. Detritylation: Removal of 5'-DMT group start->detritylation coupling 2. Coupling: Addition of 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine Phosphoramidite with activator (e.g., DCI) detritylation->coupling capping 3. Capping: Acetylation of unreacted 5'-OH groups coupling->capping oxidation 4. Oxidation: Conversion of phosphite triester to phosphate triester capping->oxidation repeat Repeat Cycle for Next Nucleotide oxidation->repeat end End: Cleavage and Deprotection oxidation->end

Figure 3: Standard phosphoramidite cycle for oligonucleotide synthesis.

Materials:

  • Automated DNA/RNA synthesizer

  • 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine phosphoramidite solution in anhydrous acetonitrile

  • Standard DNA/RNA phosphoramidites and synthesis reagents (activator, capping, oxidation, and deblocking solutions)

  • Controlled Pore Glass (CPG) solid support

Procedure:

  • Preparation: Dissolve the 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine phosphoramidite in anhydrous acetonitrile to the desired concentration as recommended by the synthesizer manufacturer. Install the phosphoramidite bottle on the synthesizer.

  • Synthesis Cycle: Program the desired oligonucleotide sequence into the synthesizer. The synthesis proceeds through a series of automated steps for each nucleotide addition:

    • Detritylation: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain.

    • Coupling: The 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine phosphoramidite is activated (e.g., with 4,5-dicyanoimidazole - DCI) and coupled to the free 5'-hydroxyl of the growing chain.[2] An extended coupling time of up to 20 minutes may be required for modified phosphoramidites.[4]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

  • Final Detritylation: After the final coupling cycle, the terminal 5'-DMT group can be removed on the synthesizer or left on for purification ("DMT-on" purification).

Protocol 3: Cleavage and Deprotection of the Oligonucleotide

This protocol outlines the steps to cleave the synthesized oligonucleotide from the solid support and remove the protecting groups. A two-step deprotection strategy is often employed.[1][3]

G start Start: Oligonucleotide on Solid Support cleavage Step 1: Cleavage from Support & Base Deprotection (e.g., AMA at room temp.) start->cleavage desilylation Step 2: TBDMS Deprotection (e.g., TEA·3HF) cleavage->desilylation purification Purification (e.g., HPLC) desilylation->purification end Final Product: Purified Oligonucleotide purification->end

Figure 4: Two-step deprotection and purification workflow.

Materials:

  • Ammonium hydroxide/methylamine solution (AMA) or concentrated aqueous ammonia

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Dimethyl sulfoxide (DMSO)

  • N-methylpyrrolidone (NMP)

  • HPLC system for purification

Procedure:

  • Cleavage and Base Deprotection (Step 1):

    • Transfer the solid support to a sealed vial.

    • Add a solution of AMA and incubate at room temperature for 2 hours or use concentrated aqueous ammonia at 55°C for 8-12 hours.[5] This step cleaves the oligonucleotide from the support and removes the benzoyl and other base-labile protecting groups.

    • Carefully collect the supernatant containing the cleaved oligonucleotide.

  • TBDMS Group Removal (Step 2):

    • Evaporate the ammonia-containing solution to dryness.

    • Resuspend the residue in a solution of TEA·3HF in DMSO or NMP.[6]

    • Incubate at 65°C for approximately 2.5 hours to remove the TBDMS protecting groups from the 5-hydroxymethyl position (and 2'-hydroxyls in the case of RNA).[6]

  • Purification:

    • Quench the deprotection reaction.

    • The crude oligonucleotide is then purified using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to obtain the final high-purity product.[7]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Coupling Efficiency Incomplete activation of the phosphoramidite; Steric hindrance.Increase coupling time; Use a more effective activator like DCI or 5-ethylthio-1H-tetrazole.[2] Ensure all reagents are anhydrous.
Incomplete Deprotection of Benzoyl Group Insufficient deprotection time or temperature.Increase incubation time or temperature during the ammonia deprotection step. For sensitive oligonucleotides, consider alternative, milder protecting groups for the exocyclic amine.
Incomplete Removal of TBDMS Group Insufficient reaction time with fluoride reagent; Low quality of the reagent.Increase incubation time with TEA·3HF; Ensure the fluoride reagent is fresh and anhydrous.
Degradation of Oligonucleotide Harsh deprotection conditions.Utilize ultra-mild deprotection conditions if the oligonucleotide contains other sensitive modifications.[1][3] This may involve using different protecting groups on the standard bases.

Conclusion

The use of 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine phosphoramidite is a well-established and reliable method for the site-specific incorporation of 5-hydroxymethylcytidine into synthetic oligonucleotides. The protocols provided herein, along with the troubleshooting guide, offer a solid foundation for researchers to successfully synthesize and purify these valuable molecules for a wide range of applications in research and drug development. Careful optimization of coupling and deprotection steps is crucial for achieving high yields and purity of the final product.

References

Application Notes and Protocols for the Incorporation of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern nucleic acid chemistry, enabling the development of therapeutic agents, diagnostic probes, and advanced research tools. 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is a modified deoxycytidine analog featuring a tert-butyldimethylsilyl (TBDMS) protecting group on the 5'-hydroxyl and a benzoyl group protecting the exocyclic amine of the cytosine base. The TBDMS group offers robust protection during synthesis and can be removed under specific fluoride-mediated conditions, providing an orthogonal deprotection strategy. The N4-benzoyl group is a standard protection for cytosine, preventing side reactions during the phosphoramidite coupling steps.

This document provides a detailed protocol for the successful incorporation of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine into synthetic oligonucleotides using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer. It covers the preparation of the phosphoramidite building block, the solid-phase synthesis cycle, and the final deprotection and purification steps.

Materials and Reagents

Reagent Supplier Grade
5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidineCustom Synthesis>98%
2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeVariousAnhydrous
N,N-Diisopropylethylamine (DIPEA)VariousAnhydrous
Dichloromethane (DCM)VariousAnhydrous
AcetonitrileVariousAnhydrous, Synthesis Grade
Standard DNA phosphoramidites (A, G, C, T)VariousSynthesis Grade
Controlled Pore Glass (CPG) solid supportVariousSynthesis Grade
Activator Solution (e.g., 0.45 M Tetrazole in Acetonitrile)VariousSynthesis Grade
Capping Reagents (Cap A and Cap B)VariousSynthesis Grade
Oxidizing Solution (Iodine in THF/Water/Pyridine)VariousSynthesis Grade
Deblocking Solution (e.g., 3% Trichloroacetic acid in DCM)VariousSynthesis Grade
Ammonium Hydroxide/Ethanol (3:1, v/v)VariousACS Grade
Triethylamine trihydrofluoride (TEA·3HF)VariousAnhydrous
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)VariousAnhydrous
Glen-Pak™ RNA Quenching BufferGlen Research
HPLC Grade Acetonitrile and WaterVariousHPLC Grade
Triethylammonium Acetate (TEAA) BufferVariousHPLC Grade

Experimental Protocols

Protocol 1: Phosphoramidite Synthesis of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine-3'-O-phosphoramidite

This protocol describes the conversion of the protected nucleoside into its corresponding 3'-O-phosphoramidite, making it ready for automated oligonucleotide synthesis.

  • Preparation: Dry the starting material, 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, by co-evaporation with anhydrous acetonitrile and dry under high vacuum for at least 4 hours.

  • Reaction Setup: In a flame-dried, argon-purged flask, dissolve the dried nucleoside (1 equivalent) in anhydrous dichloromethane.

  • Phosphitylation: Add N,N-diisopropylethylamine (DIPEA, 2.5 equivalents) to the solution and cool to 0°C. Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise over 10 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-3 hours.

  • Quenching and Workup: Quench the reaction by adding cold saturated sodium bicarbonate solution. Extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the crude product and purify by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing 1% triethylamine.

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting white foam under high vacuum. Characterize the final phosphoramidite by ³¹P NMR and mass spectrometry.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the steps for incorporating the custom phosphoramidite into an oligonucleotide sequence using a standard automated DNA synthesizer.

  • Phosphoramidite Preparation: Dissolve the synthesized 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine-3'-O-phosphoramidite in anhydrous acetonitrile to the standard concentration required by the synthesizer (e.g., 0.1 M).

  • Synthesizer Setup: Install the custom phosphoramidite vial on the synthesizer. Program the desired oligonucleotide sequence, ensuring the modified cytidine is placed at the intended position.

  • Synthesis Cycle: The automated synthesis proceeds via a series of repeated steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-DMT group from the growing chain using trichloroacetic acid.

    • Coupling: Activation of the incoming phosphoramidite (standard or modified) with an activator like tetrazole, followed by coupling to the free 5'-hydroxyl of the growing chain. An extended coupling time (e.g., 5-10 minutes) may be beneficial for the modified, sterically hindered phosphoramidite to ensure high coupling efficiency.[1]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester using an iodine solution.

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on). For many purification methods, such as cartridge purification, DMT-on is preferred.[2]

Protocol 3: Cleavage and Deprotection

This protocol details the two-stage deprotection process to remove all protecting groups from the synthesized oligonucleotide.

Stage 1: Base and Phosphate Deprotection

  • Cleavage from Support: Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Ammonolysis: Add a solution of ammonium hydroxide/ethanol (3:1, v/v) to the vial.[1][3] Seal the vial tightly and heat at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the solid support and removes the N4-benzoyl and cyanoethyl protecting groups.[1]

  • Recovery: Cool the vial, carefully open it, and transfer the supernatant containing the oligonucleotide to a new tube. Wash the support with ethanol/water (1:1) and combine the wash with the supernatant.

  • Drying: Evaporate the combined solution to dryness using a centrifugal vacuum evaporator.

Stage 2: 5'-O-TBDMS Group Removal

  • Resuspension: Resuspend the dried oligonucleotide pellet in an anhydrous solvent like DMF or DMSO.[3][4]

  • Desilylation: Add triethylamine trihydrofluoride (TEA·3HF) to the solution. A typical condition is to dissolve the oligo in a mixture of DMSO, triethylamine (TEA), and TEA·3HF and heat at 65°C for 2.5 hours.[3]

  • Quenching: Quench the desilylation reaction by adding a quenching buffer, such as Glen-Pak™ RNA Quenching Buffer or 50 mM TEAB.[3][5]

Protocol 4: Oligonucleotide Purification

Purification is critical to isolate the full-length product from truncated sequences and other impurities.

  • Cartridge Purification (DMT-on):

    • If the DMT group was left on, the quenched solution can be directly loaded onto a reverse-phase cartridge (e.g., Glen-Pak™).

    • The hydrophobic DMT-on full-length product is retained, while shorter, DMT-off failure sequences are washed away.

    • The DMT group is then cleaved on-cartridge with an acid wash.

    • The final, purified DMT-off oligonucleotide is eluted.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase (RP-HPLC): Separates oligonucleotides based on hydrophobicity. It is effective for purifying DMT-on products and modified oligonucleotides.[2][6]

    • Anion-Exchange (AE-HPLC): Separates based on the number of phosphate groups (i.e., length). This method provides excellent resolution for unmodified oligonucleotides.[2]

    • The choice of HPLC method depends on the length and modifications of the oligonucleotide.

  • Desalting: After purification, the oligonucleotide solution should be desalted using gel filtration or ethanol precipitation to remove salts and small molecules.[6]

Data Presentation

Table 1: Representative Deprotection Conditions and Purity

Oligo Sequence (X = modified dC)Deprotection MethodTBDMS Removal ConditionsPurification MethodPurity (by HPLC)Yield (OD₂₆₀)
5'-GCX G AAT TCG C-3'NH₄OH/EtOH, 55°C, 8hTEA·3HF in DMSO, 65°C, 2.5hRP-HPLC>90%~2.5
5'-TTT TTT TTT X TT TTT T-3'AMA, 65°C, 15 minTBAF in THF, RT, 16hAE-HPLC>92%~3.0
5'-GCX G AAT TCG C-3'NH₄OH/EtOH, 55°C, 8hTBAF in THF, RT, 16hCartridge>85%~2.8

Note: Data are representative and may vary depending on sequence, synthesis efficiency, and specific laboratory conditions. AMA = Ammonium Hydroxide/Methylamine.

Visualizations

Oligonucleotide_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Automated Synthesis cluster_deprotection Deprotection cluster_purification Purification & QC start 5'-O-TBDMS-N4-Bz-dC phosphoramidite Synthesize Phosphoramidite start->phosphoramidite synthesizer Solid-Phase Synthesis on CPG phosphoramidite->synthesizer Incorporate into sequence cleavage Cleavage & Base Deprotection (NH4OH/EtOH) synthesizer->cleavage desilylation TBDMS Removal (TEA·3HF) cleavage->desilylation purify Purification (HPLC/Cartridge) desilylation->purify desalt Desalting purify->desalt qc QC (LC-MS/CE) desalt->qc final_product Pure Oligonucleotide qc->final_product

Caption: Workflow for incorporating 5'-O-TBDMS-N4-Bz-dC into oligonucleotides.

Deprotection_Pathway cluster_step1 Step 1: Ammonolysis cluster_step2 Step 2: Desilylation start Fully Protected Oligo on Solid Support (5'-TBDMS, N4-Bz, Cyanoethyl) step1_reagent NH4OH / EtOH 55°C start->step1_reagent intermediate1 5'-TBDMS Protected Oligo (in solution) step1_reagent->intermediate1 Cleaves from support Removes Bz and CE groups step2_reagent TEA·3HF 65°C intermediate1->step2_reagent final_product Fully Deprotected Oligonucleotide step2_reagent->final_product Removes TBDMS group

Caption: Two-step deprotection pathway for the synthesized oligonucleotide.

References

Application Notes: 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine in DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is a modified nucleoside derivative designed for specialized applications in the chemical synthesis of DNA and nucleic acids.[1][2] It features two key protecting groups: a tert-butyldimethylsilyl (TBDMS) ether at the 5'-hydroxyl position and a benzoyl (Bz) group on the N4 exocyclic amine of the cytosine base.[3] This protection scheme is crucial for preventing unwanted side reactions during the stepwise assembly of oligonucleotides. While standard automated DNA synthesis typically employs an acid-labile dimethoxytrityl (DMT) group for 5'-hydroxyl protection, the use of a fluoride-labile TBDMS group offers an alternative, orthogonal deprotection strategy.[4][] This is particularly useful in synthesizing complex molecules or modified oligonucleotides where acid sensitivity is a concern. The N4-benzoyl group is a conventional protecting group for cytidine, providing stability during the synthesis cycle and is removed under basic conditions during the final deprotection steps.[3][6]

This document provides detailed protocols and technical data for the application of phosphoramidite derivatives of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine in solid-phase oligonucleotide synthesis.

Data Presentation

Table 1: Phosphoramidite Coupling Performance

The efficiency of the coupling step is critical for achieving high yields of the full-length oligonucleotide. While data for this specific 5'-TBDMS deoxy-monomer is not widely published, performance is expected to be comparable to other sterically hindered phosphoramidites, such as the well-studied 2'-O-TBDMS ribonucleosides. Using advanced activators can significantly improve kinetics and overall efficiency.

ParameterStandard Activator (1H-Tetrazole)High-Efficiency Activator (DCI, BTT)
Typical Coupling Time >10 minutes2 - 3 minutes[7][8]
Achievable Efficiency ~98%[7]>99%[7]
Activator Concentration ~0.45 M0.25 M - 1.0 M[8][9]

Note: DCI (4,5-Dicyanoimidazole) and BTT (5-Benzylthio-1H-tetrazole) are recommended for improved performance with sterically demanding phosphoramidites.[7][8][9]

Table 2: Deprotection Conditions for Protecting Groups

The orthogonal nature of the TBDMS and Benzoyl groups requires a two-stage deprotection process following synthesis.

Protecting GroupReagent & ConditionsPurpose
Cyanoethyl (on Phosphate)Cleavage/Deprotection solution (e.g., Ammonium Hydroxide)Removed concurrently with base deprotection.[10]
N4-Benzoyl (Bz) Option A: Ammonium hydroxide / Ethanol (3:1 v/v) at 55°C for 8-17 hours.[11] Option B: Tert-butylamine / water (1:3 v/v) at 60°C for 6 hours.[12]Removes the exocyclic amine protecting group from the cytosine base.
5'-TBDMS Option A: 1M Tetrabutylammonium fluoride (TBAF) in THF at room temperature for 16-24 hours.[11][13] Option B: Triethylamine trihydrofluoride (TEA·3HF) in anhydrous DMSO at 65°C for 2.5 hours.[14]Removes the silyl protecting group from the 5'-terminus.

Important Note: Fast deprotection reagents like AMA (Ammonium hydroxide/Methylamine) are not recommended when using Benzoyl-protected cytidine (dC-Bz), as this can lead to modification of the cytosine base.[10][12] AMA requires the use of Acetyl-protected cytidine (dC-Ac).

Experimental Protocols

Protocol 1: Automated Solid-Phase DNA Synthesis

This protocol assumes the use of a 3'-phosphoramidite derivative of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine and a standard automated DNA synthesizer.

1. Reagent Preparation: a. Dissolve the 5'-TBDMS-dC(Bz)-3'-CE Phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M - 0.15 M). b. Ensure all other synthesis reagents (activator, capping reagents, oxidizer, deblocking solution) are fresh and correctly installed on the synthesizer. For this phosphoramidite, an activator such as 0.25 M DCI is recommended for optimal performance.[9]

2. Synthesis Cycle: The automated synthesis proceeds via a series of repeated steps for each monomer addition. a. Deblocking/Detritylation: The acid-labile 5'-DMT group is removed from the 5'-end of the growing oligonucleotide chain attached to the solid support. b. Coupling: The prepared 5'-TBDMS-dC(Bz) phosphoramidite solution is mixed with the activator and delivered to the synthesis column. The activated monomer couples with the free 5'-hydroxyl of the growing chain. Allow a coupling time of at least 3 minutes when using DCI or BTT.[8] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutant sequences (n-1). d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an iodine/water/pyridine solution.

3. Final Deblocking: After the final coupling cycle, the synthesizer performs a last deblocking step to remove the terminal 5'-DMT group (if the sequence was extended beyond the TBDMS-protected monomer). The 5'-TBDMS group will remain on the oligonucleotide.

Protocol 2: Cleavage and Deprotection

This protocol outlines the two-stage process required to cleave the oligonucleotide from the support and remove all protecting groups.

1. Stage 1: Cleavage and Base Deprotection (Benzoyl Removal): a. Remove the synthesis column from the synthesizer and carefully transfer the solid support to a 2 mL screw-cap vial. b. Add 1.5 mL of Ammonium hydroxide/Ethanol (3:1 v/v) solution to the vial.[11] c. Tightly seal the vial and place it in a heating block or oven at 55°C for 12-17 hours. This step cleaves the oligonucleotide from the support and removes the N-benzoyl and cyanoethyl protecting groups.[11] d. Allow the vial to cool completely to room temperature. Pellet the solid support by centrifugation. e. Carefully transfer the supernatant containing the oligonucleotide to a new sterile, polypropylene microfuge tube. f. Evaporate the solution to dryness using a vacuum concentrator.

2. Stage 2: 5'-TBDMS Group Removal: a. To the dried oligonucleotide pellet, add 100 µL of anhydrous DMSO and vortex to dissolve fully. Gentle heating (65°C for 5 mins) may be required.[14] b. Add 125 µL of Triethylamine trihydrofluoride (TEA·3HF). Mix well.[14] c. Incubate the mixture at 65°C for 2.5 hours to cleave the TBDMS ether.[14] d. Cool the reaction mixture. The crude, fully deprotected oligonucleotide is now ready for purification.

Protocol 3: Oligonucleotide Purification

Following deprotection, the crude oligonucleotide solution can be purified using standard methods such as High-Performance Liquid Chromatography (HPLC) or cartridge-based purification (e.g., Glen-Pak RNA Quenching Buffer and Cartridge protocol).[14]

Visualizations

experimental_workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_final Final Processing prep 1. Amidite Preparation cycle 2. Synthesis Cycle (Coupling, Capping, Oxidation) prep->cycle cleave 3. Stage 1: Cleavage & Base Deprotection (NH4OH/EtOH) cycle->cleave silyl_remove 4. Stage 2: 5'-TBDMS Removal (TEA·3HF) cleave->silyl_remove purify 5. Purification (HPLC) silyl_remove->purify qc 6. Final Oligo (QC Analysis) purify->qc

Caption: Workflow for oligonucleotide synthesis and deprotection.

logical_relationship cluster_nucleoside Protected 2'-deoxyCytidine Monomer cluster_groups Protecting Groups cluster_reagents Deprotection Reagents Core dC Core TBDMS 5'-O-TBDMS Core->TBDMS Benzoyl N4-Benzoyl Core->Benzoyl CE_Phos 3'-CE-Phosphoramidite Core->CE_Phos Fluoride Fluoride Source (TEA·3HF or TBAF) TBDMS->Fluoride removed by Base Aqueous Base (Ammonium Hydroxide) Benzoyl->Base removed by CE_Phos->Base removed by Activator Activator / Oxidizer (During Synthesis) CE_Phos->Activator reacted with

Caption: Orthogonal protecting group and deprotection strategy.

References

Application Note: HPLC Purification of Oligonucleotides Containing 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of synthetic oligonucleotides containing the modified nucleoside 5'-O-tert-Butyldimethylsilyl (TBDMS)-N4-Benzoyl-2'-deoxycytidine. Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is presented as the primary method for achieving high purity.[1][2][3] Methodologies for pre-purification deprotection, HPLC parameter optimization, and post-purification processing are described in detail to guide researchers in obtaining highly pure modified oligonucleotides suitable for therapeutic and diagnostic applications.

Introduction

Synthetic oligonucleotides, including those with chemical modifications, are increasingly vital in molecular biology, diagnostics, and as therapeutic agents.[4][5] The success of these applications hinges on the purity of the oligonucleotide, as synthesis-related impurities such as truncated sequences (n-1, n-2) can interfere with experimental results or cause off-target effects.[1] The inclusion of modified nucleosides, such as 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, introduces specific challenges related to both the deprotection of labile groups and the final purification.

This application note details a robust IP-RP-HPLC method for the purification of these modified oligonucleotides. IP-RP-HPLC is a powerful technique that separates oligonucleotides based on their hydrophobicity.[6] The negatively charged phosphate backbone is neutralized by a cationic ion-pairing agent, allowing for differential retention on a hydrophobic stationary phase.[2][7] This protocol outlines a "TBDMS-on" purification strategy, analogous to the common DMT-on method, where the hydrophobic TBDMS group enhances the retention of the full-length product, facilitating its separation from shorter, less hydrophobic failure sequences.

Overall Workflow

The process begins after solid-phase synthesis and involves a multi-step procedure of cleavage, selective deprotection, HPLC purification, and final processing to yield the pure oligonucleotide.

G cluster_0 Upstream Processing cluster_1 Purification cluster_2 Downstream Processing A Crude Oligo on Solid Support (with 5'-TBDMS & N4-Benzoyl) B Step 1: Cleavage & Base Deprotection (e.g., AMA or Ethanolic NH4OH) A->B C Crude, Deprotected Oligo Solution (5'-TBDMS group intact) B->C D Step 2: IP-RP-HPLC Purification ('TBDMS-on' Strategy) C->D E Collect Purified Full-Length Oligonucleotide Fraction D->E F Step 3: 5'-TBDMS Group Removal (Fluoride Treatment, e.g., TEA·3HF) E->F G Step 4: Desalting (e.g., Size Exclusion Chromatography) F->G H Final Purified Oligonucleotide G->H

Figure 1. Overall workflow for the deprotection and purification of a 5'-O-TBDMS modified oligonucleotide.

Experimental Protocols

Protocol 1: Cleavage and N4-Benzoyl Deprotection

This step cleaves the oligonucleotide from the solid support and removes the benzoyl protecting group from cytidine. Standard aqueous ammonia can cause premature loss of the TBDMS group.[8] Therefore, milder or anhydrous conditions are recommended.

  • Reagent Preparation : Prepare a solution of ethanolic ammonium hydroxide (3:1 mixture of concentrated ammonium hydroxide and ethanol) or AMA (1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine).

  • Cleavage and Deprotection :

    • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

    • Add 1.5 mL of the deprotection solution (e.g., ethanolic ammonium hydroxide).

    • Incubate at room temperature for 12-17 hours or at 55°C for 4-8 hours.[9] The exact time and temperature depend on the other base protecting groups used during synthesis.

  • Sample Recovery :

    • After incubation, cool the vial to room temperature.

    • Filter the solution to remove the solid support.

    • Evaporate the solution to dryness using a centrifugal evaporator.

    • The resulting pellet is the crude oligonucleotide with the 5'-TBDMS group intact.

Protocol 2: IP-RP-HPLC Purification ("TBDMS-on")

This protocol uses the hydrophobicity of the TBDMS group to separate the full-length oligonucleotide from failure sequences.

  • Sample Preparation :

    • Re-dissolve the dried crude oligonucleotide pellet in Mobile Phase A (see Table 1) to a concentration of approximately 10-20 OD/100 µL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions :

    • The separation is based on a gradient of acetonitrile in an aqueous buffer containing an ion-pairing agent like triethylammonium acetate (TEAA).[10][11] TEAA is compatible with UV detection but can cause ion suppression in mass spectrometry. For LC-MS applications, a buffer system of triethylamine and hexafluoroisopropanol (TEA/HFIP) is recommended.[2][12]

    • The principle involves the triethylammonium cation (TEA+) forming a neutral, hydrophobic complex with the oligonucleotide's phosphate backbone, which then interacts with the C18 stationary phase. Elution is achieved by increasing the concentration of the organic solvent (acetonitrile).

G cluster_interaction cluster_elution Oligo Oligo-PO3⁻ Complex [Oligo-PO3⁻ • TEA⁺] Hydrophobic Complex Oligo->Complex Ion-Pairing IP TEA⁺ IP->Complex StationaryPhase C18 Stationary Phase Complex->StationaryPhase Hydrophobic Interaction Elution Increasing Acetonitrile (%) Elution->StationaryPhase Disrupts Interaction

Figure 2. Principle of Ion-Pair Reversed-Phase HPLC for oligonucleotide separation.
  • HPLC Method Parameters : See Table 1 for a typical set of parameters.

  • Fraction Collection :

    • Monitor the elution profile at 260 nm.

    • The main, typically later-eluting peak, corresponds to the TBDMS-on full-length product. Shorter failure sequences will elute earlier.

    • Collect the peak corresponding to the desired product.

  • Post-Purification : Evaporate the collected fraction to dryness.

Protocol 3: 5'-TBDMS Deprotection
  • Reagent Preparation : Use a fluoride-containing reagent such as 1M tetrabutylammonium fluoride (TBAF) in THF or, more reliably, triethylamine trihydrofluoride (TEA·3HF).[8][9]

  • Deprotection Reaction :

    • Re-dissolve the dried, purified oligonucleotide in 115 µL of anhydrous DMSO.

    • Add 60 µL of triethylamine (TEA) and mix gently.

    • Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.[9]

  • Quenching : Stop the reaction by adding a quenching buffer (e.g., Glen-Pak RNA Quenching Buffer) or by proceeding directly to desalting.[9]

Protocol 4: Desalting

The final step removes excess salts from the deprotection and HPLC buffers.

  • Method : Use a size-exclusion chromatography column (e.g., NAP-10) or spin column.

  • Procedure :

    • Equilibrate the column with nuclease-free water.

    • Load the quenched oligonucleotide solution.

    • Elute the oligonucleotide with nuclease-free water according to the manufacturer's protocol.

    • Lyophilize the final solution to obtain the pure, ready-to-use oligonucleotide.

Data Presentation and Results

The following tables summarize typical parameters and expected results for the HPLC purification.

Table 1: HPLC Method Parameters

Parameter Condition
Column C18 Reversed-Phase, 2.5-5 µm, 100-300 Å pore size (e.g., Agilent PLRP-S, Waters XTerra)[1][12][13]
Column Dimensions Analytical: 4.6 x 50 mm; Preparative: 10 x 250 mm
Mobile Phase A 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
Mobile Phase B 100% Acetonitrile
Flow Rate Analytical: 1.0 mL/min; Preparative: 4.0 mL/min[11]
Temperature 50 - 60 °C[13]
Detection UV at 260 nm[11]

| Gradient | 5% to 40% B over 30 minutes |

Table 2: Representative Purification Results

Sample Purity by HPLC (%) Yield (OD) Comments
Crude Oligonucleotide ~55% 100 Contains significant n-1 and other failure sequences.

| Purified Oligonucleotide | >90% | 65 | Single major peak observed after purification and deprotection.[4] |

Table 3: Comparison of Ion-Pairing Reagents

Ion-Pairing Reagent Resolution MS Compatibility Comments
TEAA Good Poor (Ion Suppression) Standard for UV-based purification.[2]
TEA/HFIP Excellent Good Volatile buffer, ideal for LC-MS analysis.[12]

| Dibutylamine (DBA) | Excellent | Poor (unless using split flow) | Can provide higher resolution than TEA-based systems.[14] |

Troubleshooting

  • Poor Peak Shape : Ensure the sample is fully dissolved in the mobile phase. High temperatures (50-60°C) can improve peak shape.

  • Low Yield : Incomplete cleavage from the support or inefficient recovery after precipitation steps. Optimize deprotection times and recovery methods.

  • Incomplete TBDMS Removal : The fluoride reagent (TBAF) can be deactivated by water.[15] Use anhydrous solvents and fresh reagents. TEA·3HF is generally more robust.[9]

  • Co-elution of Impurities : Optimize the HPLC gradient. A shallower gradient can improve the resolution between the full-length product and closely eluting impurities like n-1 sequences.[1]

Conclusion

The purification of oligonucleotides containing acid-labile and base-labile protecting groups like 5'-O-TBDMS and N4-Benzoyl requires a carefully integrated strategy of selective deprotection and high-resolution purification. The "TBDMS-on" IP-RP-HPLC method described here provides an effective means to isolate the full-length product with high purity. By carefully selecting deprotection conditions and optimizing HPLC parameters, researchers can obtain high-quality modified oligonucleotides suitable for the most demanding applications in research and drug development.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-tert-Butyldimethylsilyl-N4-Benzoyl-2-deoxycytidine is a protected nucleoside analog crucial in the synthesis of oligonucleotides for therapeutic and research applications. The strategic placement of the tert-Butyldimethylsilyl (TBDMS) group at the 5'-hydroxyl position and the Benzoyl group at the N4-amino position of deoxycytidine allows for selective chemical modifications during solid-phase synthesis. Accurate characterization of this compound is paramount to ensure the fidelity of oligonucleotide synthesis. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful analytical technique for the verification of its molecular weight and the elucidation of its structure through fragmentation analysis.

This document provides detailed application notes and protocols for the mass spectrometry analysis of 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine, intended to guide researchers in the pharmaceutical and biotechnology sectors.

Predicted Mass and Fragmentation Pattern

The analysis of this compound by mass spectrometry is expected to yield a protonated molecule [M+H]⁺ in positive ion mode. The fragmentation of this precursor ion is anticipated to occur at the glycosidic bond and through the loss of the protecting groups.

Key Predicted Fragmentation Pathways:

  • Neutral loss of the deoxyribose moiety: A common fragmentation pathway for nucleosides is the cleavage of the N-glycosidic bond, resulting in the detection of the protonated nucleobase.

  • Loss of the TBDMS group: Silylated compounds are known to undergo characteristic fragmentation. A primary loss is that of a tert-butyl radical, resulting in an [M-57]⁺ ion.

  • Loss of the Benzoyl group: Cleavage of the amide bond can lead to the loss of the benzoyl group.

These predicted fragmentation patterns are essential for the structural confirmation of the molecule.

Data Presentation

The following table summarizes the predicted quantitative data for the major ions expected in the mass spectrum of this compound.

Ion DescriptionPredicted m/zPredicted Relative Abundance
[M+H]⁺ 446.2 High
[M-57]⁺ (Loss of tert-butyl)389.2Moderate
[N4-Benzoyl-cytosine+H]⁺216.1High
[Deoxyribose-H₂O+H]⁺117.1Moderate to High
[Benzoyl]⁺105.1High

Experimental Protocols

This section outlines a general protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound in a compatible organic solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the initial mobile phase composition to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the compound, followed by a re-equilibration step. For example:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.

  • MS1 Scan Range: m/z 100-600.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

  • Collision Energy: Optimize the collision energy to achieve a rich fragmentation spectrum. A stepped collision energy approach (e.g., 10, 20, 40 eV) can be beneficial.

  • Capillary Voltage: ~3.5 kV.

  • Gas Flow (Nitrogen): Optimize for the specific instrument.

  • Source Temperature: ~120 °C.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows described in this document.

Experimental Workflow for LC-MS/MS Analysis cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry stock Stock Solution (1 mg/mL) working Working Solution (1-10 µg/mL) stock->working Dilution injection Injection working->injection separation C18 Reversed-Phase Separation injection->separation ionization ESI Positive Mode separation->ionization ms1 MS1 Scan (Precursor Ion) ionization->ms1 fragmentation MS/MS (CID/HCD) ms1->fragmentation detection Fragment Ion Detection fragmentation->detection

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Predicted Fragmentation Pathway cluster_fragments Major Fragment Ions parent [M+H]⁺ This compound m/z 446.2 frag1 [M-57]⁺ Loss of tert-butyl m/z 389.2 parent->frag1 - C4H9 frag2 [N4-Benzoyl-cytosine+H]⁺ Cleavage of Glycosidic Bond m/z 216.1 parent->frag2 - Deoxyribose - TBDMS frag3 [Benzoyl]⁺ m/z 105.1 frag2->frag3 - Cytosine

Caption: Predicted major fragmentation pathways for this compound.

Application Notes and Protocols for the Deprotection of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and drug development. The use of protecting groups is essential to ensure the specific and controlled formation of phosphodiester bonds between nucleosides. This document provides detailed application notes and protocols for the deprotection of oligonucleotides containing two common protecting groups: the tert-Butyldimethylsilyl (TBDMS) group at the 5'-hydroxyl position and the Benzoyl (Bz) group on the exocyclic amine of 2'-deoxycytidine.

The successful removal of these protecting groups is a critical final step to yield a biologically active oligonucleotide. The protocols outlined below describe orthogonal deprotection strategies, ensuring the selective removal of each protecting group with minimal side reactions. These methods are applicable to a wide range of synthetic oligonucleotides and can be adapted for both small-scale research and larger-scale drug development applications.

Key Deprotection Strategies

The deprotection of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine containing oligonucleotides is typically achieved in a two-step process. First, the base-labile benzoyl group is removed, along with cleavage from the solid support and removal of phosphate protecting groups (e.g., cyanoethyl). This is followed by the fluoride-mediated cleavage of the TBDMS group.

Diagram of the General Deprotection Workflow

G A Solid-Support Bound Oligonucleotide (5'-O-TBDMS, N4-Benzoyl protected) B Step 1: Base Deprotection (e.g., AMA or NH4OH/Ethanol) A->B Cleavage from support Removal of Benzoyl and phosphate protecting groups C Partially Deprotected Oligonucleotide (5'-O-TBDMS protected) B->C D Step 2: Silyl Deprotection (e.g., TEA·3HF or TBAF) C->D Removal of TBDMS group E Fully Deprotected Oligonucleotide D->E G A Oligonucleotide on Solid Support B Add NH4OH/Ethanol (3:1) A->B C Incubate at 55°C for 12-16h B->C D Cool and collect supernatant C->D E Evaporate to dryness D->E F Resuspend in DMSO E->F G Add TEA·3HF F->G H Incubate at 65°C for 2.5h G->H I Quench and Purify H->I

Application Notes and Protocols for 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine phosphoramidite in automated oligonucleotide synthesis. This document outlines the key considerations for achieving high coupling efficiency, detailed experimental protocols, and troubleshooting guidelines.

Introduction

This compound phosphoramidite is a modified nucleoside building block used in the synthesis of custom DNA oligonucleotides. The tert-butyldimethylsilyl (TBDMS) protecting group on the 5-position of the cytosine base offers unique properties for the synthesis of oligonucleotides with specific functionalities. The bulky nature of the TBDMS group can present challenges in achieving optimal coupling efficiency. Therefore, careful optimization of synthesis conditions is crucial for maximizing the yield of full-length oligonucleotides.

The successful incorporation of this modified phosphoramidite is critical for various applications in drug development and molecular biology research, including the synthesis of antisense oligonucleotides, siRNAs, and diagnostic probes.

Factors Influencing Coupling Efficiency

The efficiency of the coupling reaction is the most critical factor determining the overall yield and purity of the final oligonucleotide product.[1] Even a minor decrease in coupling efficiency can lead to a significant reduction in the yield of the desired full-length sequence, particularly for longer oligonucleotides.[1][2] Several factors influence the coupling efficiency of this compound phosphoramidite:

  • Steric Hindrance: The bulky TBDMS protecting group on the 5-position of the cytosine base can sterically hinder the approach of the phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain. This can necessitate longer coupling times or the use of more potent activators to achieve high coupling yields.

  • Activator Choice: The selection of an appropriate activator is crucial. While standard activators like 1H-Tetrazole can be used, more potent activators such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) may be required to overcome the steric bulk of the TBDMS group and achieve optimal coupling efficiency.[3]

  • Coupling Time: Due to potential steric hindrance, a standard coupling time may be insufficient for complete reaction. Extending the coupling time can significantly improve the coupling efficiency of sterically hindered phosphoramidites.

  • Solvent Quality: The use of anhydrous acetonitrile is paramount, as any moisture will react with the activated phosphoramidite, reducing its effective concentration and lowering the coupling efficiency.[2]

  • Reagent Purity: The purity of the phosphoramidite and all other synthesis reagents is critical. Impurities can lead to side reactions and a decrease in coupling efficiency.

Data Presentation: Expected Coupling Efficiencies

While specific coupling efficiency data for this compound phosphoramidite is not extensively published, the following table provides expected coupling efficiencies based on data for other sterically hindered phosphoramidites and general principles of oligonucleotide synthesis. Researchers should perform their own optimization studies to determine the ideal conditions for their specific application.

ActivatorConcentration (M)Coupling Time (s)Expected Average Stepwise Yield (%)
1H-Tetrazole0.456097.0 - 98.5
1H-Tetrazole0.4512098.0 - 99.0
5-Ethylthio-1H-tetrazole (ETT)0.256098.5 - 99.5
5-Ethylthio-1H-tetrazole (ETT) 0.25 120 > 99.5
4,5-Dicyanoimidazole (DCI)0.126098.0 - 99.0
4,5-Dicyanoimidazole (DCI)0.1212099.0 - 99.5

Note: These are estimated values. Actual coupling efficiencies should be determined experimentally.

Experimental Protocols

Protocol 1: Automated Oligonucleotide Synthesis

This protocol outlines the general procedure for incorporating this compound phosphoramidite into an oligonucleotide sequence using an automated DNA synthesizer.

Materials:

  • This compound phosphoramidite

  • Standard DNA phosphoramidites (A, G, C, T)

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.25 M ETT in acetonitrile)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Solid support (e.g., CPG) functionalized with the initial nucleoside

  • Automated DNA synthesizer

Procedure:

  • Reagent Preparation: Prepare fresh solutions of all reagents according to the synthesizer manufacturer's instructions. Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the recommended concentration.

  • Synthesizer Setup: Install the reagent bottles on the DNA synthesizer and prime all lines to ensure the absence of air bubbles and moisture.

  • Synthesis Cycle Programming: Program the synthesis cycle with an extended coupling time for the this compound phosphoramidite. A coupling time of at least 120 seconds is recommended as a starting point. For subsequent optimizations, this time can be varied.

  • Synthesis Initiation: Start the automated synthesis protocol. The synthesizer will perform the standard four steps for each nucleotide addition: deblocking, coupling, capping, and oxidation.[1]

  • Post-Synthesis: Upon completion of the synthesis, leave the terminal 5'-DMT group on if DMT-on purification is planned.

Oligonucleotide_Synthesis_Workflow start Start reagent_prep Reagent Preparation start->reagent_prep synthesizer_setup Synthesizer Setup reagent_prep->synthesizer_setup synthesis_cycle Deblocking Coupling (Extended) Capping Oxidation synthesizer_setup->synthesis_cycle post_synthesis Post-Synthesis Processing synthesis_cycle->post_synthesis end End post_synthesis->end

Figure 1. Automated oligonucleotide synthesis workflow.
Protocol 2: Deprotection and Cleavage of the Oligonucleotide

This protocol describes the removal of all protecting groups and cleavage of the synthesized oligonucleotide from the solid support.

Materials:

  • Concentrated ammonium hydroxide

  • Anhydrous ethanol or AMA (Ammonium hydroxide/40% aqueous methylamine 1:1 v/v)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

Procedure:

  • Base and Phosphate Protecting Group Removal:

    • Transfer the solid support to a screw-cap vial.

    • Add a solution of concentrated ammonium hydroxide and ethanol (3:1, v/v) or AMA.

    • Incubate at 55°C for 8-12 hours.

  • TBDMS Group Removal:

    • After cooling, carefully remove the ammonia solution and dry the oligonucleotide pellet.

    • Resuspend the pellet in a solution of TEA·3HF in DMSO.

    • Incubate at 65°C for 2.5 hours.

  • Quenching and Purification:

    • Quench the reaction by adding an appropriate quenching buffer.

    • Purify the deprotected oligonucleotide using standard methods such as HPLC or gel electrophoresis.

Deprotection_Workflow start Synthesized Oligonucleotide on Solid Support base_deprotection Base & Phosphate Deprotection (Ammonium Hydroxide/AMA) start->base_deprotection tbdms_removal TBDMS Group Removal (TEA·3HF) base_deprotection->tbdms_removal purification Purification (HPLC/PAGE) tbdms_removal->purification final_product Purified Oligonucleotide purification->final_product

Figure 2. Post-synthesis deprotection workflow.
Protocol 3: Determination of Coupling Efficiency by Trityl Cation Monitoring

This protocol allows for the quantitative determination of the coupling efficiency at each step of the synthesis.

Materials:

  • DNA synthesizer equipped with a trityl cation monitor (UV-Vis spectrophotometer)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

Procedure:

  • Synthesizer Setup: Ensure the trityl monitor is calibrated and functioning correctly.

  • Synthesis and Monitoring: During the automated synthesis, the synthesizer will automatically perform this monitoring. At the beginning of each cycle, the deblocking solution removes the DMT group from the 5'-end of the successfully coupled oligonucleotides.

  • Data Collection: The released DMT cation has a characteristic orange color and a strong absorbance at around 495 nm. The trityl monitor measures the absorbance of this cation for each deblocking step.

  • Calculation of Coupling Efficiency: The stepwise coupling efficiency can be calculated by comparing the absorbance of the trityl cation released at consecutive steps. The average stepwise coupling efficiency is the geometric mean of all the individual coupling steps.[1]

Trityl_Monitoring_Logic synthesis_step Synthesis Step (n) Deblocking Coupling Capping Oxidation trityl_release DMT Cation Release synthesis_step:f1->trityl_release Trityl Cleavage measurement Absorbance Measurement (495 nm) trityl_release->measurement calculation Calculate Stepwise Efficiency measurement->calculation next_step Synthesis Step (n+1) calculation->next_step

Figure 3. Logic diagram for trityl cation monitoring.

Troubleshooting

IssuePotential Cause(s)Recommended Action(s)
Low Overall Yield Low average coupling efficiency.Optimize coupling time and activator. Verify reagent quality.
Presence of (n-1) sequences Inefficient capping.Ensure capping reagents are fresh and delivery times are adequate.
Incomplete Deprotection Insufficient deprotection time or temperature.Increase incubation time or temperature for the respective deprotection step. Ensure complete dissolution of the oligonucleotide.

By following these guidelines and protocols, researchers can successfully incorporate this compound phosphoramidite into synthetic oligonucleotides and achieve high yields of the desired full-length product for their research and development needs.

References

Application Notes and Protocols for the Use of 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine in Antisense Oligonucleotide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid sequences designed to modulate gene expression by binding to specific messenger RNA (mRNA) targets. The therapeutic efficacy and specificity of ASOs are highly dependent on their chemical modifications. These modifications are introduced to enhance properties such as nuclease resistance, binding affinity to the target RNA, and pharmacokinetic profiles.

This document provides detailed application notes and protocols for the use of a specialized modified nucleoside, 5-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, in the synthesis and evaluation of antisense oligonucleotides. It is important to clarify that in the context of oligonucleotide synthesis, this nomenclature typically refers to N4-Benzoyl-5-(O-tert-butyldimethylsilyl-hydroxymethyl)-2'-deoxycytidine . In this molecule, the tert-butyldimethylsilyl (TBDMS) group protects the hydroxyl of a 5-hydroxymethyl modification on the cytosine base, not the 5'-hydroxyl of the deoxyribose sugar, which is conventionally protected with a dimethoxytrityl (DMT) group for solid-phase synthesis.

The incorporation of 5-hydroxymethylcytosine (5-hmC) into ASOs is an emerging area of interest, primarily driven by its natural occurrence as an epigenetic modification. Understanding the impact of this modification on ASO properties is crucial for the design of novel therapeutic agents.

Key Properties and Applications

The introduction of 5-hydroxymethylcytosine into antisense oligonucleotides can influence several key parameters:

  • Binding Affinity (Thermal Stability): The modification can alter the thermal stability of the ASO-mRNA duplex. This is a critical factor in determining the potency and specificity of the antisense effect.

  • Nuclease Resistance: While backbone modifications like phosphorothioates are the primary means of conferring nuclease resistance, modifications to the nucleobase can also play a role.

  • Biological Activity: The ultimate measure of success for an ASO is its ability to effectively modulate the expression of its target gene. This can be assessed through in vitro and in vivo studies.

Data Presentation: Impact of 5-Hydroxymethylcytosine on DNA Duplex Stability

The thermal stability (Tm) of a DNA duplex is a measure of its binding affinity. The following table summarizes the reported effects of cytosine modifications on the melting temperature of DNA duplexes.

ModificationChange in Melting Temperature (ΔTm) per modificationReference
5-Methylcytosine (5-mC)~ +0.5°C to +1.0°C[1]
5-Hydroxymethylcytosine (5-hmC)Slight decrease[2]
5-Formylcytosine (5-fC)Decrease[2]

Note: The exact change in Tm can be sequence-dependent.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of an ASO Containing 5-hmC

This protocol describes the incorporation of the N4-Benzoyl-5-(O-TBDMS-hydroxymethyl)-2'-deoxycytidine phosphoramidite into an oligonucleotide using a standard automated DNA/RNA synthesizer.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Standard deoxyribonucleoside phosphoramidites (A, G, C, T)

  • N4-Benzoyl-5-(O-TBDMS-hydroxymethyl)-2'-deoxycytidine phosphoramidite

  • Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution (Iodine/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Prepare the synthesizer with the required reagents and phosphoramidites, including the modified cytidine phosphoramidite, dissolved in anhydrous acetonitrile.

  • Synthesis Cycle: Program the synthesizer to perform the standard phosphoramidite coupling cycle for each nucleotide addition. The cycle typically consists of the following steps:

    • Deblocking: Removal of the 5'-DMT protecting group.

    • Coupling: Activation of the incoming phosphoramidite and its coupling to the 5'-hydroxyl of the growing oligonucleotide chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmer sequences.

    • Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester.

  • Post-Synthesis: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and deprotected.

Protocol 2: Cleavage and Deprotection of the 5-hmC Containing ASO

This protocol outlines a two-step deprotection procedure to remove the protecting groups from the synthesized oligonucleotide.

Materials:

  • Concentrated ammonium hydroxide

  • Ammonium fluoride (NH4F) in methanol (0.5 M) or Triethylamine trihydrofluoride (TEA·3HF)

  • Nuclease-free water

Procedure:

Step 1: Base and Phosphate Deprotection

  • Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.

  • Add concentrated ammonium hydroxide to the vial.

  • Incubate at 65°C overnight. This step cleaves the oligonucleotide from the support and removes the benzoyl protecting group from the cytidine bases.

Step 2: TBDMS Deprotection

  • After cooling, transfer the ammonium hydroxide solution containing the oligonucleotide to a new tube and evaporate to dryness.

  • To the dried oligonucleotide, add a solution of 0.5 M NH4F in methanol and incubate overnight at room temperature.[1]

  • Alternatively, for a faster deprotection, a solution of TEA·3HF can be used.

  • Quench the reaction and desalt the oligonucleotide using standard procedures such as ethanol precipitation or size-exclusion chromatography.

Protocol 3: In Vitro Evaluation of ASO Efficacy

This protocol describes a general method for assessing the ability of a 5-hmC modified ASO to knockdown a target mRNA in a cell culture model.

Materials:

  • Cultured cells expressing the target gene

  • 5-hmC modified ASO and control oligonucleotides (e.g., scrambled sequence, mismatch control)

  • Transfection reagent (e.g., lipofectamine) or electroporation system

  • Cell culture medium and supplements

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and primers for the target gene and a housekeeping gene

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare a complex of the ASO and the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Add the ASO-transfection reagent complex to the cells and incubate for the desired period (typically 24-72 hours).

    • Include wells with control oligonucleotides and a no-treatment control.

  • RNA Extraction: After the incubation period, harvest the cells and extract total RNA using a commercial kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for the target gene and a housekeeping gene (for normalization).

    • Analyze the qPCR data to determine the relative expression of the target mRNA in ASO-treated cells compared to control cells.[3][4]

Visualizations

Diagram 1: General Mechanism of RNase H-mediated Antisense Oligonucleotide Action

ASO_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA pre_mRNA pre_mRNA DNA->pre_mRNA Transcription mRNA mRNA pre_mRNA->mRNA Splicing mRNA_ASO_complex mRNA:ASO Hybrid mRNA->mRNA_ASO_complex Protein Protein mRNA->Protein Translation mRNA_export ASO ASO ASO->mRNA_ASO_complex Degraded_mRNA mRNA_ASO_complex->Degraded_mRNA RNase H Cleavage RNase_H RNase_H RNase_H->mRNA_ASO_complex Ribosome Ribosome Ribosome->Protein mRNA_export->mRNA Export

Caption: RNase H-mediated cleavage of target mRNA by an antisense oligonucleotide.

Diagram 2: Experimental Workflow for ASO Synthesis and In Vitro Evaluation

ASO_Workflow Start Start: ASO Design Synthesis Automated Solid-Phase Synthesis Start->Synthesis Deprotection Cleavage and Deprotection Synthesis->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification QC Quality Control (Mass Spec, Purity) Purification->QC QC->Synthesis Fail Cell_Culture Cell Culture and Transfection QC->Cell_Culture Pass RNA_Extraction RNA Extraction Cell_Culture->RNA_Extraction RT_qPCR RT-qPCR Analysis RNA_Extraction->RT_qPCR Data_Analysis Data Analysis: Target Knockdown RT_qPCR->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for the synthesis and in vitro efficacy testing of a modified ASO.

References

Application Notes and Protocols for Enzymatic Ligation of DNA Fragments with 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleotides into DNA is a cornerstone of modern molecular biology and drug development. These modifications can introduce novel functionalities, such as altered binding affinities, enhanced stability, or the attachment of labels and therapeutic agents. 5'-O-tert-Butyldimethylsilyl (TBDMS)-N4-Benzoyl-2'-deoxycytidine is a protected derivative of deoxycytidine commonly used in oligonucleotide synthesis. The TBDMS group on the 5'-hydroxyl and the benzoyl group on the N4-amino position of cytosine prevent unwanted side reactions during chemical synthesis.

Following synthesis, these protecting groups must be removed to yield the final, functional oligonucleotide. However, in certain workflows, it may be desirable to ligate DNA fragments that still contain these protecting groups. This application note provides a detailed protocol and considerations for the enzymatic ligation of DNA fragments containing 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine using T4 DNA Ligase. While direct quantitative data for this specific modification is limited in the public domain, this document provides a robust starting point for experimental design and optimization based on the known substrate specificities of T4 DNA Ligase and general principles of oligonucleotide chemistry.

Key Considerations for Ligation

The presence of bulky protecting groups at the ligation junction can influence the efficiency of enzymatic ligation. The 5'-O-TBDMS group introduces significant steric hindrance at the 5'-phosphate, a critical recognition site for T4 DNA Ligase. Similarly, the N4-benzoyl group on cytidine, while not directly at the ligation site, can alter the local DNA conformation.

Expected Challenges:

  • Reduced Ligation Efficiency: The bulky TBDMS group may sterically hinder the T4 DNA ligase from efficiently binding to the 5'-phosphate, potentially leading to lower ligation yields compared to unprotected DNA.

  • Requirement for Optimization: Standard ligation protocols may need significant optimization of enzyme concentration, incubation time, and temperature to achieve acceptable yields.

Experimental Protocols

Preparation of DNA Fragments

It is assumed that the user has synthesized two DNA fragments to be ligated, one or both of which contain the 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine modification at the 5'-terminus of the ligation site. The fragment that is to be ligated must possess a 5'-phosphate group. If the fragment was chemically synthesized, it needs to be phosphorylated using T4 Polynucleotide Kinase (PNK) prior to the introduction of the TBDMS protecting group, or the TBDMS group must be selectively removed before phosphorylation and ligation. For the purpose of this protocol, we will assume the fragment is appropriately phosphorylated.

Enzymatic Ligation with T4 DNA Ligase

This protocol is a starting point and may require optimization. It is recommended to perform a series of trial ligations with varying enzyme concentrations and incubation times.

Materials:

  • DNA fragment 1 (with 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine and 5'-phosphate)

  • DNA fragment 2 (with 3'-hydroxyl)

  • T4 DNA Ligase (e.g., New England Biolabs, Promega)[1]

  • 10X T4 DNA Ligase Buffer (containing ATP)[1]

  • Nuclease-free water

Protocol:

  • In a sterile microcentrifuge tube, set up the ligation reaction on ice.

  • Add the following components in the order listed:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10X T4 DNA Ligase Buffer

    • DNA fragment 1 (insert): x ng (aim for a 1:3 to 10:1 molar ratio of insert to vector/other fragment)

    • DNA fragment 2 (vector/other fragment): y ng

    • 1-2 µL of T4 DNA Ligase (400 U/µL). Higher concentrations may be required.

  • Mix the reaction gently by pipetting up and down.

  • Centrifuge briefly to collect the reaction mixture at the bottom of the tube.

  • Incubate the reaction. Recommended starting conditions are:

    • For cohesive (sticky) ends: 16°C overnight.

    • For blunt ends: 16°C overnight. Due to the expected lower efficiency, a longer incubation time is recommended.

  • (Optional) Heat inactivate the ligase at 65°C for 10 minutes.

Analysis of Ligation Products:

The ligation products can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) followed by staining (e.g., silver stain or a fluorescent dye). This will allow for the visualization of the ligated product, which will have a higher molecular weight than the individual fragments.

Post-Ligation Deprotection

Following successful ligation, the TBDMS and benzoyl protecting groups must be removed to yield the final, functional DNA molecule.

Materials:

  • Triethylamine trihydrofluoride (TEA·3HF) or Tetrabutylammonium fluoride (TBAF) for TBDMS removal.

  • Aqueous ammonia or a mixture of aqueous ammonia and methylamine (AMA) for benzoyl and other base-protecting group removal.[2]

  • Appropriate buffers and quenching solutions.

Deprotection Protocol:

a) TBDMS Group Removal:

  • To the ligation reaction, add a solution of TEA·3HF or TBAF in a suitable solvent (e.g., DMSO or THF). The final concentration and reaction conditions will depend on the chosen fluoride source and should be optimized.

  • Incubate at room temperature for a specified time (e.g., 2-4 hours).

  • Quench the reaction according to the reagent manufacturer's instructions.

b) Benzoyl Group Removal:

  • After TBDMS removal and purification (e.g., ethanol precipitation), resuspend the DNA in concentrated aqueous ammonia or an AMA solution.

  • Incubate at an elevated temperature (e.g., 55°C) for several hours (typically 8-16 hours for ammonia, or shorter for AMA).[2]

  • Lyophilize the sample to remove the ammonia/AMA.

  • Resuspend the deprotected DNA in nuclease-free water or a suitable buffer.

Note: The deprotection steps should be performed in a fume hood with appropriate personal protective equipment.

Data Presentation

Due to the lack of direct experimental data in the literature for the enzymatic ligation of DNA containing 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, the following tables present hypothetical data based on expected outcomes and provide a template for recording experimental results.

Table 1: Optimization of T4 DNA Ligase Concentration for Cohesive End Ligation

T4 DNA Ligase (Units)Incubation Time (hours)Incubation Temperature (°C)Expected Ligation Efficiency (%) [to be determined experimentally]
4001616Low
8001616Moderate
12001616Potentially Higher
4002416Moderate

Table 2: Comparison of Ligation Efficiency for Protected vs. Unprotected DNA (Hypothetical)

DNA SubstrateProtecting GroupsLigation TypeExpected Ligation Efficiency (%)
Fragment A + BNoneCohesive> 90%
Fragment A (protected) + B5'-O-TBDMS, N4-BenzoylCohesive10-40% (Requires optimization)
Fragment C + DNoneBlunt50-70%
Fragment C (protected) + D5'-O-TBDMS, N4-BenzoylBlunt< 20% (Requires significant optimization)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep DNA Fragment Preparation cluster_ligation Enzymatic Ligation cluster_deprotection Post-Ligation Deprotection synthesis Oligonucleotide Synthesis (with 5'-O-TBDMS-N4-Benzoyl-dC) phosphorylation 5' Phosphorylation (if required) synthesis->phosphorylation purification1 Fragment Purification phosphorylation->purification1 ligation T4 DNA Ligation purification1->ligation analysis PAGE Analysis ligation->analysis tbdms_removal TBDMS Removal (Fluoride Treatment) analysis->tbdms_removal benzoyl_removal Benzoyl Removal (Ammonia/AMA) tbdms_removal->benzoyl_removal purification2 Final Product Purification benzoyl_removal->purification2 final_product final_product purification2->final_product Final Deprotected and Ligated DNA

Caption: Workflow for ligation and deprotection.

Logical Relationship of Ligation Challenges

ligation_challenges cluster_factors Influencing Factors cluster_outcomes Potential Outcomes challenge Ligation of Protected Oligonucleotides steric_hindrance Steric Hindrance at 5'-Terminus (TBDMS group) challenge->steric_hindrance dna_conformation Altered DNA Conformation (N4-Benzoyl group) challenge->dna_conformation reduced_efficiency Reduced Ligation Efficiency steric_hindrance->reduced_efficiency dna_conformation->reduced_efficiency optimization Need for Protocol Optimization (Enzyme conc., Time, Temp.) reduced_efficiency->optimization

Caption: Factors affecting ligation of modified DNA.

Conclusion

The enzymatic ligation of DNA fragments containing 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine presents a viable but challenging step in the synthesis of complex nucleic acid structures. The primary obstacle is the potential for steric hindrance from the bulky protecting groups, which is expected to reduce ligation efficiency. The protocols and considerations outlined in this application note provide a comprehensive starting point for researchers. Successful ligation will likely require careful optimization of reaction conditions. Subsequent deprotection is a critical final step to yield the native, functional DNA molecule. Further studies are warranted to quantify the ligation efficiency of such modified oligonucleotides and to develop more streamlined one-pot ligation and deprotection strategies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Yield with 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling yield with 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: We are observing a significantly lower coupling efficiency when incorporating 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine compared to standard dC phosphoramidites. What are the likely causes?

Low coupling efficiency with this modified nucleoside is often attributed to a combination of factors, primarily steric hindrance and potential reagent degradation. The bulky tert-butyldimethylsilyl (TBDMS) protecting group at the 5'-position can physically impede the approach of the phosphoramidite to the free 5'-hydroxyl of the growing oligonucleotide chain.[1][2][][4] This steric clash slows down the coupling reaction, and standard coupling times may be insufficient for the reaction to go to completion.

Additionally, like all phosphoramidites, 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is sensitive to moisture and oxidation.[5] Contamination of the phosphoramidite, activator, or acetonitrile (ACN) with water can lead to hydrolysis of the phosphoramidite, rendering it inactive for coupling.

Q2: How can we improve the coupling yield for this modified phosphoramidite?

To counteract the steric hindrance from the TBDMS group, extending the coupling time is a primary strategy.[4][6][] Doubling the standard coupling time is a good starting point. For particularly stubborn couplings, even longer times may be necessary.

Furthermore, the choice of activator can play a crucial role. More acidic activators can enhance the rate of the coupling reaction.[8] Activators such as 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) are often recommended for sterically hindered phosphoramidites.[9]

Finally, ensuring strictly anhydrous conditions is critical.[5] Use fresh, high-quality, anhydrous acetonitrile for phosphoramidite dissolution and on the synthesizer. Handle the phosphoramidite under an inert atmosphere (e.g., argon) to prevent exposure to moisture and air.

Q3: Are there any specific recommendations for the activator and its concentration?

For sterically demanding phosphoramidites like 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, standard activators like 1H-Tetrazole may not be sufficient. Consider using more potent activators such as:

  • 5-Ethylthio-1H-tetrazole (ETT): Often used for RNA synthesis where the 2'-O-TBDMS group presents similar steric challenges.[9]

  • 5-Benzylthio-1H-tetrazole (BTT): Another effective activator for bulky phosphoramidites.[9]

  • 4,5-Dicyanoimidazole (DCI): A non-nucleophilic activator that has shown high efficiency.

The optimal concentration of the activator should be in accordance with the manufacturer's recommendations for the specific activator and your synthesizer.

Q4: Can the quality of the 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine phosphoramidite itself be a factor?

Absolutely. The purity and stability of the phosphoramidite are paramount. Impurities or degradation products will not couple efficiently and can lead to truncated sequences. It is advisable to:

  • Source high-purity phosphoramidites from a reputable supplier.

  • Upon receipt, store the phosphoramidite under the recommended conditions (typically -20°C under an inert atmosphere).

  • Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • For best results, use freshly dissolved phosphoramidite for your synthesis.

Data Summary Table

The following table provides a qualitative summary of expected outcomes when troubleshooting low coupling yield with sterically hindered phosphoramidites like 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine. Specific yield percentages will vary depending on the sequence, synthesizer, and other experimental conditions.

ParameterStandard ConditionsOptimized ConditionsExpected Outcome with Optimization
Coupling Time 2-3 minutes6-10 minutesIncreased coupling efficiency
Activator 1H-TetrazoleETT, BTT, or DCIFaster and more complete coupling
Acetonitrile Standard GradeAnhydrous Grade (<30 ppm H₂O)Minimized phosphoramidite hydrolysis
Phosphoramidite Handling Standard BenchtopInert Atmosphere (Argon)Reduced degradation of the phosphoramidite

Experimental Protocols

Protocol 1: Optimized Coupling Cycle for 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine

This protocol is intended for use with an automated DNA/RNA synthesizer and assumes the use of standard phosphoramidite chemistry.

  • Phosphoramidite Preparation:

    • Allow the vial of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine phosphoramidite to equilibrate to room temperature before opening.

    • Under an inert argon atmosphere, dissolve the phosphoramidite in fresh, anhydrous acetonitrile to the desired concentration (typically 0.1 M).

    • Install the dissolved phosphoramidite on the synthesizer.

  • Synthesizer Programming:

    • For the coupling step of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, modify the synthesis protocol to extend the coupling time. A minimum of 6 minutes is recommended as a starting point.[9]

    • Ensure that a suitable activator for sterically hindered monomers, such as ETT or BTT, is used.[9]

    • Maintain all other synthesis cycle steps (deblocking, capping, oxidation) as per your standard protocol for DNA synthesis.

  • Post-Synthesis Analysis:

    • After synthesis, cleave and deprotect the oligonucleotide using your standard procedures.

    • Analyze the crude product by HPLC or mass spectrometry to determine the coupling efficiency and identify any truncated sequences.

Protocol 2: Small-Scale Trial to Determine Optimal Coupling Time

Before committing to a large-scale synthesis, it is prudent to perform a small-scale trial to determine the optimal coupling time.

  • Synthesize a short test sequence (e.g., a trimer or tetramer) incorporating the 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine at a defined position.

  • Run multiple syntheses , varying the coupling time for the modified residue (e.g., 3 min, 6 min, 9 min, 12 min).

  • Analyze the crude product from each synthesis by HPLC.

  • Compare the chromatograms to determine which coupling time results in the highest proportion of the full-length product and the lowest amount of truncated sequences.

Visualizations

Troubleshooting_Low_Coupling_Yield start Low Coupling Yield with 5'-O-TBDMS-N4-Benzoyl-2'-dC check_reagents Verify Reagent Quality and Anhydrous Conditions start->check_reagents extend_coupling_time Extend Coupling Time (e.g., double the standard time) check_reagents->extend_coupling_time Reagents OK re_evaluate_amidite Re-evaluate Phosphoramidite Quality (Fresh dissolution, check storage) check_reagents->re_evaluate_amidite Reagents Suspect change_activator Use a More Potent Activator (e.g., ETT, BTT, DCI) extend_coupling_time->change_activator success Coupling Yield Improved change_activator->success Yield Improves failure Yield Still Low change_activator->failure No Improvement re_evaluate_amidite->extend_coupling_time Amidite OK failure->re_evaluate_amidite contact_support Contact Technical Support failure->contact_support

Caption: Troubleshooting workflow for low coupling yield.

The diagram above outlines a logical progression for troubleshooting low coupling efficiency with 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine. It begins with foundational checks of reagent quality and proceeds to specific optimizations for this sterically hindered phosphoramidite.

References

Technical Support Center: Optimizing Deprotection of the N4-Benzoyl Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deprotection of the N4-Benzoyl group on cytidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting the N4-Benzoyl group from cytidine?

A1: The most common methods for N4-Benzoyl deprotection are basic hydrolysis. Key reagents include:

  • Ammonia: Concentrated aqueous ammonia or methanolic ammonia is a widely used reagent.

  • Methylamine/Ammonia (AMA): A mixture of aqueous methylamine and aqueous ammonium hydroxide is a very rapid deprotection agent, often used in oligonucleotide synthesis.[1]

  • Sodium Methoxide: A solution of sodium methoxide in methanol provides a strong basic condition for deprotection.

Q2: I am observing a side product with a mass increase of 14 Da when using AMA for deprotection. What is this and how can I avoid it?

A2: This side product is likely N4-methyl-cytidine. It is formed through a transamination reaction where methylamine attacks the carbonyl carbon of the benzoyl group, leading to the displacement of benzamide and subsequent methylation of the N4 position.[2] To avoid this, you can:

  • Use an alternative protecting group: For oligonucleotide synthesis, using acetyl (Ac) protected cytidine instead of benzoyl (Bz) protected cytidine can prevent this side reaction as the acetyl group is removed without transamination.[1]

  • Optimize reaction conditions: Lowering the temperature and reaction time may reduce the extent of this side reaction, but it might also lead to incomplete deprotection.

  • Use a different deprotection reagent: Consider using ammonia or sodium methoxide, which do not contain methylamine.

Q3: Can I use the same deprotection conditions for N4-Benzoyl-cytidine as I would for a benzoyl-protected alcohol?

A3: While both involve the cleavage of a benzoyl group, the conditions may not be directly interchangeable. The N4-Benzoyl group is an amide, which can have different reactivity compared to a benzoyl ester on an alcohol. The methods described in this guide are specifically relevant to the deprotection of N-acyl groups on nucleobases.

Troubleshooting Guide

This guide addresses common issues encountered during the deprotection of the N4-Benzoyl group.

Issue Possible Cause(s) Suggested Solution(s)
Incomplete Deprotection 1. Insufficient reaction time or temperature.2. Reagent degradation (e.g., old ammonia solution).3. Inefficient stirring leading to poor mixing.4. For solid-phase synthesis, aggregation of the oligonucleotide can hinder reagent access.1. Increase the reaction time and/or temperature. Monitor the reaction progress by HPLC or TLC.2. Use a fresh bottle of the deprotection reagent.3. Ensure vigorous stirring throughout the reaction.4. Use structure-disrupting strategies if synthesizing oligonucleotides.
Formation of N4-methyl-cytidine Side Product Use of methylamine-containing reagents (e.g., AMA).1. Switch to a non-methylamine-based deprotection reagent like aqueous ammonia or sodium methoxide.2. If using AMA is necessary, consider replacing N4-Benzoyl-cytidine with N4-Acetyl-cytidine in your synthesis.[1]
Degradation of the Nucleoside/Oligonucleotide The deprotection conditions are too harsh (e.g., prolonged exposure to strong base at high temperature). This is a particular concern for sensitive or modified nucleosides/oligonucleotides.1. Use milder deprotection conditions. For example, use potassium carbonate in methanol or conduct the reaction at a lower temperature for a longer duration.2. For oligonucleotides with base-labile modifications, specific mild deprotection protocols should be followed.
Difficulty in Product Purification 1. Presence of benzamide byproduct.2. Formation of multiple side products.1. Benzamide can often be removed by trituration with a suitable solvent or by chromatography.2. Optimize the deprotection reaction to minimize side product formation. HPLC purification may be necessary to isolate the desired product.

Data Presentation

The following tables summarize typical deprotection conditions for the N4-Benzoyl group, primarily derived from oligonucleotide synthesis protocols. These conditions can serve as a starting point for optimizing the deprotection of standalone N4-Benzoyl-cytidine.

Table 1: Deprotection Conditions using Ammonia-Based Reagents

ReagentTemperature (°C)TimeNotes
Concentrated Aqueous AmmoniaRoom Temperature12-16 hoursA standard and widely used method.
Concentrated Aqueous Ammonia556-8 hoursFaster deprotection at elevated temperature.
Methanolic Ammonia (7N)Room Temperature12-16 hoursCan offer better solubility for some substrates.
AMA (Ammonium Hydroxide/Methylamine 1:1)6510-15 minutesVery rapid deprotection, but carries the risk of N4-methylation of cytidine.[1]

Table 2: Deprotection Conditions using Other Basic Reagents

ReagentSolventTemperature (°C)TimeNotes
Sodium Methoxide (catalytic)MethanolRoom Temperature1-4 hoursA strong base, monitor reaction carefully to avoid degradation.
Potassium Carbonate (0.05 M)MethanolRoom Temperature4 hoursA milder alternative for sensitive substrates.

Experimental Protocols

Protocol 1: Deprotection using Aqueous Ammonia

  • Dissolution: Dissolve the N4-Benzoyl-cytidine substrate in concentrated aqueous ammonia (28-30%) in a sealed, pressure-resistant vial. The concentration will depend on the solubility of the substrate.

  • Incubation: Heat the sealed vial at 55°C for 6-8 hours or let it stand at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Evaporate the ammonia under reduced pressure.

  • Purification: The crude product can be purified by silica gel chromatography or recrystallization to remove the benzamide byproduct and any other impurities.

Protocol 2: Deprotection using AMA (for rapid deprotection)

  • Reagent Preparation: Prepare the AMA reagent by mixing equal volumes of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine.

  • Reaction: Add the AMA reagent to the N4-Benzoyl-cytidine substrate in a sealed vial.

  • Incubation: Heat the vial at 65°C for 10-15 minutes.

  • Monitoring: Due to the rapid nature of the reaction, initial optimization of the reaction time is recommended.

  • Work-up and Purification: Follow the same work-up and purification steps as in Protocol 1. Be aware of the potential for the N4-methyl-cytidine side product.

Protocol 3: Deprotection using Sodium Methoxide in Methanol

  • Dissolution: Dissolve the N4-Benzoyl-cytidine substrate in anhydrous methanol.

  • Reagent Addition: Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents of a 0.5 M solution in methanol) to the solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC.

  • Quenching: Once the reaction is complete, neutralize the mixture by adding a weak acid, such as acetic acid or an acidic ion-exchange resin.

  • Work-up and Purification: Filter off the resin (if used) and evaporate the solvent. Purify the crude product by chromatography.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification cluster_product Final Product start N4-Benzoyl-Cytidine deprotection Choose Deprotection Method: - Aqueous Ammonia - AMA - Sodium Methoxide start->deprotection monitoring Monitor Progress: - HPLC - TLC deprotection->monitoring workup Work-up: - Evaporation - Neutralization monitoring->workup Reaction Complete purification Purification: - Chromatography - Recrystallization workup->purification product Cytidine purification->product Troubleshooting_Logic start Deprotection Reaction incomplete Incomplete Reaction? start->incomplete side_product Side Product Observed? incomplete->side_product No increase_time_temp Increase Time/Temp Use Fresh Reagent incomplete->increase_time_temp Yes degradation Product Degradation? side_product->degradation No change_reagent Change Reagent (e.g., avoid AMA) side_product->change_reagent Yes milder_conditions Use Milder Conditions degradation->milder_conditions Yes success Successful Deprotection degradation->success No increase_time_temp->start change_reagent->start milder_conditions->start

References

common impurities in 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I might encounter when working with 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine?

A1: Common impurities often arise from the synthetic route and storage conditions. These can include:

  • Starting materials: Unreacted N4-Benzoyl-2'-deoxycytidine.

  • Isomeric impurities: The 3'-O-TBDMS isomer, resulting from silyl group migration. This is a known phenomenon with silyl ethers in nucleoside chemistry.[1]

  • Di-silylated species: 3',5'-bis-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, formed if the silylation is not selective.

  • Deprotected species: N4-Benzoyl-2'-deoxycytidine (loss of the TBDMS group) or 5'-O-TBDMS-2'-deoxycytidine (loss of the benzoyl group).

  • Over-benzoylated byproducts: Impurities with an additional benzoyl group, for instance at the 3'-hydroxyl position. A similar issue of over-acylation has been reported in related nucleoside chemistry.[2]

  • Hydrolysis products: Cleavage of the N-benzoyl group or the glycosidic bond can occur, especially if the compound is exposed to acidic or basic conditions.[3]

Q2: My analysis (TLC/HPLC/MS) shows a spot/peak with a similar mass to my product, but it's not the desired compound. What could it be?

A2: This is often indicative of an isomeric impurity. The most likely candidate is the 3'-O-TBDMS isomer, formed by intramolecular migration of the TBDMS group from the 5' to the 3' hydroxyl. This migration can be facilitated by certain solvents or catalysts used during synthesis or workup.[1] To confirm the identity, 2D NMR techniques such as NOESY can be employed to establish the connectivity.

Q3: I see a significant amount of a more polar impurity in my crude product. What is the likely cause and how can I remove it?

A3: A more polar impurity is often the desilylated product, N4-Benzoyl-2'-deoxycytidine. This can result from premature cleavage of the TBDMS group during workup or purification if acidic conditions or excess fluoride ions are present. Standard silica gel column chromatography is typically effective for removing this impurity, as the increased polarity of the free hydroxyl group leads to stronger retention on the silica.

Q4: How can I minimize the formation of the 3',5'-bis-O-TBDMS impurity during synthesis?

A4: To minimize the formation of the di-silylated byproduct, the silylation reaction should be performed under carefully controlled stoichiometric conditions. Using approximately one equivalent of TBDMS-Cl with a suitable base (e.g., imidazole or pyridine) in an appropriate solvent (e.g., DMF or pyridine) at a controlled temperature (often room temperature) will favor the more reactive 5'-primary hydroxyl over the 3'-secondary hydroxyl. Monitoring the reaction by TLC is crucial to avoid over-silylation.

Impurity Profile and Removal Summary

Impurity NameTypical Rf (relative to product)Identification MethodRecommended Removal Method
3'-O-TBDMS IsomerSlightly different from product2D NMR (NOESY, HMBC)Careful silica gel chromatography, potentially with a less polar solvent system.
3',5'-bis-O-TBDMSLess polarMass Spectrometry, 1H NMRSilica gel chromatography.
N4-Benzoyl-2'-deoxycytidineMore polarMass Spectrometry, 1H NMRSilica gel chromatography.
5'-O-TBDMS-2'-deoxycytidineMore polarMass Spectrometry, 1H NMRSilica gel chromatography.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography for Purification

This protocol outlines a general procedure for the purification of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine from common impurities.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent system (e.g., a mixture of hexane and ethyl acetate or DCM and methanol). A common starting point is a gradient elution from 100% DCM to DCM:MeOH (98:2).

  • Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Begin elution with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) using an appropriate stain (e.g., UV light at 254 nm and/or a potassium permanganate stain).

  • Product Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine.

Protocol 2: Selective Deprotection of the N-Benzoyl Group

In some instances, it may be necessary to remove the N-benzoyl group while retaining the TBDMS ether.

  • Reaction Setup: Dissolve the protected nucleoside in a suitable solvent such as methanol or a mixture of methanol and water.

  • Reagent Addition: Add a mild base, such as ammonium hydroxide or a dilute solution of sodium methoxide in methanol. The reaction should be monitored closely by TLC.

  • Reaction Monitoring: Track the disappearance of the starting material and the appearance of the N-deprotected product.

  • Workup: Once the reaction is complete, neutralize the base with a mild acid (e.g., acetic acid or ammonium chloride solution). Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by silica gel column chromatography to isolate the 5'-O-TBDMS-2'-deoxycytidine.

Visual Troubleshooting Guides

impurity_identification start Crude Product Analysis (TLC, HPLC, MS) impurity_detected Impurity Detected start->impurity_detected more_polar More Polar Impurity impurity_detected->more_polar  Higher Polarity less_polar Less Polar Impurity impurity_detected->less_polar  Lower Polarity same_mass Impurity with Same Mass impurity_detected->same_mass  Same Mass desilylated Likely Desilylated Product (N4-Benzoyl-dC) more_polar->desilylated debenzoylated Likely Debenzoylated Product (5'-O-TBDMS-dC) more_polar->debenzoylated disilylated Likely Di-silylated Product less_polar->disilylated isomer Likely 3'-O-TBDMS Isomer same_mass->isomer purify_silica Purify via Silica Gel Chromatography desilylated->purify_silica debenzoylated->purify_silica disilylated->purify_silica nmr_confirm Confirm with 2D NMR isomer->nmr_confirm nmr_confirm->purify_silica

Caption: Workflow for impurity identification.

purification_strategy start Crude 5'-O-TBDMS-N4-Benzoyl-2'-dC column_chrom Silica Gel Column Chromatography start->column_chrom gradient_elution Gradient Elution (e.g., Hexane/EtOAc or DCM/MeOH) column_chrom->gradient_elution tlc_analysis TLC Analysis of Fractions gradient_elution->tlc_analysis pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions Pure impurity_fractions Impurity Fractions tlc_analysis->impurity_fractions Impure evaporate Solvent Evaporation pool_fractions->evaporate pure_product Pure Product evaporate->pure_product

Caption: General purification workflow.

References

improving the stability of 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine phosphoramidite. The use of a 5'-O-tert-butyldimethylsilyl (TBDMS) protecting group represents a non-standard, orthogonal approach to oligonucleotide synthesis, offering unique advantages and specific challenges compared to the conventional 5'-O-Dimethoxytrityl (DMT) protection strategy.

Troubleshooting Guide

This guide addresses common issues encountered during the storage, handling, and use of this compound phosphoramidite in solid-phase oligonucleotide synthesis.

Issue Potential Cause Recommended Action
Low Coupling Efficiency 1. Moisture Contamination: Water reacts with the activated phosphoramidite, leading to hydrolysis and reduced coupling.[1]- Ensure all reagents, especially acetonitrile, are anhydrous (<30 ppm water).- Store the phosphoramidite under a dry, inert atmosphere (argon or nitrogen).- Use fresh, high-quality reagents.
2. Phosphoramidite Degradation: The phosphoramidite may have degraded due to improper storage or prolonged exposure to ambient conditions.- Store the phosphoramidite at -20°C under an inert atmosphere.- Allow the vial to warm to room temperature before opening to prevent condensation.- Perform a purity check using ³¹P NMR or HPLC.
3. Inefficient Activation: The activator may be old, degraded, or used at a suboptimal concentration.- Use a fresh solution of a suitable activator, such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT).[2]
4. Incomplete 5'-Deprotection: If this phosphoramidite is being added to a growing chain with a 5'-TBDMS group, incomplete removal of the silyl group will prevent coupling.- Optimize the 5'-TBDMS deprotection step. Use a fluoride-based reagent like triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF).[2][3]
Unexpected Side Products 1. Premature Deprotection of 5'-TBDMS: The 5'-TBDMS group, while more acid-stable than DMT, may exhibit some lability under harsh acidic conditions.- If using an acid-labile linker or other acid-sensitive components, ensure the cleavage conditions are compatible with the 5'-TBDMS group.
2. N4-Benzoyl Group Instability: The benzoyl protecting group on the cytosine base can be labile under certain conditions.- For oligonucleotides containing sensitive modifications, consider using milder deprotection conditions.[4]
3. Oxidation of Phosphite Triester: The P(III) center is susceptible to oxidation to P(V) if not handled under anhydrous and oxygen-free conditions.- Maintain a strict inert atmosphere during phosphoramidite dissolution and synthesis.- Use fresh, high-quality solvents and reagents.
Difficulty in 5'-TBDMS Deprotection 1. Inefficient Deprotection Reagent: The fluoride source may be old, contain too much water, or be used at a suboptimal concentration. The rate of desilylation can be sensitive to the water content in the deprotection reagent.[5]- Use a fresh, anhydrous fluoride-based deprotection solution.- Optimize the reaction time and temperature for deprotection.[4][6]
2. Steric Hindrance: The bulky nature of the TBDMS group can sometimes hinder its removal.- Ensure sufficient reaction time for the deprotection step.

Frequently Asked Questions (FAQs)

Q1: Why use a 5'-O-TBDMS protecting group instead of the standard 5'-O-DMT group?

A1: The 5'-O-TBDMS group offers an orthogonal protection strategy. It is stable to the acidic conditions used to remove the 5'-O-DMT group. This allows for selective deprotection of other parts of the molecule while the 5'-hydroxyl remains protected, enabling site-specific modifications on the solid support.

Q2: How does the stability of the 5'-O-TBDMS group compare to the 5'-O-DMT group?

A2: The TBDMS group is significantly more stable to acidic conditions than the DMT group.[7] While the DMT group is readily cleaved by mild acids like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane, the TBDMS group requires a fluoride source for efficient removal.[3]

Q3: What are the optimal storage conditions for this compound phosphoramidite?

A3: To ensure stability, the phosphoramidite should be stored as a dry powder at -20°C under an inert atmosphere (e.g., argon). It is crucial to prevent exposure to moisture and oxygen.

Q4: What is the primary degradation pathway for this phosphoramidite?

A4: The primary degradation pathway is hydrolysis of the phosphoramidite moiety, which is catalyzed by moisture and acidic conditions.[1][8] This leads to the formation of the corresponding H-phosphonate, which is inactive in the coupling reaction. Oxidation of the P(III) center to P(V) is another potential degradation pathway.

Q5: Can I use the same deprotection methods for the N4-Benzoyl group as with standard phosphoramidites?

A5: Yes, the N4-Benzoyl group can be removed using standard ammoniacal deprotection conditions. However, if the oligonucleotide contains other base-labile modifications, milder deprotection strategies may be necessary.[4]

Q6: How do I monitor the purity and stability of the phosphoramidite?

A6: The purity and stability can be monitored by ³¹P NMR spectroscopy and High-Performance Liquid Chromatography (HPLC). ³¹P NMR is particularly useful for assessing the integrity of the phosphoramidite moiety and detecting the presence of P(V) oxidation products. HPLC can be used to determine the overall purity and identify any degradation products.

Quantitative Data Summary

Table 1: Relative Stability of Silyl Ethers to Acidic Hydrolysis

Silyl EtherRelative Rate of Hydrolysis
TMS (Trimethylsilyl)1
TES (Triethylsilyl)64
TBDMS (tert-Butyldimethylsilyl) 20,000
TIPS (Triisopropylsilyl)700,000
TBDPS (tert-Butyldiphenylsilyl)5,000,000

Data adapted from literature on silyl ether stability.[7] This table illustrates the significantly higher stability of the TBDMS group to acidic conditions compared to less sterically hindered silyl ethers.

Table 2: Typical Deprotection Conditions for TBDMS Ethers

ReagentSolventTemperatureTypical Time
Tetrabutylammonium fluoride (TBAF)THFRoom Temperature1-12 hours
Triethylamine trihydrofluoride (TEA·3HF)NMP/DMSO65°C1.5-2.5 hours
HF-PyridinePyridine/THF0°C to Room Temperature1-8 hours

These are general conditions and may require optimization based on the specific oligonucleotide sequence and other modifications.[2][3][6][9]

Experimental Protocols

Protocol 1: Stability Assessment by ³¹P NMR Spectroscopy

Objective: To determine the purity and identify degradation products of the phosphoramidite.

Methodology:

  • Prepare a 10-20 mg/mL solution of the this compound phosphoramidite in anhydrous acetonitrile-d₃ or chloroform-d.

  • Transfer the solution to a dry NMR tube under an inert atmosphere.

  • Acquire a proton-decoupled ³¹P NMR spectrum.

  • The pure phosphoramidite should exhibit a signal around 148-150 ppm.

  • Signals in the 0-10 ppm range typically indicate the presence of H-phosphonate or other P(V) oxidation products.

  • Integrate the signals to quantify the purity of the phosphoramidite.

Protocol 2: Purity Analysis by HPLC

Objective: To assess the purity of the phosphoramidite and detect non-phosphorus containing impurities.

Methodology:

  • Column: Use a C18 reverse-phase column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Detection: UV detection at 260 nm.

  • Sample Preparation: Prepare a fresh solution of the phosphoramidite in anhydrous acetonitrile at a concentration of approximately 0.1-1.0 mg/mL.

  • Inject the sample immediately after preparation to minimize on-instrument degradation. The pure phosphoramidite will typically appear as a pair of diastereomers.

Visualizations

Degradation Pathway of 5-O-TBDMS-dC Phosphoramidite Amidite 5-O-TBDMS-dC(Bz)-Phosphoramidite (Purity > 98%) Hydrolysis Hydrolysis (H₂O) Amidite->Hydrolysis Oxidation Oxidation (O₂) Amidite->Oxidation H_phosphonate H-phosphonate Derivative (Inactive for Coupling) Hydrolysis->H_phosphonate P_V_species P(V) Species (Inactive for Coupling) Oxidation->P_V_species

Caption: Primary degradation pathways of the phosphoramidite.

Troubleshooting Workflow for Low Coupling Efficiency Start Low Coupling Efficiency Observed Check_Reagents Check Reagent Quality (Anhydrous Solvents, Fresh Activator) Start->Check_Reagents Check_Amidite Verify Phosphoramidite Purity (³¹P NMR / HPLC) Check_Reagents->Check_Amidite Reagents OK Solution Improved Coupling Efficiency Check_Reagents->Solution Reagents Replaced Optimize_Deprotection Optimize 5'-TBDMS Deprotection (if applicable) Check_Amidite->Optimize_Deprotection Amidite Pure Check_Amidite->Solution Amidite Replaced Check_Synthesizer Inspect Synthesizer (Leaks, Moisture Traps) Optimize_Deprotection->Check_Synthesizer Deprotection OK Optimize_Deprotection->Solution Deprotection Optimized Check_Synthesizer->Solution Synthesizer OK

Caption: A logical workflow for troubleshooting low coupling efficiency.

Experimental Workflow for Stability Assessment Start Phosphoramidite Sample Dissolve Dissolve in Anhydrous Solvent (e.g., Acetonitrile) Start->Dissolve Time_Points Incubate and Sample at Time Points (t=0, t=x, t=y) Dissolve->Time_Points NMR_Analysis ³¹P NMR Analysis Time_Points->NMR_Analysis HPLC_Analysis HPLC Analysis Time_Points->HPLC_Analysis Data_Analysis Data Analysis (Quantify Degradation) NMR_Analysis->Data_Analysis HPLC_Analysis->Data_Analysis Conclusion Determine Shelf-life and Optimal Storage Conditions Data_Analysis->Conclusion

Caption: A general workflow for assessing phosphoramidite stability over time.

References

Technical Support Center: Purification of Oligonucleotides with Modified Bases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of oligonucleotides with modified bases. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges encountered during the purification of these complex molecules.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of modified oligonucleotides.

Question: Why is the purity of my modified oligonucleotide low after HPLC purification?

Answer:

Low purity after High-Performance Liquid Chromatography (HPLC) purification of modified oligonucleotides can stem from several factors, often related to the physicochemical properties of the modification itself.

  • Co-elution with Impurities: Modified oligonucleotides can have similar retention times to closely related impurities, such as failure sequences (n-1, n-2) or other synthesis byproducts.[1][2] This is particularly challenging if the modification alters the overall hydrophobicity or charge of the oligonucleotide to be very similar to that of an impurity.[3]

  • Inappropriate Column or Mobile Phase: The choice of HPLC column and mobile phase is critical. For instance, ion-exchange chromatography separates based on charge, which can be effective for unmodified oligonucleotides but less so for certain modified sequences where the charge difference between the full-length product and impurities is minimal.[4][5] Reversed-phase (RP) HPLC, which separates based on hydrophobicity, is often preferred for oligonucleotides with hydrophobic modifications like dyes.[6][7] However, the resolution can decrease for longer oligonucleotides.[5]

  • Secondary Structures: Guanine-rich sequences have a tendency to form aggregates, leading to poor chromatographic behavior and broadening of peaks.[8] Modifications can sometimes exacerbate this issue. The presence of cations can stabilize these structures.[8]

  • Degradation During Purification: Some modified bases are labile and can degrade under the conditions used for purification, such as exposure to acidic or basic mobile phases or elevated temperatures.[9][10] This can lead to the appearance of new impurity peaks.

Troubleshooting Steps:

  • Optimize HPLC Method:

    • Gradient Adjustment: Modify the gradient of the organic solvent to improve the separation between the desired product and impurities. A shallower gradient can increase resolution.

    • Ion-Pairing Reagent: For Ion-Pair Reversed-Phase (IP-RP) HPLC, experiment with different ion-pairing reagents (e.g., triethylammonium acetate - TEAA, triethylammonium hexafluoroisopropanol - TEA-HFIP) and concentrations to modulate retention and selectivity.[11]

    • Temperature Control: For oligonucleotides prone to forming secondary structures, increasing the column temperature (e.g., to 60°C) can help denature these structures and improve peak shape.[12]

  • Column Selection:

    • If using RP-HPLC, consider a different stationary phase (e.g., C8 vs. C18) or a column with a different particle size for better resolution.

    • For oligonucleotides with significant charge differences from impurities, Anion-Exchange (AEX) HPLC might be a better choice.[4]

  • Sample Pre-treatment:

    • Before injection, consider a desalting step using size-exclusion chromatography (SEC) to remove small molecule impurities that can interfere with the purification.[4]

  • Analyze Impurities:

    • Use mass spectrometry (MS) coupled with HPLC (LC-MS) to identify the nature of the impurities.[1] Knowing whether the impurities are shortmers, longmers, or degradation products will guide further optimization.

Question: I am experiencing low recovery of my modified oligonucleotide after purification. What are the possible causes and solutions?

Answer:

Low recovery of modified oligonucleotides is a common issue that can significantly impact downstream applications. The causes are often linked to the purification method and the nature of the modifications.

  • Adsorption to Surfaces: The negatively charged phosphate backbone of oligonucleotides can non-specifically adsorb to metallic surfaces of the HPLC system and column. Modifications can sometimes increase this affinity.

  • Inefficient Extraction from Gels (PAGE): When using Polyacrylamide Gel Electrophoresis (PAGE) for purification, the process of extracting the oligonucleotide from the gel slice can be inefficient, leading to significant product loss.[11][13]

  • Precipitation: Changes in buffer composition or pH during purification can lead to the precipitation of the oligonucleotide, especially for sequences prone to aggregation.

  • Degradation: As mentioned previously, degradation of the modified oligonucleotide during the purification process will inherently lead to lower recovery of the full-length product.[9]

Troubleshooting Steps:

  • For HPLC:

    • System Passivation: Use a system with biocompatible materials or passivate the HPLC system and column by flushing with a solution that can mitigate metal interactions. Some modern HPLC systems are designed with materials that reduce non-specific adsorption.

    • Mobile Phase Additives: The addition of a chelating agent to the mobile phase can sometimes help reduce interactions with metal surfaces.

  • For PAGE:

    • Optimize Elution: Experiment with different elution buffers and incubation times to maximize the diffusion of the oligonucleotide from the gel slice. Electroelution can be a more efficient alternative to passive diffusion.[13]

  • General Strategies:

    • Solubility Check: Ensure that the oligonucleotide is soluble in all buffers used throughout the purification process.

    • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing oligonucleotide solutions can lead to degradation and aggregation. Aliquot samples after purification.

    • Quantify Before and After: Accurately quantify the amount of oligonucleotide before and after purification to determine the extent of the loss and identify the problematic step.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in synthetic oligonucleotides with modified bases?

A1: Synthetic oligonucleotides, especially those with modifications, can contain a variety of impurities arising from the chemical synthesis process.[2] These include:

  • Shortmers (n-1, n-2, etc.): Sequences that are shorter than the full-length product due to incomplete coupling at each synthesis cycle.[4][]

  • Longmers (n+1, etc.): Sequences that are longer than the intended product, which can result from issues with the capping step.[][15]

  • Sequences with Deleted Bases: Internal deletions can occur due to inefficient coupling.[16]

  • Products of Depurination: Loss of a purine base (adenine or guanine) can occur, especially under acidic conditions.[15][17]

  • Oxidized Species: The phosphite linkages are susceptible to oxidation, and some modified bases can also be sensitive to oxidation.[15]

  • Impurities from Protecting Groups: Incomplete removal of protecting groups used during synthesis results in modified impurities.[16]

  • Stereoisomers: For modifications like phosphorothioate linkages, a mixture of stereoisomers is produced, which can be difficult to separate.

Q2: Which purification method is best for my modified oligonucleotide?

A2: The choice of purification method depends on several factors, including the nature of the modification, the length of the oligonucleotide, the required purity, and the scale of the synthesis.[6][18]

Purification Method Principle Best For Advantages Disadvantages
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[11]Oligonucleotides with hydrophobic modifications (e.g., dyes, linkers), shorter sequences (<50 bases).[6][7]High resolution for modified oligos, compatible with mass spectrometry.[19]Resolution decreases with increasing length, may not be suitable for very hydrophilic molecules.[5]
Ion-Exchange HPLC (AEX-HPLC) Separation based on charge.[11]Unmodified oligonucleotides, sequences up to 80 bases.[20]Excellent separation of full-length from shorter failure sequences.[4]Less effective for modifications that don't alter charge, can be challenging for hydrophobic oligos.[20]
Polyacrylamide Gel Electrophoresis (PAGE) Separation based on size and charge.[11]High-purity applications, longer oligonucleotides.[13]Can achieve very high purity (>90%).[21]Labor-intensive, lower recovery yields, urea can damage some modifications.[11][18]
Solid-Phase Extraction (SPE) Cartridge-based purification, often using a reversed-phase mechanism.Desalting, removal of some truncated sequences.Fast and simple.Lower resolution than HPLC, may not remove all synthesis-related impurities.[22]

Q3: Can the modification on my oligonucleotide degrade during purification?

A3: Yes, certain modified bases can be sensitive to the chemical and physical conditions of purification.[9] For example:

  • pH Sensitivity: Some modifications are unstable under acidic or basic conditions, which may be used in HPLC mobile phases or during deprotection steps.[10] For instance, depurination is more likely to occur at low pH.[22]

  • Temperature Sensitivity: Elevated temperatures, sometimes used in HPLC to denature secondary structures, can lead to the degradation of thermally labile modifications.[12]

  • Chemical Incompatibility: The chemicals used in purification, such as the urea in PAGE gels, can react with and damage certain modifications like fluorophores and thiol modifiers.[18]

It is crucial to understand the stability of your specific modification and choose purification conditions accordingly. When in doubt, consulting the literature for your specific modification or performing small-scale stability tests is recommended.

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Purification of a Modified Oligonucleotide

This protocol provides a general guideline for the purification of a modified oligonucleotide using IP-RP-HPLC. Parameters may need to be optimized for specific oligonucleotides.

Materials:

  • Crude modified oligonucleotide, desalted

  • Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.5

  • Buffer B: 50% Acetonitrile in 0.1 M TEAA, pH 7.5

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 10 mm)

  • Freeze-dryer

Methodology:

  • Sample Preparation: Dissolve the crude, desalted oligonucleotide in water to a suitable concentration (e.g., 10-20 OD/mL).

  • System Equilibration: Equilibrate the HPLC system and column with a starting condition of 95% Buffer A and 5% Buffer B until a stable baseline is achieved. The flow rate will depend on the column dimensions (e.g., 4 mL/min for a 10 mm i.d. column).

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Apply a linear gradient of Buffer B to elute the oligonucleotide. A typical gradient might be from 5% to 50% Buffer B over 20-30 minutes. The gradient should be optimized based on the hydrophobicity of the modification.[23]

  • Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 260 nm) and collect fractions corresponding to the main peak, which should be the full-length product.

  • Analysis of Fractions: Analyze the collected fractions for purity using analytical HPLC or LC-MS.

  • Post-Purification Processing: Pool the pure fractions, freeze-dry to remove the volatile buffer, and resuspend the purified oligonucleotide in a suitable buffer for your downstream application. If a non-volatile buffer was used, desalting will be necessary.[23]

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification cluster_analysis Quality Control synthesis Solid-Phase Synthesis cleavage Cleavage & Deprotection synthesis->cleavage crude_product Crude Product cleavage->crude_product desalting Desalting (SPE/SEC) hplc HPLC Purification (RP or AEX) desalting->hplc Optional page PAGE Purification desalting->page Optional purified_product Purified Product hplc->purified_product page->purified_product analytical_hplc Analytical HPLC lcms LC-MS analytical_hplc->lcms crude_product->desalting purified_product->analytical_hplc troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Purity after RP-HPLC coelution Co-elution of Impurities start->coelution secondary_structure Secondary Structures start->secondary_structure degradation Oligo Degradation start->degradation wrong_method Suboptimal Method start->wrong_method optimize_gradient Optimize Gradient coelution->optimize_gradient change_ip Change Ion-Pair Reagent coelution->change_ip increase_temp Increase Temperature secondary_structure->increase_temp check_stability Check Modification Stability degradation->check_stability change_column Change Column/Method wrong_method->change_column result Successful Purification optimize_gradient->result Improved Purity change_ip->result Improved Purity increase_temp->result Improved Purity check_stability->result Improved Purity change_column->result Improved Purity

References

Technical Support Center: Optimization of Cleavage and Deprotection for Sensitive Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the cleavage and deprotection of sensitive oligonucleotides. Researchers, scientists, and drug development professionals can find detailed protocols, quantitative data, and visual workflows to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key stages of oligonucleotide deprotection?

A1: The deprotection of synthetic oligonucleotides is a multi-step process that involves three primary stages:

  • Cleavage: This initial step removes the newly synthesized oligonucleotide chain from the solid support (e.g., controlled pore glass, CPG).[1][2][3]

  • Phosphate Deprotection: The protecting groups on the phosphate backbone, typically 2-cyanoethyl groups, are removed.[2][3]

  • Base Deprotection: Protecting groups on the nucleobases (A, C, G, and any modified bases) are removed to yield the final, functional oligonucleotide.[1][2][3]

These steps can sometimes be performed concurrently.[4]

Q2: What are the primary considerations when choosing a deprotection protocol for sensitive oligonucleotides?

A2: The cardinal rule is "First, Do No Harm."[1][2] A thorough review of all components within the oligonucleotide is crucial to select the optimal deprotection strategy. Key considerations include:

  • Presence of sensitive modifications: Many modified nucleosides, fluorescent dyes, and quenchers are labile and can be damaged by harsh basic conditions.[4][5][6]

  • Type of oligonucleotide: RNA and its analogs require a unique deprotection sequence to avoid degradation of the 2'-hydroxyl protecting groups.[2][7]

  • Required purity and downstream application: The level of purity needed for subsequent experiments will influence the choice of deprotection and purification methods.

  • Throughput and speed requirements: Faster deprotection protocols are available but may require specific protecting groups and reagents.[2]

Q3: What are "UltraMILD" monomers, and when should they be used?

A3: UltraMILD phosphoramidites utilize protecting groups (e.g., phenoxyacetyl (Pac) for dA, acetyl (Ac) for dC, and iso-propylphenoxyacetyl (iPr-Pac) for dG) that can be removed under much gentler basic conditions than standard protecting groups.[4] They are recommended when synthesizing oligonucleotides containing base-sensitive modifications, such as certain dyes or complex modified bases, to prevent their degradation during deprotection.[4]

Q4: How can I prevent side reactions during deprotection?

A4: Side reactions, such as the formation of adducts or degradation of the oligonucleotide, can be minimized by:

  • Using fresh reagents: Ammonium hydroxide, in particular, should be fresh as it can lose ammonia gas concentration over time.[2][5]

  • Optimizing temperature and time: Over-exposure to high temperatures or prolonged deprotection times can lead to degradation. Adhere to recommended protocols for the specific protecting groups and modifications present.

  • Choosing appropriate reagents for sensitive backbones: For base-sensitive backbones like methylphosphonates, standard ammonium hydroxide deprotection will cause complete degradation. Alternative reagents like ethylenediamine (EDA) may be required, though careful protocol design is needed to avoid side reactions like transamination.[8]

  • Selective removal of phosphate protecting groups: The 2-cyanoethyl protecting group, when removed, can generate acrylonitrile, which can modify the nucleobases.[9] In highly sensitive applications, a two-step deprotection where the phosphate protecting groups are removed first can mitigate this.[9]

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Symptoms:

  • Mass spectrometry analysis shows masses corresponding to the oligonucleotide with protecting groups still attached.

  • Poor performance in downstream applications (e.g., low hybridization efficiency, reduced enzymatic activity).

  • Presence of multiple peaks or shoulders during HPLC analysis.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Deprotection time was too short. Extend the deprotection time according to the recommendations for the specific protecting groups used. The guanine (G) protecting group is often the most difficult to remove.[10]
Deprotection temperature was too low. Increase the temperature to the recommended level for the deprotection reagent and oligonucleotide type. Be cautious not to exceed temperatures that could damage sensitive modifications.
Deprotection reagent was old or of poor quality. Use fresh, high-quality deprotection reagents. For example, use a fresh bottle of ammonium hydroxide.[2][5]
Insufficient reagent volume. Ensure the entire solid support is submerged in the deprotection solution.
Issue 2: Degradation of a Sensitive Modification (e.g., a Fluorescent Dye)

Symptoms:

  • Loss of fluorescence.

  • Mass spectrometry data indicates the absence or modification of the dye.

  • Discoloration of the deprotection solution.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Deprotection conditions were too harsh. Use a milder deprotection strategy. This may involve using "UltraMILD" phosphoramidites during synthesis, which allows for deprotection with reagents like potassium carbonate in methanol at room temperature.[2][4]
Incompatible deprotection reagent. Consult the technical specifications for the specific modification to ensure compatibility with the chosen deprotection reagent. For some dyes, specific deprotection protocols, such as using t-butylamine/methanol/water, may be necessary.[2]
Prolonged exposure to the deprotection solution. Reduce the deprotection time to the minimum required for complete removal of the standard protecting groups.
Issue 3: Low Yield of Final Oligonucleotide Product

Symptoms:

  • Low absorbance reading (A260) after purification.

  • Faint bands on a gel or low peak intensity on an HPLC chromatogram.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incomplete cleavage from the solid support. Ensure the cleavage step is carried out for the recommended duration and with sufficient reagent volume. For some protocols, a combined cleavage and deprotection step can optimize yield.[5]
Precipitation of the oligonucleotide during deprotection. This can be an issue with certain modified oligonucleotides. Ensure the oligonucleotide remains solubilized throughout the process.
Loss of the 5'-DMT group prior to "trityl-on" purification. If using DMT-on purification, avoid excessive heat during the evaporation of the deprotection solution, as this can cause premature removal of the DMT group.[10] For RNA, the addition of triethylamine (TEA) to the deprotection cocktail can help retain the DMT group.[7]
Physical loss during sample handling and transfers. Be meticulous during all transfer and washing steps to minimize loss of the product.

Experimental Protocols & Data

Standard Deprotection Protocol (Ammonium Hydroxide)

This protocol is suitable for standard DNA oligonucleotides without sensitive modifications.

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add concentrated ammonium hydroxide (28-33%) to the vial, ensuring the support is fully submerged.

  • Seal the vial tightly and incubate at the desired temperature and time (see table below).

  • After incubation, cool the vial to room temperature.

  • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Wash the support with a small volume of water or a suitable buffer and combine it with the supernatant.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Table 1: Ammonium Hydroxide Deprotection Conditions

Protecting Group on dG Temperature Time
iBu-dG55 °C8-16 hours
iBu-dG80 °C2-4 hours
dmf-dG55 °C4-8 hours
Ac-dG55 °C10 minutes[11]

Note: These are general guidelines. Always refer to the manufacturer's recommendations for your specific reagents.

Mild Deprotection Protocol (for Sensitive Dyes/Modifications)

This protocol utilizes UltraMILD monomers and milder deprotection reagents.

  • Synthesize the oligonucleotide using UltraMILD phosphoramidites (Pac-dA, Ac-dC, iPr-Pac-dG).

  • Transfer the solid support to a screw-cap vial.

  • Add the appropriate mild deprotection solution (see table below).

  • Incubate as specified.

  • Proceed with sample work-up as described in the standard protocol.

Table 2: Mild Deprotection Conditions

Reagent Temperature Time
0.05 M Potassium Carbonate in MethanolRoom Temperature4 hours[2]
30% Ammonium HydroxideRoom Temperature2 hours[2]
t-Butylamine/Methanol/Water (1:1:2)55 °COvernight[2]
RNA Deprotection Protocol

RNA deprotection is a two-stage process to first remove the base and phosphate protecting groups, followed by the removal of the 2'-hydroxyl protecting group (e.g., TBDMS).

Step 1: Base and Phosphate Deprotection

  • Add a mixture of ethanolic ammonia or AMA (Ammonium Hydroxide/40% Methylamine) to the solid support.

  • Incubate according to the manufacturer's recommendations (e.g., AMA at 65°C for 10 minutes[11]).

  • Evaporate the solution to dryness.[7]

Step 2: 2'-Hydroxyl Deprotection

  • Re-dissolve the dried oligonucleotide in a suitable anhydrous solvent (e.g., DMSO).

  • Add a fluoride-based reagent, such as triethylamine trihydrofluoride (TEA·3HF).

  • Incubate at 65°C for 2.5 hours.[2][7]

  • Quench the reaction and desalt the oligonucleotide.

Visual Workflows

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification & QC Solid_Support Oligo on Solid Support (Fully Protected) Cleavage Cleavage from Support Solid_Support->Cleavage Ammonium Hydroxide or other base Phosphate_Deprotection Phosphate Deprotection (Cyanoethyl Removal) Cleavage->Phosphate_Deprotection Base_Deprotection Base Deprotection Phosphate_Deprotection->Base_Deprotection Purification Purification (e.g., HPLC, PAGE) Base_Deprotection->Purification QC Quality Control (Mass Spec, etc.) Purification->QC Final_Product Final Deprotected Oligo QC->Final_Product Sensitive_Oligo_Decision_Tree Start Start: Oligo Design Is_Sensitive Contains sensitive modifications (dyes, etc.)? Start->Is_Sensitive Is_RNA Is it an RNA oligonucleotide? Is_Sensitive->Is_RNA No Use_UltraMILD Use UltraMILD Monomers during synthesis Is_Sensitive->Use_UltraMILD Yes Standard_Deprotection Use Standard Deprotection (e.g., NH4OH, 55°C) Is_RNA->Standard_Deprotection No RNA_Deprotection Perform Two-Step RNA Deprotection Is_RNA->RNA_Deprotection Yes Mild_Deprotection Perform Mild Deprotection (e.g., K2CO3/MeOH) Use_UltraMILD->Mild_Deprotection Final_Protocol Proceed to Deprotection Mild_Deprotection->Final_Protocol Standard_Deprotection->Final_Protocol RNA_Deprotection->Final_Protocol

References

troubleshooting failed synthesis of long oligonucleotides with modified nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oligonucleotide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the synthesis of long oligonucleotides with modified nucleosides.

Troubleshooting Guides

This section provides in-depth solutions to complex synthesis problems.

Q: My synthesis of a 100-mer oligonucleotide with 2'-O-Methyl and Phosphorothioate modifications resulted in a very low yield and a complex, impure profile on HPLC analysis. What are the potential causes and how can I troubleshoot this?

A: Synthesizing long oligonucleotides with multiple modifications is challenging and low yield or purity can stem from several factors. The combination of length, 2'-O-Methyl (2'-OMe) modifications, and phosphorothioate (PS) linkages introduces complexities at multiple steps of the synthesis cycle.

Potential Causes & Solutions:

  • Low Coupling Efficiency: The single most critical factor in synthesizing long oligos is the coupling efficiency at each cycle. A small drop in efficiency is magnified over 100 cycles. For a 100-mer, a 99.5% average coupling efficiency yields 60% full-length product, while a 98% efficiency drops the theoretical yield to only 13%.[1][2]

    • Steric Hindrance: 2'-OMe modifications are bulkier than the standard 2'-hydroxyl group, which can impede the approach of the incoming phosphoramidite, thus lowering coupling efficiency.[3]

    • Reagent Quality: Ensure all reagents, especially phosphoramidites and activator, are fresh and anhydrous. Moisture is a primary cause of reduced coupling efficiency.[1][4]

    • Optimization: Increase the coupling time for modified bases and consider using a stronger activator like DCI (4,5-Dicyanoimidazole).

  • Inefficient Sulfurization: For phosphorothioate linkages, the oxidation step is replaced by a sulfurization step. Incomplete sulfurization can lead to a mixture of phosphodiester (PO) and phosphorothioate (PS) linkages, complicating analysis and affecting the oligo's properties.

    • Sulfurizing Reagent: Ensure the sulfurizing reagent is fresh and active. Older reagents can lead to incomplete sulfurization.

    • Contact Time: Increase the contact time for the sulfurization step to ensure complete conversion to the PS linkage.

  • Incomplete Capping: Failure to cap unreacted 5'-hydroxyl groups after each coupling step leads to the formation of "n-1" deletion mutants. These are very difficult to separate from the full-length product (FLP).[1]

    • Capping Reagents: Verify the freshness and concentration of Cap A and Cap B solutions.

    • Extended Capping: For long syntheses, consider a double capping step to ensure all failure sequences are terminated.

  • Deprotection Issues: Modified nucleosides may require specific deprotection conditions. Standard deprotection protocols may be too harsh or insufficient.[5][6][7]

    • Base Protecting Groups: Using mild protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) can allow for gentler deprotection conditions, preserving the integrity of the modifications.[5]

    • Ammonia Concentration: Using old ammonium hydroxide can result in incomplete deprotection. Always use fresh, refrigerated solutions.[5][8]

  • Purification Challenges: Long oligonucleotides are notoriously difficult to purify via reverse-phase HPLC (RP-HPLC) because the hydrophobicity of the 5'-DMT group becomes less significant relative to the charge of the long phosphate backbone.[1][9]

    • Purification Method: For oligos >50 bases, anion-exchange HPLC (AEX-HPLC) or PAGE purification may provide better resolution and purity.[9]

Troubleshooting Workflow

Below is a systematic workflow to diagnose and resolve the issue.

G start Low Yield & Purity of 100-mer 2'OMe/PS Oligo check_synthesis Review Synthesis Report (Trityl Yields) start->check_synthesis low_coupling Low/Declining Coupling Efficiency? check_synthesis->low_coupling check_reagents Check Reagent Quality (Amidites, Activator, ACN) low_coupling->check_reagents Yes analyze_crude Analyze Crude Product (LC-MS) low_coupling->analyze_crude No optimize_coupling Optimize Coupling: - Increase coupling time - Use fresh/anhydrous reagents - Consider stronger activator check_reagents->optimize_coupling end Improved Yield & Purity optimize_coupling->end mass_spec Mass Spectrum Analysis analyze_crude->mass_spec purification_issue Poor HPLC Resolution analyze_crude->purification_issue check_impurities Identify Impurities: n-1, PO linkages, adducts? mass_spec->check_impurities n1_present High n-1 Peak check_impurities->n1_present n-1 po_linkages PO Linkages Detected check_impurities->po_linkages PO adducts_present Adducts or Incomplete Deprotection check_impurities->adducts_present Adducts optimize_capping Optimize Capping: - Use fresh reagents - Implement double capping n1_present->optimize_capping optimize_capping->end optimize_sulfur Optimize Sulfurization: - Use fresh reagent - Increase contact time po_linkages->optimize_sulfur optimize_sulfur->end optimize_deprotection Optimize Deprotection: - Use fresh NH4OH/AMA - Adjust time/temperature - Use mild protecting groups adducts_present->optimize_deprotection optimize_deprotection->end optimize_purification Optimize Purification: - Switch to AEX-HPLC or PAGE - Optimize HPLC gradient purification_issue->optimize_purification optimize_purification->end

Caption: Troubleshooting workflow for low-yield, low-purity long modified oligonucleotides.
Data Summary: Impact of Modifications on Synthesis

The following table summarizes the general impact of common modifications on key synthesis parameters. Actual results will vary based on sequence and synthesizer conditions.

ModificationTypical Coupling EfficiencyDeprotection ConsiderationsPurification Notes
Unmodified DNA >99%Standard (e.g., NH4OH, 55°C, 8-16h)Standard RP-HPLC or AEX-HPLC
2'-O-Methyl (2'-OMe) 98-99%Standard, but may require slightly longer times.Can increase hydrophobicity, aiding RP-HPLC.
Phosphorothioate (PS) >99%Standard, but ensure complete removal of cyanoethyl groups.Slightly decreases retention on RP-HPLC.
2'-Fluoro 97-99%Standard.Similar to 2'-OMe.
Locked Nucleic Acid (LNA) 97-98%Requires mild deprotection conditions (e.g., AMA at RT).Significantly increases hydrophobicity.
Experimental Protocol: Analytical Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC)

This protocol is for analyzing the purity of a crude or purified oligonucleotide sample.

  • Instrumentation:

    • HPLC system with UV detector

    • C18 reverse-phase column (e.g., Waters XBridge OST C18, 2.5 µm, 4.6 x 50 mm)[10]

    • Column oven

  • Reagents:

    • Buffer A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0, in HPLC-grade water.[10]

    • Buffer B: 100 mM TEAA, pH 7.0, in 50% Acetonitrile (ACN).

    • Sample: Dissolve oligonucleotide in Buffer A or HPLC-grade water to a concentration of ~0.1 OD/µL.

  • Method:

    • Flow Rate: 1.0 mL/min[10]

    • Column Temperature: 60°C[10]

    • Detection Wavelength: 260 nm

    • Injection Volume: 5-20 µL

    • Gradient:

      • 0-2 min: 20% B

      • 2-17 min: 20-70% B (linear gradient)

      • 17-18 min: 70-100% B

      • 18-20 min: 100% B

      • 20-22 min: 100-20% B

      • 22-25 min: 20% B (re-equilibration)

  • Analysis:

    • The main peak corresponds to the full-length product (FLP).

    • Peaks eluting before the FLP are typically shorter failure sequences (e.g., n-1, n-2).

    • Peaks eluting after the FLP may be longer sequences (n+1) or species with remaining protecting groups (e.g., DMT-on failures).

Frequently Asked Questions (FAQs)

Q: What is the "n-1" peak I see on my HPLC or Mass Spec analysis, and how can I minimize it?

A: The "n-1" peak represents a collection of deletion mutants, which are oligonucleotides that are one nucleotide shorter than the desired full-length product.[][12] These impurities arise from either an incomplete coupling reaction or incomplete de-tritylation (deblocking) during a synthesis cycle, followed by an inefficient capping step.[12] Because these failure sequences have a 5'-hydroxyl group available for subsequent coupling cycles, the final product is a mix of sequences each missing a single base at different positions.

Minimization Strategies:

  • Ensure High Coupling Efficiency: Use fresh, anhydrous phosphoramidites, activator, and acetonitrile.[1] For difficult couplings, increase the coupling time.

  • Optimize Deblocking: Ensure complete removal of the 5'-DMT group. For long oligos, consider increasing the deblocking time or using a fresh dichloroacetic acid (DCA) solution.[1]

  • Improve Capping Efficiency: Use fresh capping reagents and consider a double capping protocol to ensure all unreacted 5'-hydroxyls are blocked.[1]

Caption: Logical diagram showing the formation of n-1 impurities due to incomplete coupling and capping.
Q: How do I confirm the molecular weight of my final oligonucleotide product?

A: The gold standard for confirming the molecular weight of an oligonucleotide is Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This technique separates the oligonucleotide from salts and other impurities via liquid chromatography and then determines its mass-to-charge ratio (m/z) using a mass spectrometer. Electrospray ionization (ESI) is the most common ionization method for oligonucleotides.[13]

Experimental Protocol: LC-MS Analysis of Oligonucleotides
  • Instrumentation:

    • LC-MS system (e.g., coupled with a Q-TOF or Orbitrap mass analyzer).

    • C18 reverse-phase column.

  • Reagents:

    • Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP) and 10 mM Triethylamine (TEA) in water.

    • Mobile Phase B: Methanol.

    • Sample: Dilute the oligonucleotide to approximately 10-20 µM in Mobile Phase A or water.

  • Method:

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 50-60°C.

    • Gradient: A shallow gradient from ~10% B to 50% B over 15-20 minutes.

    • MS Settings:

      • Mode: Negative Ion ESI.

      • Data Acquisition: Full scan mode over a mass range appropriate for the expected charge states (e.g., 500-2500 m/z).

  • Data Analysis:

    • The raw ESI-MS spectrum will show a series of peaks, each corresponding to the oligonucleotide with a different negative charge (z).

    • This charge state distribution is deconvoluted by software to calculate the neutral mass of the oligonucleotide.

    • Compare the observed mass to the theoretical (expected) mass. A match confirms the identity of your product.

Common Adducts in Oligonucleotide Mass Spectrometry

It's common to observe adducts (ions that associate with the oligonucleotide), which can complicate the spectrum. The table below lists common adducts.

AdductMass Shift (Da)Common Source
Sodium (Na+) +22Buffer salts, glassware
Potassium (K+) +38Buffer salts, glassware
Triethylamine (TEA) +101Ion-pairing agent
Acrylonitrile +53Byproduct of cyanoethyl deprotection
Isobutyryl +70Incomplete dG deprotection
Chloral +147Impurity in DCA deblocking solution[]
Q: My final, purified oligonucleotide product is insoluble in water. What can I do?

A: Poor solubility can be an issue for long or highly modified oligonucleotides, especially those with extensive phosphorothioate modifications or hydrophobic labels.

Potential Solutions:

  • Heating: Gently warm the solution to 50-60°C for a few minutes. This can help disrupt intermolecular structures that may be hindering dissolution.

  • Vortexing: Vortex the sample for an extended period.

  • Basic pH: Add a small amount of a weak base, such as ammonium hydroxide or a buffered solution (e.g., TE buffer, pH 8.0), to increase the charge on the phosphate backbone and improve solubility.

  • Alternative Solvents: If the oligonucleotide is intended for non-biological applications, you could try dissolving it in a small amount of a polar organic solvent like DMSO or formamide before diluting it with an aqueous buffer. Always check for solvent compatibility with your downstream application.

  • Sonication: A brief sonication in a water bath can sometimes help break up aggregates and improve solubility. Use with caution as it can potentially degrade long oligonucleotides.

References

impact of water content on 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine phosphoramidite activity

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here is a technical support center with troubleshooting guides and FAQs on the impact of water content on 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine phosphoramidite activity.

Technical Support Center: 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine Phosphoramidite

This guide provides researchers, scientists, and drug development professionals with essential information regarding the handling, use, and troubleshooting of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine phosphoramidite, with a specific focus on the detrimental effects of water content on its activity during oligonucleotide synthesis.

Troubleshooting Guide

This section addresses common problems encountered during synthesis that are often related to phosphoramidite quality and water contamination.

Q: Why is my oligonucleotide synthesis yield unexpectedly low or the final purity poor?

A: Low yield and purity are most commonly the result of reduced coupling efficiency during the synthesis cycles.[1][2] For phosphoramidite chemistry, the primary culprit for reduced coupling efficiency is reagent contamination with water.[3] Phosphoramidites are extremely sensitive to moisture and will rapidly hydrolyze, rendering them inactive for the coupling reaction.[4][][6]

Follow these troubleshooting steps to diagnose and resolve the issue:

  • Verify Reagent Water Content: The most critical reagent to check is the acetonitrile (ACN) used as the phosphoramidite diluent and for washes.[7] Use Karl Fischer titration to confirm that the water content is below 30 ppm, with 10-15 ppm being ideal.[3]

  • Use Fresh Reagents: Phosphoramidites degrade over time, especially once dissolved.[8] If a dissolved phosphoramidite solution has been on the synthesizer for several days, its activity may be compromised. Use freshly dissolved phosphoramidites for synthesizing long or critical oligonucleotides.[3]

  • Check for System Leaks: Ensure the inert gas supply (Argon or Helium) to your synthesizer is dry and free of leaks.[3] An in-line drying filter is recommended. Check all synthesizer lines and fittings for potential air (and moisture) entry points.

  • Review Reagent Handling: Confirm that all phosphoramidites and anhydrous solvents were handled under a dry, inert atmosphere (e.g., Argon) during preparation and loading onto the synthesizer.[4]

Q: My real-time trityl monitoring shows a steady decrease in coupling efficiency with each cycle. What is the likely cause?

A: A progressive drop in coupling efficiency often points to the degradation of a phosphoramidite solution on the synthesizer. While all phosphoramidites have finite stability in solution, water contamination will significantly accelerate this degradation.[6][8] Water reacts with the activated phosphoramidite, converting it to an H-phosphonate byproduct that cannot participate in chain elongation.[3][8] This reduces the concentration of active phosphoramidite available for coupling in each cycle.

Frequently Asked Questions (FAQs)

Q: What is the primary chemical reaction by which water deactivates the phosphoramidite?

A: The deactivation occurs through hydrolysis. The trivalent phosphorus (P(III)) center of the phosphoramidite is highly susceptible to nucleophilic attack by water.[4] This reaction cleaves the phosphoramidite group, resulting in an inactive H-phosphonate species and a diisopropylamine byproduct. This hydrolyzed phosphoramidite is incapable of coupling with the 5'-hydroxyl group of the growing oligonucleotide chain.[]

Q: What are the acceptable water content levels for oligonucleotide synthesis reagents?

A: Maintaining strictly anhydrous conditions is critical for achieving high coupling efficiencies.[3][7] Even trace amounts of water can have a significant impact, especially when synthesizing long oligonucleotides.[3]

Q: How should I properly handle and dissolve 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine phosphoramidite to minimize water exposure?

A: Proper handling is crucial to maintaining the phosphoramidite's activity. Allow the vial to warm to room temperature for at least 30 minutes before opening to prevent atmospheric moisture from condensing on the cold powder. All dissolution steps should be performed under a dry, inert atmosphere like Argon, using anhydrous-grade acetonitrile.[3] For a detailed methodology, refer to the Experimental Protocols section.

Q: How can I accurately measure the water content in my solvents and reagents?

A: The gold standard for determining trace amounts of water is Karl Fischer titration.[9][10] This method is highly accurate and can quantify water content in the parts-per-million (ppm) range. Both volumetric and coulometric Karl Fischer titrators are suitable for this purpose.[11]

Data Presentation

Table 1: Impact of Water Content in Acetonitrile on Synthesis Outcomes
Water Content in ACN (ppm)Expected Average Coupling EfficiencyImpact on Final Product (e.g., a 75-mer Oligo)
< 15> 99.0%High yield of full-length product (FLP). Easier purification.
30 - 5098.0% - 98.5%Significantly reduced FLP yield (~22-31%). Increased presence of n-1 and other truncated sequences.[3]
> 100< 97.0%Very low FLP yield (<10%). Product is a complex mixture of shortmers, making purification extremely difficult.

Experimental Protocols

Protocol 1: Anhydrous Dissolution of Phosphoramidites

This protocol describes the proper technique for dissolving phosphoramidites to prevent contamination with atmospheric moisture.[3]

  • Equilibration: Remove the phosphoramidite vial from the -20°C freezer and place it in a desiccator. Allow it to warm to ambient temperature for at least 30 minutes.

  • Inert Atmosphere: Prepare a syringe with a long needle and flush it thoroughly with dry argon gas.

  • Solvent Transfer: Using the argon-flushed syringe, draw the required volume of anhydrous acetonitrile from a septum-sealed bottle.

  • Dissolution: Carefully pierce the septum of the phosphoramidite vial with the needle and slowly add the acetonitrile. Gently swirl the vial to dissolve the powder completely. Maintain a positive argon pressure within the vial via the syringe if possible.

  • Transfer: Once dissolved, the solution can be transferred via syringe to the appropriate reservoir on the DNA synthesizer.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol outlines the general steps for using a volumetric Karl Fischer titrator to measure water content in acetonitrile.

  • System Preparation: Ensure the titration cell is clean and dry. Add the appropriate Karl Fischer solvent (e.g., a methanol-based reagent) to the cell.

  • Pre-Titration: Start the titrator to neutralize any residual water in the solvent until a stable, dry endpoint is reached.[11]

  • Titer Determination: Accurately inject a known amount of a certified water standard into the cell. The titrator will dispense the Karl Fischer reagent (containing iodine) to a new endpoint. This process determines the exact titer (mg of water per mL of reagent).[12]

  • Sample Analysis: Carefully inject a precisely weighed or measured volume of the acetonitrile sample into the conditioned titration cell.

  • Titration: The instrument will automatically titrate the sample to the endpoint. The volume of titrant used is recorded.

  • Calculation: The water content in the sample is calculated automatically by the instrument based on the sample amount, titrant volume, and the predetermined titer.

Visualizations

Diagram 1: Phosphoramidite Hydrolysis Pathway

hydrolysis_pathway cluster_products Active Active Phosphoramidite (P-III) Inactive Inactive H-Phosphonate (P-III) Active->Inactive Hydrolysis Coupling Successful Coupling (Oligo Elongation) Active->Coupling Anhydrous Conditions Water H₂O (Moisture) Failure Coupling Failure (Truncated Sequence) Inactive->Failure

Caption: Water hydrolyzes the active phosphoramidite, creating an inactive byproduct that leads to coupling failure.

Diagram 2: Troubleshooting Workflow for Low Synthesis Efficiency

troubleshooting_workflow Start Symptom: Low Yield / Poor Purity CheckMoisture Primary Cause: Moisture Contamination? Start->CheckMoisture CheckReagents Secondary Cause: Reagent Degradation? CheckMoisture->CheckReagents No / Unsure ActionKF Action: Perform Karl Fischer Titration on ACN & Activator CheckMoisture->ActionKF Yes ActionFreshAmidite Action: Use Freshly Dissolved Phosphoramidite CheckReagents->ActionFreshAmidite Yes Result Resolution: Improved Coupling Efficiency CheckReagents->Result No ActionGas Action: Check Inert Gas Dryer & System Lines ActionKF->ActionGas ActionHandling Action: Review Handling Procedures ActionGas->ActionHandling ActionHandling->Result ActionFreshActivator Action: Use Fresh Activator Solution ActionFreshAmidite->ActionFreshActivator ActionFreshActivator->Result

References

Technical Support Center: Minimizing Depurination During Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to minimize depurination during oligonucleotide synthesis. It includes troubleshooting advice, frequently asked questions, quantitative data, and detailed experimental protocols.

Troubleshooting Guide

This section addresses common issues encountered during oligonucleotide synthesis that may be related to depurination.

Issue 1: An unusually high percentage of shorter, truncated oligonucleotide sequences are observed post-synthesis, particularly after purification.

  • Question: Why am I seeing so many short oligonucleotide fragments, especially after the final cleavage and deprotection steps?

  • Answer: This is a classic sign of depurination. During the synthesis cycle, the acidic conditions required for detritylation can cause the removal of purine bases (adenine and guanine), creating an abasic site.[1][2] This apurinic site is stable during the subsequent synthesis cycles but becomes a point of chain cleavage under the final basic deprotection conditions.[2][3] The result is a mixture of full-length oligonucleotides and shorter fragments truncated at the 3' end.[1]

Issue 2: The final yield of the full-length oligonucleotide is lower than expected, despite monitoring of DMT cation release indicating high coupling efficiency.

  • Question: My synthesizer indicates a high stepwise yield, but my final product yield is disappointingly low. What could be the cause?

  • Answer: While high coupling efficiency is crucial, it doesn't account for oligonucleotide degradation. Depurination can lead to the loss of product during the final workup. The acidic deblocking step, essential for removing the 5'-DMT protecting group, can also lead to the undesirable cleavage of the glycosidic bond of purine nucleosides.[3][4] This side reaction becomes more significant with longer oligonucleotides or sequences rich in purines, leading to a lower yield of the desired full-length product.[5]

Frequently Asked Questions (FAQs)

Q1: What is depurination in the context of oligonucleotide synthesis?

A1: Depurination is a chemical reaction where the bond between a purine base (adenine or guanine) and the deoxyribose sugar is broken, releasing the purine base from the DNA backbone.[6] This occurs under acidic conditions, such as during the detritylation step of solid-phase synthesis.[7] The resulting gap in the sequence is known as an apurinic or abasic site.[2]

Q2: Which factors increase the risk of depurination?

A2: Several factors can increase the rate of depurination:

  • Strength of the Deblocking Acid: Stronger acids like Trichloroacetic acid (TCA) cause more depurination than milder acids like Dichloroacetic acid (DCA).[5][8]

  • Acid Contact Time: Longer exposure to the deblocking acid in each cycle increases the cumulative depurination.[3]

  • Nucleobase Identity: Adenine (A) is generally more susceptible to depurination than Guanine (G).[4]

  • Sequence Composition: Oligonucleotides with long stretches of purines, especially adenosines, are more prone to this side reaction.[3]

  • Temperature: Higher temperatures can accelerate the rate of depurination.[9]

Q3: How can I modify my synthesis protocol to minimize depurination?

A3: To minimize depurination, consider the following protocol adjustments:

  • Use a Milder Deblocking Acid: Replace Trichloroacetic acid (TCA) with Dichloroacetic acid (DCA).[3] While DCA is a weaker acid and may require a longer reaction time or higher concentration to achieve complete detritylation, it significantly reduces the extent of depurination.[5][10]

  • Optimize Acid Contact Time: Reduce the duration of the acid deblocking step to the minimum required for complete detritylation.[3] This can be achieved by increasing the acid concentration to saturate the support bed more quickly.[10]

  • Incorporate Wash Steps: Alternating the detritylation step with acetonitrile washes can help to remove the acid promptly and minimize contact time.[3][10]

Q4: Are there alternative phosphoramidite protecting groups that can reduce depurination?

A4: Yes, the choice of protecting group for the exocyclic amine of the purine bases can influence the stability of the glycosidic bond. Formamidine-based protecting groups, such as dimethylformamidine (dmf), are electron-donating and stabilize the glycosidic bond, making the nucleotide more resistant to depurination compared to standard acyl protecting groups like benzoyl (Bz) for adenine and isobutyryl (ibu) for guanine, which are electron-withdrawing.[1] While dmf-dG is widely used, dmf-dA can be too unstable for routine synthesis. More stable but also more expensive alternatives like dibutylformamidine (dbf) exist.[1]

Quantitative Data: Depurination Rates

The rate of depurination is significantly influenced by the strength of the acid used for detritylation. The following table summarizes the relative depurination half-times for a support-bound N-benzoyl-deoxyadenosine (dABz) monomer under different acidic conditions.

Deblocking ReagentRelative Depurination RateDepurination Half-Time (t½)
3% Trichloroacetic Acid (TCA)Fastest~19 minutes[4][11]
15% Dichloroacetic Acid (DCA)Intermediate3-fold slower than 3% TCA[4][11]
3% Dichloroacetic Acid (DCA)Slowest4-fold slower than 3% TCA[4][11]

Data is for a CPG-bound 5'-DMT-dABz monomer in methylene chloride.

Experimental Protocols

Protocol 1: Analysis of Oligonucleotide Purity by Anion-Exchange HPLC (AEX-HPLC)

This protocol allows for the separation and quantification of the full-length oligonucleotide from shorter, depurinated fragments.

Materials:

  • Crude, deprotected oligonucleotide sample

  • Eluent A: 20 mM Tris-HCl, pH 8.5

  • Eluent B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5

  • AEX-HPLC column

  • HPLC system with a UV detector

Methodology:

  • Sample Preparation: Dissolve the lyophilized oligonucleotide in Eluent A to a final concentration of approximately 0.5 OD/100 µL.

  • HPLC Setup:

    • Equilibrate the AEX-HPLC column with 100% Eluent A.

    • Set the UV detector to monitor absorbance at 260 nm.

  • Injection and Elution:

    • Inject 20-50 µL of the prepared sample.

    • Run a linear gradient from 0% to 100% Eluent B over 30-45 minutes. The negatively charged phosphate backbone of the oligonucleotides will bind to the positively charged stationary phase of the column. Elution is achieved by increasing the salt concentration (Eluent B), which disrupts this interaction.

  • Data Analysis:

    • Longer oligonucleotides have more phosphate groups and will therefore bind more tightly to the column, eluting at a higher salt concentration.

    • The main peak corresponds to the full-length product.

    • Peaks eluting earlier represent shorter fragments, which can be indicative of depurination-induced cleavage.

    • Integrate the peak areas to determine the relative percentage of the full-length product and any truncated species.

Visualizations

Depurination_Mechanism cluster_0 Oligonucleotide Chain cluster_1 Acidic Detritylation Step cluster_2 Result of Depurination Backbone_1 ---Sugar-Phosphate--- Purine_Base Purine (A or G) Backbone_1->Purine_Base N-Glycosidic Bond Backbone_2 ---Sugar-Phosphate--- Purine_Base->Backbone_2 Abasic_Site Abasic Site Purine_Base->Abasic_Site Hydrolysis Acid H+ (from TCA or DCA) Released_Purine Released Purine

Caption: Mechanism of acid-catalyzed depurination during oligonucleotide synthesis.

Troubleshooting_Workflow Start High percentage of shortmers or low yield Check_Acid Is TCA being used as the deblocking acid? Start->Check_Acid Switch_DCA Switch to Dichloroacetic Acid (DCA) Check_Acid->Switch_DCA Yes Check_Time Is the acid contact time optimized? Check_Acid->Check_Time No Switch_DCA->Check_Time Reduce_Time Reduce deblock time or increase acid concentration Check_Time->Reduce_Time No Check_Protecting_Groups Are standard acyl protecting groups being used for purines? Check_Time->Check_Protecting_Groups Yes Reduce_Time->Check_Protecting_Groups Use_Formamidine Consider using formamidine- protected phosphoramidites (e.g., dmf-dG) Check_Protecting_Groups->Use_Formamidine Yes Reanalyze Re-run synthesis and analyze product purity Check_Protecting_Groups->Reanalyze No Use_Formamidine->Reanalyze

Caption: Troubleshooting workflow for excessive depurination.

Logical_Relationships cluster_Causes Contributing Factors cluster_Solutions Mitigation Strategies Depurination Depurination Mild_Acid Use Milder Acid (e.g., DCA) Depurination->Mild_Acid Short_Exposure Minimize Contact Time Depurination->Short_Exposure Stable_PG Use Stabilizing Protecting Groups (e.g., dmf) Depurination->Stable_PG Strong_Acid Strong Deblocking Acid (e.g., TCA) Strong_Acid->Depurination Long_Exposure Prolonged Acid Exposure Long_Exposure->Depurination Purine_Rich Purine-Rich Sequences Purine_Rich->Depurination Unstable_PG Electron-Withdrawing Protecting Groups Unstable_PG->Depurination

Caption: Factors influencing depurination and corresponding mitigation strategies.

References

Validation & Comparative

A Comparative Guide to Alternative Protecting Groups for the 5'-Hydroxyl of Deoxycytidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the 5'-hydroxyl of deoxycytidine is a critical step in the synthesis of oligonucleotides and their analogues. While the dimethoxytrityl (DMTr) group has long been the standard, a range of alternative protecting groups offer distinct advantages in terms of stability, deprotection conditions, and orthogonality, enabling more complex and specialized synthetic strategies.

This guide provides an objective comparison of the performance of several key alternative protecting groups for the 5'-hydroxyl of deoxycytidine, supported by experimental data. We will delve into the properties of tert-butyldimethylsilyl (TBDMS), 9-fluorenylmethoxycarbonyl (Fmoc), Levulinoyl (Lev), and photolabile groups, offering a comprehensive overview to inform your selection process.

Performance Comparison of 5'-Hydroxyl Protecting Groups

The choice of a protecting group is dictated by the overall synthetic strategy, including the nature of other protecting groups used and the desired final product. The following table summarizes the key performance indicators for the standard DMTr group and its alternatives.

Protecting GroupCategoryProtection Yield (%)Deprotection ConditionsDeprotection Yield (%)Key AdvantagesKey Disadvantages
Dimethoxytrityl (DMTr) Acid-Labile~85-95Mild acid (e.g., 3% TCA or DCA in DCM)>95High protection yields, allows for spectrophotometric monitoring of coupling efficiency.Depurination of sensitive nucleosides, not compatible with acid-sensitive modifications.
tert-Butyldimethylsilyl (TBDMS) Silyl Ether~95 (for 5-CH₂OH)[1][2]Fluoride ions (e.g., TBAF or NH₄F)~95-100[1][2]Orthogonal to acid- and base-labile groups, stable to a wide range of reaction conditions.Can be sterically hindering, potential for migration to adjacent hydroxyls.
9-Fluorenylmethoxycarbonyl (Fmoc) Base-LabileNot specified for dCMild base (e.g., DBU in acetonitrile)Not specified for dCOrthogonal to acid-labile groups, useful in syntheses requiring avoidance of acidic conditions.Potential for premature deprotection with certain reagents, can be sensitive to some reaction conditions.
Levulinoyl (Lev) ChemoselectiveNot specified for dCHydrazine hydrate in pyridine/acetic acidHighOrthogonal to both acid- and base-labile groups, rapid deprotection under mild, specific conditions.Introduction of a ketone functionality might interfere with other reactions.
o-Nitrobenzyl PhotolabileNot specified for dCUV light (e.g., 365 nm)HighSpatially and temporally controlled deprotection, non-invasive removal.Photolysis byproducts can sometimes interfere with subsequent reactions, requires specialized equipment.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these protecting group strategies. Below are representative protocols for the introduction and removal of each discussed protecting group on a deoxycytidine derivative.

tert-Butyldimethylsilyl (TBDMS) Protection and Deprotection
  • Protection of 5-Hydroxymethyl-2'-deoxyuridine (as a model for 5'-hydroxyl protection): To a solution of 5-hydroxymethyl-2'-deoxyuridine in a suitable solvent, add tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole. The reaction is typically stirred at room temperature until completion. A reported synthesis involving a similar protection of a 5-hydroxymethyl group with TBDMS showed a yield of 95%.[1][2]

  • Deprotection: The TBDMS group can be removed using a fluoride source. A common method involves treatment with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). Alternatively, ammonium fluoride (NH₄F) in methanol can be used for a milder deprotection.[1][2] A "one-step" deprotection using ammonium hydroxide at 65°C overnight has also been shown to be effective for removing TBDMS from a 5-hydroxymethyl group.[1][2]

9-Fluorenylmethoxycarbonyl (Fmoc) Protection and Deprotection
  • Protection: The 5'-hydroxyl of a suitably protected deoxycytidine can be reacted with Fmoc-Cl in the presence of a base like pyridine. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Deprotection: The Fmoc group is readily cleaved by treatment with a mild base. A common reagent is a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like acetonitrile.

Levulinoyl (Lev) Protection and Deprotection
  • Protection: The 5'-hydroxyl group can be esterified with levulinic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) in a solvent like pyridine.

  • Deprotection: The Levulinoyl group is selectively removed by treatment with a solution of hydrazine hydrate in a mixture of pyridine and acetic acid. This deprotection is typically rapid, occurring within minutes at room temperature.

o-Nitrobenzyl Protection and Deprotection
  • Protection: The 5'-hydroxyl of deoxycytidine can be etherified using o-nitrobenzyl bromide in the presence of a base like sodium hydride.

  • Deprotection: The o-nitrobenzyl group is cleaved by photolysis, typically using UV light with a wavelength around 365 nm. The irradiation is carried out in a suitable solvent until the deprotection is complete, as monitored by TLC or HPLC.

Visualizing the Chemistry: Workflows and Structures

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the general structure of a protected deoxycytidine and the workflows for protection and deprotection.

General Structure of 5'-Protected Deoxycytidine cluster_deoxycytidine Deoxycytidine Core Deoxyribose Deoxyribose Cytosine Cytosine Deoxyribose->Cytosine N-glycosidic bond 3'-OH 3'-OH Deoxyribose->3'-OH 5'-O 5'-O Deoxyribose->5'-O ProtectingGroup Protecting Group (PG) 5'-O->ProtectingGroup caption A generic 5'-protected deoxycytidine.

Caption: A generic 5'-protected deoxycytidine.

Protection/Deprotection Workflow cluster_protection Protection cluster_deprotection Deprotection Deoxycytidine Deoxycytidine (free 5'-OH) Protected_dC 5'-Protected Deoxycytidine Deoxycytidine->Protected_dC Protection Reaction Deprotected_dC Deoxycytidine (free 5'-OH) Protected_dC->Deprotected_dC Deprotection Reaction ProtectingReagent Protecting Group Reagent ProtectingReagent->Protected_dC DeprotectionReagent Deprotection Reagent/Condition DeprotectionReagent->Deprotected_dC caption General workflow for protection and deprotection.

Caption: General workflow for protection and deprotection.

Conclusion

The selection of a 5'-hydroxyl protecting group for deoxycytidine extends beyond the traditional DMTr group, with several viable alternatives offering unique advantages for modern oligonucleotide synthesis. Silyl ethers like TBDMS provide excellent orthogonality, base-labile groups such as Fmoc allow for acid-free synthesis, chemoselective groups like Levulinoyl offer another layer of orthogonal deprotection, and photolabile groups enable precise spatiotemporal control. By carefully considering the quantitative data and experimental protocols presented, researchers can make informed decisions to optimize their synthetic strategies, paving the way for the creation of novel and complex nucleic acid-based molecules for a wide range of applications in research and drug development.

References

A Comparative Guide to 5'-O-TBDMS- and 5'-O-DMT-Protected N4-Benzoyl-2'-deoxycytidine in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a cornerstone of successful solid-phase oligonucleotide synthesis. The choice of the 5'-hydroxyl protecting group, in particular, dictates the conditions for chain elongation and ultimately influences the yield and purity of the final product. This guide provides an objective comparison of two key protected nucleosides, 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine and 5'-O-DMT-N4-Benzoyl-2'-deoxycytidine, with a focus on their performance in automated DNA synthesis.

Introduction to 5'-Hydroxyl Protecting Groups

In the phosphoramidite approach to oligonucleotide synthesis, the 5'-hydroxyl group of the incoming nucleoside phosphoramidite must be protected to prevent self-polymerization. This protecting group is removed at the beginning of each synthesis cycle to allow for the coupling of the next nucleotide. The ideal 5'-protecting group is stable to the conditions of the other steps in the synthesis cycle (coupling, capping, and oxidation) but can be removed rapidly and quantitatively under specific, mild conditions.

  • 5'-O-DMT-N4-Benzoyl-2'-deoxycytidine : This molecule utilizes the 4,4'-dimethoxytrityl (DMT) group, the industry standard for 5'-hydroxyl protection in DNA synthesis. The DMT group is prized for its acid lability, allowing for its swift removal with a weak acid.

  • 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine : This alternative employs the tert-butyldimethylsilyl (TBDMS) group. While more commonly used for the 2'-hydroxyl protection in RNA synthesis, the TBDMS group can also serve as a 5'-protecting group. It is stable to acidic and basic conditions but is selectively cleaved by fluoride ions.

Chemical Structures and Properties

The core difference between the two molecules lies in the nature of the 5'-O-protecting group. The N4-benzoyl group serves to protect the exocyclic amine of the cytosine base in both instances.

Property5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine5'-O-DMT-N4-Benzoyl-2'-deoxycytidine
Molecular Formula C22H31N3O5SiC37H35N3O7
Molecular Weight 445.58 g/mol 633.69 g/mol
5'-Protecting Group tert-Butyldimethylsilyl (TBDMS)4,4'-Dimethoxytrityl (DMT)
Deprotection Reagent Fluoride ions (e.g., TBAF, TEA·3HF)Weak acid (e.g., trichloroacetic acid, dichloroacetic acid)
Solubility (General) Soluble in a range of organic solvents, including DMSO and PEG300.[1]Soluble in standard oligonucleotide synthesis solvents like acetonitrile.
Storage Conditions Recommended at -20°C to -80°C, protected from light.[1]Recommended at 2°C to 8°C.[2]

Performance in Oligonucleotide Synthesis: A Comparative Analysis

While direct, side-by-side quantitative comparisons in the literature are scarce, a robust evaluation can be made based on the well-documented performance of TBDMS and DMT protecting groups in nucleic acid chemistry.

Coupling Efficiency

High coupling efficiency, typically exceeding 99%, is crucial for the synthesis of long oligonucleotides with high fidelity.[3] The phosphoramidites derived from both 5'-O-TBDMS- and 5'-O-DMT-N4-benzoyl-2'-deoxycytidine are expected to exhibit high coupling efficiencies under standard automated synthesis protocols. The bulky nature of both protecting groups does not significantly hinder the coupling reaction.

ParameterTBDMS-protected PhosphoramiditeDMT-protected Phosphoramidite
Expected Coupling Yield >98%>99%[3]
Factors Affecting Yield Anhydrous conditionsAnhydrous conditions
Deprotection: Kinetics and Side Reactions

The deprotection step is a critical point of differentiation between the two molecules.

5'-O-DMT-N4-Benzoyl-2'-deoxycytidine: The acid-catalyzed removal of the DMT group is a rapid reaction. A key advantage of the DMT group is that the released DMT cation has a strong orange color, which can be quantified spectrophotometrically at around 495 nm. This provides a real-time, in-process control to monitor the coupling efficiency of each cycle.[3] However, prolonged exposure to acid can lead to depurination, especially of adenine and guanine bases.[4][5]

5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine: Deprotection of the TBDMS group is achieved using a source of fluoride ions. This offers an orthogonal deprotection strategy to the acid-labile DMT group, which can be advantageous in the synthesis of complex molecules with other acid-sensitive functionalities. The reaction is generally clean, but the choice of fluoride reagent and reaction conditions is important to avoid side reactions.

Parameter5'-TBDMS Deprotection5'-DMT Deprotection
Reagent Tetrabutylammonium fluoride (TBAF) in THF or Triethylamine trihydrofluoride (TEA·3HF)3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM)
Typical Time Minutes to hours, depending on conditions.1-3 minutes.
Monitoring Offline methods (e.g., HPLC, TLC).Online spectrophotometric monitoring of DMT cation release.[3]
Potential Side Reactions Possible transetherification under certain conditions.[6]Depurination with prolonged acid exposure.[4][5]

Experimental Protocols

Standard Oligonucleotide Synthesis Cycle

The following diagram illustrates the standard automated solid-phase oligonucleotide synthesis cycle, which is applicable to both TBDMS- and DMT-protected phosphoramidites, with the key difference being the deprotection step.

Oligo_Synthesis_Cycle cluster_cycle Synthesis Cycle Deprotection 1. Deprotection (TBDMS or DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deprotection->Coupling Free 5'-OH Capping 3. Capping (Unreacted 5'-OH Blocked) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deprotection Next Cycle End Cleavage and Final Deprotection Oxidation->End Final Cycle Start Start with Solid Support Start->Deprotection

Standard automated oligonucleotide synthesis cycle.
Deprotection Protocols

Protocol 1: Detritylation of 5'-O-DMT-N4-Benzoyl-2'-deoxycytidine

  • Reagent Preparation : Prepare a 3% (w/v) solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in anhydrous dichloromethane (DCM).

  • Procedure : In an automated DNA synthesizer, the solid support-bound oligonucleotide is treated with the detritylation solution. The solution is passed through the synthesis column for a pre-programmed time, typically 1-3 minutes.

  • Washing : The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Monitoring : The effluent from the detritylation step is passed through a spectrophotometer to measure the absorbance of the DMT cation at approximately 495 nm. This reading is used to calculate the stepwise coupling efficiency.[3]

Protocol 2: Desilylation of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine

  • Reagent Preparation : Prepare a 1 M solution of tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

  • Procedure : This deprotection is typically performed post-synthesis or in solution phase, as it is not a standard procedure for automated DNA synthesizers. The oligonucleotide is cleaved from the solid support and, after removal of other protecting groups, is treated with the TBAF solution.

  • Reaction Conditions : The reaction is typically carried out at room temperature for several hours. The progress can be monitored by HPLC or TLC.

  • Work-up : The reaction is quenched, and the product is purified from the excess fluoride reagent and silyl byproducts.

Logical Workflow for Protecting Group Selection

The choice between TBDMS and DMT protection depends on the specific requirements of the synthesis.

Protecting_Group_Choice Start Synthesis Goal Standard_Oligo Standard DNA Oligonucleotide Synthesis Start->Standard_Oligo Acid_Sensitive_Oligo Synthesis of Oligonucleotide with Acid-Sensitive Moieties Start->Acid_Sensitive_Oligo Monitoring In-process monitoring of coupling efficiency is critical Standard_Oligo->Monitoring Orthogonal_Deprotection Orthogonal deprotection strategy is required Acid_Sensitive_Oligo->Orthogonal_Deprotection DMT_Choice Use 5'-O-DMT TBDMS_Choice Consider 5'-O-TBDMS Monitoring->DMT_Choice Orthogonal_Deprotection->TBDMS_Choice

Decision workflow for selecting a 5'-protecting group.

Summary and Recommendations

Both 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine and 5'-O-DMT-N4-Benzoyl-2'-deoxycytidine are valuable reagents for the synthesis of modified oligonucleotides.

  • 5'-O-DMT-N4-Benzoyl-2'-deoxycytidine remains the gold standard for routine, high-throughput DNA oligonucleotide synthesis. Its rapid, acid-catalyzed deprotection and the ability to monitor coupling efficiency in real-time are significant advantages that contribute to high yields and purity of the final product.

  • 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine offers a valuable alternative when an orthogonal protection strategy is required. Its stability to the acidic conditions used for DMT removal makes it suitable for the synthesis of complex oligonucleotides containing other acid-labile modifications. However, the lack of a real-time monitoring method for deprotection and the less common integration into standard automated synthesis protocols are points of consideration.

For most applications in drug development and research that involve the synthesis of standard or moderately modified DNA oligonucleotides, 5'-O-DMT-N4-Benzoyl-2'-deoxycytidine is the more practical and efficient choice. The use of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine should be reserved for specialized applications where its unique chemical stability profile is a clear advantage.

References

comparative analysis of different benzoyl protecting groups for exocyclic amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of multi-step organic synthesis, particularly in the fields of nucleoside chemistry and drug development, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity. The benzoyl (Bz) group is a frequently employed protecting group for exocyclic amines due to its inherent stability and straightforward introduction. This guide provides a comparative analysis of the benzoyl protecting group and its substituted derivatives, offering insights into their stability, deprotection conditions, and relative advantages, supported by experimental data and detailed protocols.

Overview of Benzoyl Protection

The benzoyl group is typically introduced to an exocyclic amine via reaction with benzoyl chloride or benzoic anhydride in the presence of a base. The resulting benzamide is generally stable to a variety of reaction conditions, including those that are mildly acidic or basic, as well as many oxidative and reductive environments.[1][2] This robustness makes it a reliable choice for protecting amines during subsequent synthetic steps.

However, the stability that makes the benzoyl group attractive can also present challenges during its removal. Deprotection typically requires forcing conditions, such as strong acid or base hydrolysis, which may not be compatible with sensitive functional groups elsewhere in the molecule.[1][3]

Comparative Data of Benzoyl and Related Protecting Groups

The choice of a specific benzoyl-based protecting group is often dictated by the desired balance between stability and the mildness of the required deprotection conditions. Electron-donating or -withdrawing substituents on the benzoyl ring can modulate the reactivity of the amide carbonyl, thereby influencing the ease of cleavage.

Protecting GroupStructureTypical Introduction ReagentCommon Deprotection ConditionsKey Characteristics
Benzoyl (Bz) Benzoyl chlorideStrong base (e.g., aqueous ammonia, methylamine) or strong acid (e.g., HCl, HBr-AcOH).[1][3]High stability; often requires harsh deprotection.
p-Methoxybenzoyl (PMB) p-Methoxybenzoyl chlorideOxidative cleavage (e.g., DDQ, CAN); milder acidic conditions than Bz.[4]More labile to oxidative and acidic conditions than the unsubstituted benzoyl group.
2-Nitrobenzoyl 2-Nitrobenzoyl chlorideReduction of the nitro group followed by intramolecular cyclization.Orthogonally cleaved under reductive conditions.
p-Phenylbenzoyl p-Phenylbenzoyl chlorideSimilar to Benzoyl, but may offer different crystallization properties.Similar to Benzoyl.Can enhance crystallinity of intermediates.

Experimental Protocols

General Procedure for Benzoylation of an Exocyclic Amine

A common method for the introduction of a benzoyl protecting group is the Schotten-Baumann reaction.[5]

Materials:

  • Substrate containing an exocyclic amine

  • Benzoyl chloride

  • Aqueous sodium hydroxide (10%)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware for reaction and workup

Procedure:

  • Dissolve the amine-containing substrate in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add an equimolar amount of benzoyl chloride dropwise to the stirred solution.

  • Slowly add 10% aqueous sodium hydroxide solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer, and wash successively with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting N-benzoylated product by recrystallization or column chromatography.

General Procedure for Deprotection of a Benzoyl Group via Basic Hydrolysis

Materials:

  • N-benzoylated substrate

  • Aqueous ammonia (28-30%) or methylamine solution

  • Methanol or ethanol

  • Reflux condenser

  • Standard glassware for reaction and workup

Procedure:

  • Dissolve the N-benzoylated substrate in methanol or ethanol in a round-bottom flask.

  • Add an excess of concentrated aqueous ammonia or methylamine solution.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Upon completion, cool the reaction mixture to room temperature and concentrate in vacuo to remove the solvent and excess ammonia/methylamine.

  • The crude product can then be purified by standard methods such as crystallization or chromatography.

Logical Relationships in Protecting Group Strategy

The selection of a protecting group is a critical decision in the planning of a synthetic route. The following diagram illustrates the logical workflow for choosing and utilizing a benzoyl protecting group.

Protecting_Group_Strategy A Identify Target Molecule & Exocyclic Amine to be Protected B Assess Stability Requirements of Subsequent Reaction Steps A->B C Evaluate Potential Protecting Groups (Bz, PMB, etc.) B->C D Select Optimal Benzoyl Protecting Group C->D E Protection Reaction (Benzoylation) D->E F Perform Desired Synthetic Transformations E->F G Deprotection Reaction (Cleavage of Benzoyl Group) F->G H Final Product G->H

Caption: Workflow for Benzoyl Protecting Group Strategy.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized experimental workflow for the protection and deprotection of an exocyclic amine with a benzoyl group.

Experimental_Workflow cluster_protection Protection Step cluster_synthesis Intermediate Synthetic Steps cluster_deprotection Deprotection Step P1 Dissolve Amine Substrate P2 Add Benzoylating Agent (e.g., Benzoyl Chloride) P1->P2 P3 Add Base (e.g., NaOH) P2->P3 P4 Reaction Monitoring (TLC) P3->P4 P5 Workup and Purification P4->P5 Protected_Intermediate Benzoyl-Protected Intermediate P5->Protected_Intermediate S1 Perform Desired Chemical Transformations D1 Dissolve Protected Substrate S1->D1 D2 Add Deprotecting Reagent (e.g., NH3/MeOH) D1->D2 D3 Heat/Reflux D2->D3 D4 Reaction Monitoring (TLC) D3->D4 D5 Workup and Purification D4->D5 Final_Product Final Deprotected Product D5->Final_Product Start Starting Material (Exocyclic Amine) Start->P1 Protected_Intermediate->S1

Caption: Experimental Workflow for Benzoyl Protection/Deprotection.

References

A Comparative Guide to the Validation of Oligonucleotides Containing 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of oligonucleotide therapeutics necessitates robust analytical methodologies for the validation of synthetic sequences, particularly those incorporating modified nucleosides. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative techniques for the characterization of oligonucleotides containing the modified nucleoside 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine. This guide is intended to assist researchers in selecting the optimal analytical strategy for ensuring the identity, purity, and structural integrity of their synthetic oligonucleotides.

Introduction to Modified Oligonucleotide Validation

The incorporation of modified nucleosides, such as 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, into oligonucleotides is a common strategy to enhance their therapeutic properties, including nuclease resistance, binding affinity, and pharmacokinetic profiles. The presence of these modifications, however, adds complexity to the analytical characterization and requires high-resolution techniques to confirm the correct incorporation and overall structure of the oligonucleotide. While several methods are available, NMR spectroscopy stands out for its ability to provide detailed atomic-level structural information in a non-destructive manner.

Comparison of Analytical Techniques

The validation of modified oligonucleotides is a critical step in their development. While NMR provides unparalleled structural detail, other techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are also widely used, often in a complementary fashion.[1]

TechniquePrincipleAdvantagesLimitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure. Provides detailed information on connectivity, conformation, and dynamics.[2]- Provides unambiguous confirmation of structure, including stereochemistry.[3] - Non-destructive. - Can identify and quantify impurities and diastereomers.[4]- Lower sensitivity compared to MS. - Complex spectra for longer oligonucleotides. - Requires higher sample concentrations.
HPLC Separates molecules based on their physicochemical properties (e.g., hydrophobicity, charge).- High-resolution separation of impurities (e.g., n-1, n+1 shortmers and longmers).[5] - Well-established for purity analysis. - Can be coupled with MS for further characterization.- Does not provide direct structural information. - Co-elution of impurities can be an issue. - Method development can be time-consuming.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine molecular weight.- High sensitivity and accuracy for molecular weight determination.[6] - Can confirm sequence through fragmentation (MS/MS). - Suitable for high-throughput analysis.- Does not provide information on stereochemistry or conformation. - Ionization efficiency can be variable for modified oligonucleotides. - Fragmentation of heavily modified oligonucleotides can be challenging.

NMR Validation of a Modified Oligonucleotide: A Workflow

The following diagram illustrates a typical workflow for the validation of an oligonucleotide containing 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine using NMR spectroscopy.

Oligonucleotide Validation Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_comparison Comparative Analysis Synthesis Solid-Phase Synthesis of Modified Oligonucleotide Purification HPLC Purification Synthesis->Purification SamplePrep NMR Sample Preparation (Dissolution in D2O buffer) Purification->SamplePrep NMR_Acquisition 1D (1H, 31P) & 2D (COSY, TOCSY, NOESY, HSQC) NMR Data Acquisition SamplePrep->NMR_Acquisition Data_Processing Spectral Processing & Referencing NMR_Acquisition->Data_Processing Resonance_Assignment Sequential Resonance Assignment Data_Processing->Resonance_Assignment Structural_Validation Confirmation of Incorporation, Sequence, and Purity Resonance_Assignment->Structural_Validation Final_Report Integrated Quality Assessment Report Structural_Validation->Final_Report HPLC_Analysis HPLC Purity Assessment HPLC_Analysis->Final_Report MS_Analysis Mass Spectrometry (Molecular Weight Confirmation) MS_Analysis->Final_Report

A typical workflow for oligonucleotide validation.

Experimental Protocols

NMR Sample Preparation

A detailed and robust sample preparation protocol is crucial for acquiring high-quality NMR data. The following is a general protocol that can be adapted for oligonucleotides containing silyl and benzoyl protecting groups.

  • Dissolution: Dissolve the lyophilized oligonucleotide sample in a suitable deuterated buffer (e.g., 25 mM sodium phosphate in D2O, pH 7.1) to a final concentration of approximately 0.4 mg in 200 µL.[1]

  • Internal Standard: Add a suitable internal reference standard, such as TSP (trimethylsilyl propionate), for chemical shift referencing.

  • Homogenization: Gently vortex or pipette the solution to ensure homogeneity.

  • Transfer: Transfer the solution to a suitable NMR tube (e.g., a 3 mm tube for higher sensitivity probes).

NMR Data Acquisition

A suite of 1D and 2D NMR experiments is typically required for the complete characterization of a modified oligonucleotide.

  • 1D ¹H NMR: Provides a general overview of the sample's purity and the presence of expected proton signals. The aromatic region (7.0-8.5 ppm) and the anomeric and sugar proton region (3.5-6.5 ppm) are of particular interest.[4]

  • 1D ³¹P NMR: Used to analyze the phosphate backbone. Phosphodiester linkages typically appear around 0 ppm, while phosphorothioate modifications resonate around 55 ppm.[4] This technique is also sensitive to the presence of protecting groups on the phosphorus.[7]

  • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same spin system, aiding in the assignment of sugar protons.

  • 2D TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is invaluable for assigning all the protons of a particular ribose or deoxyribose ring.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity, which is the primary method for sequential assignment of resonances along the oligonucleotide chain.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, providing carbon chemical shift information and aiding in resolving spectral overlap in the proton spectrum.

Data Presentation: Representative NMR Data

NucleusFunctional GroupTypical Chemical Shift Range (ppm)Information Provided
¹H Aromatic (C-H)7.0 - 8.5Base identity and sequence confirmation
Anomeric (H1')5.5 - 6.5Sugar pucker and conformation
Sugar (H2', H2'', H3', H4', H5', H5'')3.5 - 5.0Sugar conformation and integrity
TBDMS protecting group (CH₃)~0.1 - 0.2Presence and integrity of the 5'-O-TBDMS group
TBDMS protecting group (t-butyl)~0.9Presence and integrity of the 5'-O-TBDMS group
Benzoyl protecting group (aromatic)7.4 - 8.2Presence and integrity of the N4-Benzoyl group
³¹P Phosphodiester backbone-2.0 - 2.0Backbone integrity and conformation

Logical Relationships in NMR Data Analysis

The process of assigning NMR spectra and validating the structure of an oligonucleotide involves a series of logical steps that connect different NMR experiments.

NMR Data Analysis Logic ID_1H 1D 1H Spectrum (Initial Assessment) TOCSY 2D TOCSY (Identify Sugar Spin Systems) ID_1H->TOCSY Provides starting point NOESY 2D NOESY (Sequential Walk) ID_1H->NOESY Provides starting point ID_31P 1D 31P Spectrum (Backbone Integrity) Structure Structural Validation (Confirmation of Sequence & Modifications) ID_31P->Structure Directly confirms backbone HSQC 2D 1H-13C HSQC (Assign Carbons, Resolve Overlap) TOCSY->HSQC Aids in resolving ambiguities Assignment Complete Resonance Assignment TOCSY->Assignment HSQC->Assignment NOESY->Assignment Primary tool for sequential assignment Assignment->Structure

Logical flow of NMR data analysis for structural validation.

Conclusion

The validation of oligonucleotides containing complex modifications like 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine requires high-resolution analytical techniques. NMR spectroscopy offers an unparalleled level of structural detail, enabling the unambiguous confirmation of the covalent structure, the integrity of protecting groups, and the overall purity of the sample. While HPLC and MS are powerful complementary techniques for purity and molecular weight assessment, NMR is indispensable for a comprehensive structural characterization. The choice of analytical methodology should be guided by the specific information required at each stage of the research and development process, with a combination of these techniques providing the most robust validation package.

References

A Comparative Guide to Phosphoramidite Activators in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency and fidelity of solid-phase oligonucleotide synthesis are critically dependent on the coupling step, where a phosphoramidite monomer is added to the growing oligonucleotide chain. The activator plays a pivotal role in this reaction, influencing coupling efficiency, reaction kinetics, and overall synthesis yield. This guide provides an objective comparison of the performance of commonly used phosphoramidite activators, supported by experimental data, to aid in the selection of the most appropriate activator for specific research and development needs.

Key Performance Characteristics of Phosphoramidite Activators

The ideal phosphoramidite activator possesses a balance of several key properties that dictate its effectiveness. These include:

  • Acidity (pKa): The activator must be acidic enough to protonate the nitrogen of the phosphoramidite, initiating the activation process. However, excessive acidity can lead to premature removal of the 5'-dimethoxytrityl (DMT) protecting group, resulting in undesired side reactions and the formation of n+1 oligonucleotides.[1][2]

  • Nucleophilicity: After protonation, the activator's conjugate base acts as a nucleophile, displacing the diisopropylamino group to form a highly reactive intermediate.[1]

  • Solubility: High solubility in the synthesis solvent, typically anhydrous acetonitrile, is crucial to prevent precipitation and ensure consistent delivery of the activator to the solid support.[1][3][4]

  • Stability: The activator should be stable under the conditions of oligonucleotide synthesis and during storage.

Comparative Performance Data

The following tables summarize the key performance indicators for several widely used phosphoramidite activators.

ActivatorpKaMaximum Solubility in Acetonitrile (M)
1H-Tetrazole4.8 - 4.9[4][5][6]~0.45 - 0.50[1][2][3][4]
5-Ethylthio-1H-tetrazole (ETT)4.28 - 4.3[2][5]~0.75[1][2]
5-Benzylthio-1H-tetrazole (BTT)4.08 - 4.1[2][5]~0.33[2]
4,5-Dicyanoimidazole (DCI)5.2[7][8]~1.1 - 1.2[1][7][8]
5-(4-nitrophenyl)-1H-tetrazole3.7[4][5][6]0.12[4][6]
ActivatorRecommended Concentration (M)Key Performance Characteristics & Applications
1H-Tetrazole 0.45[3][4]The historical standard for DNA synthesis.[1] Its performance with sterically hindered phosphoramidites, such as those used in RNA synthesis, can be suboptimal.[1] Limited solubility can be a concern, especially at lower temperatures.[1]
5-Ethylthio-1H-tetrazole (ETT) 0.25[3][4]More acidic and soluble than 1H-Tetrazole, making it a popular choice for both DNA and RNA synthesis.[1][2] Its higher acidity can increase the risk of detritylation with prolonged coupling times.
5-Benzylthio-1H-tetrazole (BTT) 0.25[3][4]Even more acidic than ETT, BTT is particularly effective for RNA synthesis, allowing for significantly shorter coupling times.[1][2] The increased acidity necessitates careful optimization of coupling times to avoid side reactions.
4,5-Dicyanoimidazole (DCI) 0.25 - 1.0[1][7]Less acidic but more nucleophilic than tetrazole derivatives.[1][7] Its high solubility and nucleophilicity lead to rapid coupling, often doubling the rate compared to 1H-Tetrazole.[7] DCI is an excellent choice for large-scale synthesis and for sterically demanding monomers.[1]
5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole Not specifiedA highly efficient activator with significantly increased solubility in acetonitrile (0.94 M) compared to other substituted phenyl-tetrazoles.[3] It can be used at lower concentrations while maintaining high efficiency.[3]

Mechanism of Phosphoramidite Activation

The activation of a phosphoramidite by an acidic azole activator, such as 1H-Tetrazole, is a two-step process. First, the acidic proton of the activator protonates the nitrogen atom of the phosphoramidite's diisopropylamino group. Subsequently, the conjugate base of the activator acts as a nucleophile, attacking the phosphorus center and displacing the diisopropylamine to form a highly reactive phosphitylating agent. This intermediate then readily reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

Phosphoramidite_Activation Phosphoramidite Phosphoramidite (R-O-P(NR'2)-O-CE) Protonated_Intermediate Protonated Intermediate Phosphoramidite->Protonated_Intermediate + H-Act Activator Activator (H-Act) Activator->Protonated_Intermediate Activated_Intermediate Activated Intermediate (R-O-P(Act)-O-CE) Protonated_Intermediate->Activated_Intermediate - HNR'2 Coupled_Product Coupled Product Activated_Intermediate->Coupled_Product Growing_Oligonucleotide Growing Oligonucleotide (5'-OH) Growing_Oligonucleotide->Coupled_Product Nucleophilic Attack

Caption: General mechanism of phosphoramidite activation by an acidic activator.

Standard Oligonucleotide Synthesis Cycle

The solid-phase synthesis of oligonucleotides is a cyclical process involving four main chemical steps for each monomer addition: deblocking, coupling, capping, and oxidation.

Oligo_Synthesis_Cycle cluster_workflow Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of activated phosphoramidite) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Coupling->Capping Chain elongation Oxidation 4. Oxidation (Conversion of phosphite to phosphate) Capping->Oxidation Prevents n-1 sequences Oxidation->Deblocking Stabilizes linkage (for next cycle)

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Experimental Protocol for Activator Performance Comparison

To objectively evaluate the performance of different phosphoramidite activators, a standardized experimental protocol is essential. The following outlines a general methodology for such a comparison.

Objective: To compare the coupling efficiency of different phosphoramidite activators in the synthesis of a defined oligonucleotide sequence.

Materials:

  • DNA/RNA synthesizer

  • Solid support with pre-loaded initial nucleoside (e.g., CPG)

  • Standard phosphoramidites (A, C, G, T/U)

  • Activator solutions to be tested (e.g., 0.45 M 1H-Tetrazole, 0.25 M ETT, 0.25 M BTT, 0.5 M DCI in anhydrous acetonitrile)

  • Standard synthesis reagents: deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane), capping solutions (A and B), and oxidizing solution (e.g., iodine/water/pyridine).

  • Anhydrous acetonitrile

  • Cleavage and deprotection reagents (e.g., concentrated ammonium hydroxide)

  • HPLC system with an appropriate column (e.g., reverse-phase or ion-exchange) for oligonucleotide analysis

Methodology:

  • Synthesizer Setup: Program the DNA/RNA synthesizer with identical synthesis cycles for each activator being tested. The primary variable will be the activator solution used during the coupling step. Ensure all other parameters, such as phosphoramidite concentration, delivery times, and wash steps, are kept constant.

  • Oligonucleotide Synthesis: Synthesize a test oligonucleotide of a defined sequence and length (e.g., a 20-mer) using each activator. It is recommended to perform each synthesis in triplicate to ensure reproducibility.

  • Trityl Cation Monitoring (Optional but Recommended): If the synthesizer is equipped with a trityl monitor, record the absorbance of the trityl cation released during each deblocking step. This provides a real-time, semi-quantitative measure of the coupling efficiency at each step.

  • Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the solid support and remove the protecting groups according to standard protocols.

  • Quantification: Determine the yield of the crude oligonucleotide solution, typically by measuring the absorbance at 260 nm (A260).

  • Purity Analysis by HPLC: Analyze the purity of the crude oligonucleotide product by HPLC. The primary peak should correspond to the full-length product (n). The presence of n-1 and other failure sequences will be indicative of lower coupling efficiency.

  • Data Analysis and Comparison:

    • Calculate the average stepwise coupling efficiency based on the final yield or trityl cation measurements.

    • Compare the percentage of the full-length product in the crude mixture for each activator as determined by HPLC peak integration.

    • Evaluate the formation of side products, such as n+1 sequences, which may be more prevalent with highly acidic activators.

By following this standardized protocol, researchers can generate robust and comparable data to make an informed decision on the optimal phosphoramidite activator for their specific oligonucleotide synthesis requirements.

References

A Comparative Guide to Purity Assessment of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine: TLC vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and oligonucleotide synthesis, the purity of protected nucleosides such as 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is paramount. This guide provides an objective comparison of two common analytical techniques for purity assessment: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). We present supporting experimental data, detailed protocols, and a discussion of potential impurities to aid in the selection of the most appropriate method for your research needs.

Performance Comparison at a Glance

Thin-Layer Chromatography offers a rapid and cost-effective method for qualitative and semi-quantitative purity assessment, making it ideal for routine reaction monitoring. In contrast, High-Performance Liquid Chromatography provides superior resolution, sensitivity, and quantitative accuracy, establishing it as the gold standard for final purity determination and quality control.

ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Purity Determination Semi-Quantitative / QualitativeQuantitative
Limit of Detection (LOD) ~0.5 - 1%< 0.05%
Limit of Quantitation (LOQ) Not applicable< 0.1%
Precision (RSD) > 5%< 2%
Accuracy (Recovery) Not applicable for precise quantification98 - 102%
Analysis Time per Sample ~20 - 30 minutes~15 - 25 minutes
Throughput High (multiple samples per plate)Moderate (sequential injections)
Resolution ModerateHigh
Cost per Sample LowHigh

Experimental Protocols

Thin-Layer Chromatography (TLC)

TLC is a planar chromatographic technique that is valuable for its simplicity and speed in assessing the purity of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine and monitoring the progress of its synthesis.

Materials:

  • TLC plates: Silica gel 60 F254

  • Mobile Phase A: Dichloromethane (DCM) / Methanol (MeOH) = 95:5 (v/v)

  • Mobile Phase B: Hexane / Ethyl Acetate (EtOAc) = 1:1 (v/v)

  • Sample solution: Dissolve the compound in dichloromethane or ethyl acetate (approx. 1 mg/mL)

  • Developing chamber

  • UV lamp (254 nm)

  • Visualization reagent (optional): Hanessian's stain (ceric molybdate)

Procedure:

  • Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors and seal the chamber.

  • Using a pencil, gently draw an origin line about 1 cm from the bottom of the TLC plate.

  • Apply a small spot of the sample solution onto the origin line using a capillary tube.

  • Carefully place the TLC plate into the saturated developing chamber, ensuring the origin line is above the solvent level.

  • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely.

  • Visualize the separated spots under a UV lamp at 254 nm. The benzoyl group in the target compound allows for UV visualization.

  • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Expected Results:

  • Mobile Phase A (DCM/MeOH, 95:5): The main product spot is expected to have an Rf value in the range of 0.4 - 0.6. More polar impurities will have lower Rf values.

  • Mobile Phase B (Hexane/EtOAc, 1:1): The main product spot is expected to have an Rf value in the range of 0.3 - 0.5. Less polar impurities will have higher Rf values.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique that provides detailed information about the purity of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine and allows for the accurate determination of any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water

  • Detector wavelength: 260 nm

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Column temperature: 25 °C

Gradient Elution Program:

Time (minutes)% Mobile Phase A (Acetonitrile)% Mobile Phase B (Water)
05050
15955
20955
225050
255050

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the HPLC system with the initial mobile phase composition (50% Acetonitrile / 50% Water).

  • Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

  • Inject the sample and run the gradient program.

  • Analyze the resulting chromatogram to determine the retention time and peak area of the main compound and any impurities. Purity is calculated based on the relative peak areas.

Potential Impurities and their TLC Behavior

During the synthesis and handling of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, several impurities can arise. Understanding their potential presence and chromatographic behavior is crucial for accurate purity assessment.

ImpurityPotential SourceExpected TLC Rf (vs. Product) in DCM/MeOH
2'-deoxycytidine Incomplete benzoylation or silylationSignificantly lower
N4-Benzoyl-2'-deoxycytidine Incomplete silylation of the 5'-hydroxyl groupLower
5'-O-TBDMS-2'-deoxycytidine Incomplete benzoylation of the N4-amino groupLower
3',5'-di-O-TBDMS-N4-Benzoyl-2'-deoxycytidine Over-silylationHigher
Deprotected starting material Instability during workup or storageSignificantly lower

Experimental Workflow Visualization

The following diagram illustrates the key steps in the workflow for assessing the purity of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine using Thin-Layer Chromatography.

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results SamplePrep Sample Dissolution (in volatile solvent) PlatePrep TLC Plate Preparation (Spotting) SamplePrep->PlatePrep ChamberPrep Chamber Saturation (Mobile Phase) Development Chromatogram Development ChamberPrep->Development PlatePrep->Development Drying Plate Drying Development->Drying Visualization UV Visualization (254 nm) Drying->Visualization Rf_Calc Rf Value Calculation Visualization->Rf_Calc Purity_Assess Purity Assessment Rf_Calc->Purity_Assess

Caption: Workflow for TLC Purity Assessment.

Unlocking Stability: A Comparative Analysis of Modified vs. Unmodified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of oligonucleotide therapeutics and diagnostics, thermal stability is a critical parameter dictating in vivo efficacy and assay performance. Chemical modifications to the oligonucleotide backbone, sugar, or base can significantly enhance this stability. This guide provides an objective comparison of the thermal stability of commonly modified oligonucleotides versus their unmodified counterparts, supported by experimental data and detailed protocols.

The melting temperature (T_m), the temperature at which half of the oligonucleotide duplexes dissociate into single strands, is the gold standard for assessing thermal stability. A higher T_m indicates greater stability, which is crucial for applications requiring robust hybridization under physiological conditions or stringent assay parameters.[1] This guide delves into the impact of several key modifications on oligonucleotide thermal stability.

Key Modifications and Their Impact on Thermal Stability

Oligonucleotide modifications can be broadly categorized into backbone, sugar, and base modifications. Each class influences the thermal stability of the resulting duplex through different mechanisms.

Backbone Modifications: The most common backbone modification is the phosphorothioate (PS) linkage, where a non-bridging oxygen in the phosphate backbone is replaced by a sulfur atom.[2] This modification is primarily introduced to confer resistance to nuclease degradation.[2] However, increasing the number of PS bonds generally leads to a decrease in thermal stability, with a reduction in T_m of approximately 0.5 °C per modification.[2] The stereochemistry of the PS linkage also plays a role, with the Sp isomer forming more stable duplexes with target RNA than the Rp isomer.[3]

Sugar Modifications: Modifications to the 2' position of the ribose sugar have a profound effect on thermal stability.

  • 2'-O-Methyl (2'-OMe) modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose. This modification generally enhances thermal stability by pre-organizing the sugar pucker into an A-form geometry, which is favorable for duplex formation.[3][4]

  • 2'-Fluoro (2'-F) modification, the substitution of the 2'-hydroxyl with a fluorine atom, also increases thermal stability. Each 2'-F modification can increase the T_m by approximately 1.3 °C.[3]

  • Locked Nucleic Acid (LNA) is a bicyclic modification where the 2'-oxygen is linked to the 4'-carbon of the ribose ring, locking the sugar in an RNA-like C3'-endo conformation.[5][6] This rigid structure leads to a significant increase in thermal stability, with a reported T_m increase of +2 to +10 °C per LNA monomer when hybridized to a complementary RNA strand.[5]

Base Modifications: While less common for purely stability-enhancing purposes, modifications to the nucleobases can also influence T_m. For instance, the substitution of thymine with uracil can result in moderate to strong stabilization of G-quadruplex structures.[7]

Quantitative Comparison of Thermal Stability

The following table summarizes the melting temperatures (T_m) of various modified oligonucleotides compared to their unmodified DNA counterparts, illustrating the impact of different chemical modifications.

Oligonucleotide Sequence/TypeModificationComplementary StrandT_m (°C)Change in T_m (°C) per ModificationReference
15mer phosphodiester (unmodified)NoneRNA45.1N/A[3]
15mer phosphorothioatePhosphorothioateRNA33.9-0.75[3]
2'-OMe RNA (unmodified)2'-O-MethylDNA62.8N/A[3]
2'-OMe phosphorothioate2'-O-Methyl, PhosphorothioateDNA57.7-0.34[3]
DNA duplex2'-FluoroDNAN/A+1.3[3]
DNA duplexLocked Nucleic Acid (LNA)DNAN/A+3 to +8[6]
RNA duplexLocked Nucleic Acid (LNA)RNAN/A+2 to +10[5]

Experimental Protocol: Thermal Denaturation (Melting Temperature) Analysis

The determination of oligonucleotide melting temperature is typically performed using UV-Vis spectrophotometry by monitoring the change in absorbance at 260 nm as a function of temperature. This process is often referred to as a "melt curve" analysis.

Materials:

  • Modified and unmodified oligonucleotides

  • Complementary DNA or RNA strand

  • Annealing buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0)[7]

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Oligonucleotide Resuspension and Quantification:

    • Resuspend the lyophilized oligonucleotides in sterile TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA) to a stock concentration of 100 µM.[8]

    • Quantify the oligonucleotide concentration by measuring the absorbance at 260 nm (A260).[8]

  • Annealing of Duplexes:

    • In a PCR tube, mix equimolar amounts of the oligonucleotide and its complementary strand in the annealing buffer to the desired final concentration (e.g., 5 µM).[9]

    • Heat the mixture to 95 °C for 2-5 minutes to denature any secondary structures.

    • Slowly cool the mixture to room temperature over 45-60 minutes to allow for proper hybridization of the duplexes.

  • Thermal Denaturation Measurement:

    • Transfer the annealed duplex solution to a quartz cuvette and place it in the spectrophotometer's temperature-controlled holder.

    • Equilibrate the sample at a starting temperature well below the expected T_m (e.g., 15-25 °C).

    • Increase the temperature at a controlled rate (e.g., 0.5-1 °C per minute) up to a temperature well above the expected T_m (e.g., 95 °C).[4][9]

    • Continuously monitor and record the absorbance at 260 nm throughout the temperature ramp.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to generate the melting curve.

    • The melting temperature (T_m) is determined as the temperature at which the first derivative of the melting curve is at its maximum.[9]

Visualizing the Concepts

To better understand the experimental workflow and the structural differences between modified and unmodified oligonucleotides, the following diagrams are provided.

Oligonucleotide_Modifications cluster_unmodified Unmodified Oligonucleotide cluster_modified Modified Oligonucleotide U_backbone Phosphodiester Backbone M_backbone Phosphorothioate Backbone U_backbone->M_backbone Sulfur Substitution U_sugar Deoxyribose Sugar M_sugar 2'-O-Methyl 2'-Fluoro Locked Nucleic Acid (LNA) U_sugar->M_sugar Sugar Modification U_base Standard Base (A, T, C, G) M_base Modified Base U_base->M_base Base Alteration Thermal_Denaturation_Workflow prep 1. Sample Preparation (Oligo Resuspension & Quantitation) anneal 2. Duplex Annealing (Heating to 95°C, slow cooling) prep->anneal measure 3. UV-Vis Measurement (Monitor A260 vs. Temperature) anneal->measure analyze 4. Data Analysis (Determine Tm from melt curve) measure->analyze

References

Comparative Guide to Antibody Cross-Reactivity with Modified Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of commercially available and researched antibodies, focusing on their cross-reactivity with various modified nucleosides. The information is intended for researchers, scientists, and drug development professionals working in the fields of epitranscriptomics and epigenetics. Understanding antibody specificity is critical for the accuracy and reproducibility of immunoassays such as MeDIP-seq, MeRIP-seq, and dot blots.[1]

Data Presentation: Antibody Specificity and Cross-Reactivity

The following table summarizes the performance of several antibodies against their target modified nucleosides and their documented cross-reactivity with other nucleosides.

Antibody/CloneTarget NucleosideCross-Reacts WithDoes Not Cross-React WithValidation MethodsManufacturer/Source
Anti-m6A (D9D9W) N6-methyladenosine (m6A)N/AAdenosine, N1-methyladenosine (m1A), N6-dimethyladenosine, 2'-O-methyladenosine[2]ELISA, Dot Blot[2]Cell Signaling Technology
Anti-m6A (RM362) N6-methyladenosine (m6A)N/ANon-methylated adenosine[3]ELISA, Dot Blot, RIP[3]Invitrogen
Anti-m6A (polyclonal) N6-methyladenosine (m6A)Moderately with N1-methyladenosine (m1A)[4]N/ARNA IP-TLC[4]Synaptic Systems
Anti-m6A (#B1-3) N6-methyladenosine (m6A)N/AN1-methyladenosine (m1A), Adenosine[5]miCLIP, Dot Blot[5]In-house (guinea pig mAb)
Anti-5mC (33D3) 5-methylcytosine (5mC)N/A5-hydroxymethylcytosine (5hmC), Unmethylated Cytosine[6][7]MeDIP, Dot Blot, IF[6]BPS Bioscience, EpiGentek[6][8]
Anti-5mC (32E2) 5-methylcytosine (5mC)N/AOther tested modified RNAs[4]RNA IP-TLC[4]In-house
Anti-Ψ (27C8) Pseudouridine (Ψ)Enriches for 5-methylcytosine (m5C) more than Ψ[4]N/ARNA IP-TLC[4]In-house

N/A: Data not available in the reviewed sources. IF: Immunofluorescence, IP: Immunoprecipitation, RIP: RNA Immunoprecipitation, TLC: Thin-Layer Chromatography, miCLIP: m6A individual-nucleotide resolution cross-linking and immunoprecipitation.

Experimental Protocols

Accurate assessment of antibody cross-reactivity is crucial for validating their use in specific applications. Competitive ELISA and Dot Blot analysis are two common methods for determining specificity.

Competitive ELISA

Competitive ELISA is a powerful technique to quantify the specificity and cross-reactivity of an antibody.[9] The principle involves the competition between the target antigen coated on a plate and a free "competitor" antigen in solution for binding to the antibody.

Methodology:

  • Antigen Coating: A microtiter plate is coated with the target modified nucleoside conjugated to a carrier protein (e.g., BSA).

  • Blocking: The remaining protein-binding sites on the plate are blocked using a suitable blocking buffer (e.g., BSA or non-fat milk in PBS).

  • Competitive Reaction: The antibody is pre-incubated with varying concentrations of the target modified nucleoside (as a positive control) or other potentially cross-reactive modified nucleosides (the competitors).

  • Incubation: The antibody-competitor mixture is then added to the antigen-coated plate and incubated.

  • Washing: The plate is washed to remove unbound antibodies and competitors.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that is specific for the primary antibody is added.

  • Substrate Addition: After another wash step, a substrate for the enzyme is added, leading to a colorimetric, fluorescent, or luminescent signal.

  • Analysis: The signal intensity is measured. A decrease in signal in the presence of a competitor indicates that the antibody binds to that competitor, signifying cross-reactivity. The degree of cross-reactivity can be quantified by comparing the concentrations of different competitors required to achieve a 50% reduction in signal (IC50).[10]

Dot Blot Analysis

Dot blot is a simpler, qualitative or semi-quantitative method to assess antibody specificity against a panel of immobilized antigens.

Methodology:

  • Antigen Spotting: Small volumes of solutions containing different modified nucleosides (or DNA/RNA oligonucleotides containing these modifications) are spotted onto a nitrocellulose or PVDF membrane and allowed to dry. It is crucial to spot a range of concentrations for each nucleoside.[6]

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with the primary antibody being tested, diluted in the blocking buffer.

  • Washing: The membrane is washed multiple times with a wash buffer (e.g., PBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation: The membrane is incubated with an enzyme-conjugated secondary antibody.

  • Washing: The membrane is washed again to remove the unbound secondary antibody.

  • Detection: The membrane is incubated with a chemiluminescent or colorimetric substrate, and the signal is captured using an imaging system.

  • Analysis: The intensity of the dots provides an indication of the antibody's binding affinity and specificity. A strong signal for the target nucleoside and weak or no signal for others indicates high specificity.[11]

Mandatory Visualization

G cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Analysis P1 Coat Plate with Target Antigen P2 Block Plate P1->P2 P3 Pre-incubate Antibody with Competitor Nucleosides P2->P3 R1 Add Antibody-Competitor Mix to Plate P3->R1 W1 Wash Plate R1->W1 R2 Add Enzyme-conjugated Secondary Antibody W1->R2 W2 Wash Plate R2->W2 R3 Add Substrate & Measure Signal W2->R3 A1 High Signal = Low Cross-Reactivity R3->A1 A2 Low Signal = High Cross-Reactivity R3->A2 G cluster_targets Potential Antigens Ab Antibody Target Target (e.g., m6A) Ab->Target High Affinity (Specific Binding) NonTarget1 Non-Target 1 (e.g., m1A) Ab->NonTarget1 Low Affinity (Cross-Reactivity) NonTarget2 Non-Target 2 (e.g., Adenosine) Ab->NonTarget2 No Binding

References

A Comparative Guide to the Synthesis Efficiency of Modified Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of modified oligonucleotides is a cornerstone of modern molecular biology and drug development. The choice of phosphoramidite modification significantly impacts not only the biological properties of the oligonucleotide but also the efficiency, yield, and purity of its synthesis. This guide provides a comparative analysis of three commonly used phosphoramidite modifications: Locked Nucleic Acid (LNA), 2'-O-Methyl (2'-OMe), and 2'-Fluoro (2'-F), with a focus on their synthesis efficiency. The information presented is based on experimental data from various sources to aid in the selection of the most appropriate modification for your research and development needs.

Data Presentation: A Comparative Overview of Synthesis Parameters

The efficiency of oligonucleotide synthesis is critically dependent on the coupling efficiency at each step. A seemingly small decrease in coupling efficiency can lead to a substantial reduction in the final yield of the full-length product, especially for longer oligonucleotides.[1][2] For instance, a 30-mer oligonucleotide synthesized with a 99% average coupling efficiency will theoretically yield 75% full-length product, whereas the same synthesis at 98% efficiency will only yield 55%.[2][3]

The following table summarizes the key synthesis cycle parameters for LNA, 2'-OMe, and 2'-F modified phosphoramidites based on published protocols. It is important to note that optimal conditions may vary depending on the specific sequence, synthesizer, and other reagents used.

ParameterLNA2'-O-Methyl (2'-OMe)2'-Fluoro (2'-F)Standard DNA
Coupling Time 180-250 seconds[4]15 minutes[5]3 minutes[6]30-60 seconds
Activator Tetrazole or DCI[1]Tetrazole or DCI[1]Tetrazole[6]Tetrazole or DCI[1]
Oxidation Time 45 seconds[4]Standard (e.g., 30 seconds)1 minute[6]Standard (e.g., 15-30 seconds)
Deprotection Standard DNA protocols (avoid methylamine for Me-Bz-C-LNA)[4]Identical to DNA synthesis[5]Ammonium hydroxide/ethanol, followed by Et3N·3HF for RNA-containing sequences[1]Standard ammonium hydroxide or AMA
Purity Concerns Steric hindrance may lead to lower coupling efficiency.[4]Generally high coupling efficiency.High coupling efficiency reported.High coupling efficiency is standard.
Purification HPLC or PAGE recommended[7]HPLC or PAGE recommended for high-purity applications[7]HPLC or PAGE recommended[7]Standard desalting for many applications; HPLC or PAGE for demanding uses.[8]

Experimental Protocols: Methodologies for Synthesis and Deprotection

Detailed and optimized protocols are crucial for achieving high synthesis efficiency. Below are representative experimental protocols for the synthesis and deprotection of oligonucleotides containing LNA, 2'-OMe, and 2'-F modifications.

General Oligonucleotide Synthesis Cycle

The solid-phase synthesis of oligonucleotides using phosphoramidite chemistry follows a four-step cycle for each nucleotide addition.[9]

  • Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleotide.

  • Coupling: Activation of the incoming phosphoramidite and its reaction with the 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 shortmers).[9]

  • Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.

Protocol for LNA Oligonucleotide Synthesis

LNA phosphoramidites are sterically hindered, which necessitates longer coupling and oxidation times to ensure high efficiency.[4]

  • Phosphoramidite Preparation: Dissolve LNA phosphoramidites in anhydrous acetonitrile. Note that the 5-Me-C variant may require a solution of 25% THF in acetonitrile for complete dissolution.[4]

  • Synthesis Cycle:

    • Coupling: Use a coupling time of 180-250 seconds with an appropriate activator like 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI).

    • Oxidation: Employ an extended oxidation time of 45 seconds using a standard iodine solution.[4]

  • Deprotection:

    • Cleavage from the solid support and removal of protecting groups can be achieved using standard protocols with concentrated ammonium hydroxide.

    • Caution: Avoid using methylamine-containing deprotection reagents when Me-Bz-C-LNA is present to prevent N4-methylation.[4]

Protocol for 2'-O-Methyl (2'-OMe) RNA Synthesis

The synthesis of 2'-OMe RNA is similar to that of standard RNA, but the deprotection is simplified as the 2'-OMe group is stable.[5]

  • Phosphoramidite Preparation: Dissolve 2'-OMe phosphoramidites in anhydrous acetonitrile.

  • Synthesis Cycle:

    • Coupling: A coupling time of 15 minutes is typically used.[5]

  • Deprotection:

    • The deprotection steps are identical to those used for standard DNA synthesis, as the 2'-OMe groups are not removed.[5] This allows for more straightforward purification using standard techniques.

Protocol for 2'-Fluoro (2'-F) Oligonucleotide Synthesis

2'-F modified oligonucleotides offer increased nuclease resistance and thermal stability.[10]

  • Phosphoramidite Preparation: Dissolve 2'-F phosphoramidites in anhydrous acetonitrile to a concentration of 0.1 M.

  • Synthesis Cycle (based on a published protocol for 2'-Fluoro N3'→P5' phosphoramidates): [6]

    • Detritylation: 5% dichloroacetic acid in dichloromethane for 1 minute.

    • Coupling: 0.1 M phosphoramidite and 0.45 M tetrazole in acetonitrile for 3 minutes.[6]

    • Oxidation: 0.1 M iodine in a mixture of tetrahydrofuran, pyridine, and water for 1 minute.[6]

    • Capping: Standard capping reagents for 30 seconds.[6]

  • Deprotection:

    • Cleavage and base deprotection are performed by treating the solid support with a 3:1 mixture of ammonium hydroxide and ethanol for 16 hours at 55°C.[1]

    • For sequences containing ribonucleotides, a desilylation step using triethylamine trihydrofluoride (Et3N·3HF) is required.[1]

Mandatory Visualization: Diagrams of Key Processes

To visually represent the workflows and relationships discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_synthesis Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Chain Elongation Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Repeat for next cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

G cluster_workflow Benchmarking Experimental Workflow start Start synthesis Synthesize Test Oligonucleotide (e.g., T20 Homopolymer) start->synthesis trityl Collect Trityl Cation (Measure Coupling Efficiency) synthesis->trityl deprotection Cleavage and Deprotection trityl->deprotection purification Purification (HPLC or PAGE) deprotection->purification analysis Analysis (Mass Spec, HPLC, CE) purification->analysis end End analysis->end

Caption: A typical experimental workflow for benchmarking synthesis efficiency.

G cluster_pathway Phosphoramidite Activation Pathway Phosphoramidite Phosphoramidite Monomer Activated_Intermediate Activated Intermediate (Protonated Phosphoramidite) Phosphoramidite->Activated_Intermediate Protonation Activator Activator (e.g., Tetrazole, DCI) Activator->Activated_Intermediate Coupled_Product Coupled Product (Phosphite Triester) Activated_Intermediate->Coupled_Product Nucleophilic Attack Growing_Chain Growing Oligonucleotide Chain (with free 5'-OH) Growing_Chain->Coupled_Product

Caption: The activation of a phosphoramidite monomer during the coupling step.

References

Safety Operating Guide

Safe Disposal of 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents like 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive operational plan for the safe handling and disposal of this modified nucleoside, ensuring compliance with safety regulations and fostering a culture of proactive laboratory safety.

Immediate Safety and Hazard Identification

This compound is classified as a hazardous substance. All handling and disposal procedures must be conducted in a designated area, such as a certified chemical fume hood, with appropriate personal protective equipment (PPE).

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: If handling outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator is necessary.

Based on available safety data, this compound presents the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin and serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Quantitative Data Summary

The following table summarizes key hazard and disposal information for this compound.

ParameterValueSource
GHS Pictogram GHS07: Harmful/Irritant[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Primary Disposal Route Collection as hazardous chemical waste for incineration.General Laboratory Best Practices
Incompatible Materials Strong oxidizing agents.General Chemical Safety

Logical Workflow for Disposal

The proper disposal of this compound follows a structured workflow to ensure safety and compliance at every step.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: Solid this compound or contaminated materials B Wear Full PPE: Gloves, Goggles, Lab Coat A->B C Work in a Fume Hood B->C D Select a compatible, leak-proof waste container C->D E Label Container: 'Hazardous Waste' 'this compound' D->E F Transfer waste into the container E->F G Securely close the container F->G H Store in a designated Satellite Accumulation Area (SAA) G->H I Ensure secondary containment H->I J Segregate from incompatible materials (e.g., strong oxidizers) I->J K Arrange for pickup by Environmental Health & Safety (EHS) J->K L Document waste transfer K->L M Professional Disposal: Incineration at a licensed facility L->M

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol

This protocol provides a step-by-step guide for the proper disposal of pure this compound and materials contaminated with it.

I. Waste Characterization and Segregation

  • Identify Waste: This procedure applies to:

    • Unused or expired this compound.

    • Grossly contaminated labware (e.g., spatulas, weighing boats).

    • Spill cleanup materials.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It must be kept separate from strong oxidizing agents.

II. Waste Collection and Containment

  • Container Selection: Choose a waste container that is in good condition, compatible with the chemical (a high-density polyethylene (HDPE) or glass container is suitable for solids), and has a secure, leak-proof lid.

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. Clearly write the full chemical name, "this compound," and an approximate amount.

  • Transfer: Carefully transfer the solid waste into the labeled container using dedicated, decontaminated tools. Minimize the creation of dust.

  • Closure: Securely close the container lid immediately after adding waste.

III. Storage

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Logistics: Do not allow the accumulated waste to exceed 55 gallons. For acutely toxic waste, the limit is one quart.

IV. Final Disposal

  • Scheduling Pickup: Once the container is full or ready for disposal, contact your institution's EHS department to schedule a waste pickup.

  • Documentation: Complete any required waste tracking forms or logbooks as per your institution's procedures.

V. Decontamination of Labware and Surfaces

  • Gross Decontamination: For glassware and equipment with significant residue, scrape the solid material into the designated hazardous waste container.

  • Cleaning: Wash the decontaminated items with an appropriate solvent (e.g., acetone, followed by ethanol and water) in a chemical fume hood. Collect the initial rinsate as hazardous waste.

  • Surface Cleaning: In case of a spill, absorb the solid material with an inert absorbent material and transfer it to the hazardous waste container. Clean the surface with a suitable solvent, followed by soap and water.

VI. Potential for Chemical Pre-treatment (for advanced users under institutional guidance)

While direct disposal via a licensed waste management facility is the standard and recommended procedure, the chemical properties of this compound suggest potential degradation pathways. The benzamide group can be hydrolyzed under basic conditions, and the TBDMS ether is susceptible to cleavage.[2][3] This information is provided for academic insight and should not be attempted as a disposal method without rigorous institutional review, validation, and approval. A hypothetical, unvalidated procedure could involve:

  • Base Hydrolysis of the Benzamide: Slowly adding the compound to a stirred, excess solution of sodium hydroxide in a suitable solvent system could cleave the N4-benzoyl group.[2][4][5]

  • Neutralization and Extraction: Neutralizing the resulting mixture and performing a liquid-liquid extraction to separate the organic components.

  • Waste Collection: Collecting all aqueous and organic phases as hazardous waste for final disposal.

This approach is complex, may generate additional hazardous waste streams, and requires a thorough understanding of the reaction kinetics and potential byproducts. Therefore, the primary and recommended disposal method remains collection and transfer to a professional waste management facility.

References

Personal protective equipment for handling 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine. The following procedures are designed to ensure the safe handling, storage, and disposal of this modified nucleoside, minimizing risk and ensuring the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive Safety Data Sheet (SDS) with quantitative exposure limits for this compound is not universally available, the compound is classified by some suppliers with the GHS07 pictogram for "Harmful/Irritant" and the hazard statement H302: "Harmful if swallowed".[1] Therefore, it is imperative to handle this compound with appropriate caution in a controlled laboratory environment.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection.[2] A face shield is recommended when there is a significant risk of splashing.[2]Protects eyes from accidental splashes of solutions or contact with the solid compound.
Skin Protection - Gloves: Nitrile or other chemical-resistant gloves. Double gloving is recommended.[3]- Lab Coat/Gown: A standard laboratory coat is the minimum requirement.[2] For larger quantities or when there is a risk of significant contamination, a disposable gown made of a low-permeability fabric is advised.[3]- Footwear: Closed-toe shoes must be worn at all times in the laboratory.[2]Prevents skin contact with the chemical. Double gloving provides an extra layer of protection and allows for the safe removal of the outer glove if contaminated.[3]
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or a certified chemical fume hood.[2]If handling the solid compound outside of a fume hood where dust may be generated, a NIOSH-approved respirator should be considered.[2]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for safety. The following diagram and steps outline the recommended procedure for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Review SDS and Procedures B Don Appropriate PPE (Double Gloves, Gown, Goggles) A->B D Retrieve Compound from Storage (-20°C or -80°C) C Prepare Work Area (Fume Hood) B->C C->D E Equilibrate to Room Temperature D->E G Decontaminate Work Area F Weigh and Prepare Solution (Inside Fume Hood) E->F F->G H Segregate Chemical Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the supplier-specific Safety Data Sheet (SDS) and this handling guide.

    • Put on all required PPE, including double gloves, a lab coat or gown, and safety goggles.[2][3]

    • Prepare the designated work area, preferably within a certified chemical fume hood, by ensuring it is clean and uncluttered.

  • Handling the Compound:

    • Retrieve the compound from its recommended storage, which is typically at -20°C or -80°C and protected from light.[4]

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Perform all manipulations, such as weighing the solid and preparing solutions, inside the chemical fume hood to minimize inhalation exposure.

  • Post-Handling:

    • After the experimental work is complete, decontaminate all surfaces and equipment used.

    • Properly segregate all chemical waste as outlined in the disposal plan below.

    • Remove PPE in the correct order to avoid self-contamination (e.g., outer gloves, gown, inner gloves).

    • Wash hands thoroughly with soap and water after removing all PPE.[3]

Storage and Disposal Plan

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage:

  • Short-term: Store at -20°C for up to one month, protected from light.[4]

  • Long-term: For storage up to six months, maintain at -80°C, protected from light.[4]

  • Ensure the container is tightly sealed to prevent degradation.

Disposal Plan:

Chemical waste containing this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain. [5][6]

Waste TypeCollection and Disposal Procedure
Solid Waste - Collect in a clearly labeled, sealed container marked "Hazardous Waste".[7]- Include the full chemical name on the label.[7]- Store in a designated secondary containment area away from incompatible materials.[7]
Liquid Waste (Organic Solvents) - Collect in a dedicated, sealed, and properly labeled hazardous waste container for organic solvents.[5]- Do not mix with incompatible waste streams.[8]
Contaminated Labware (e.g., pipette tips, tubes) - Dispose of in a designated solid hazardous waste container.
Empty Product Containers - Triple-rinse the container with a suitable solvent (e.g., the solvent used in your experiment).[7]- Collect the first rinse as hazardous liquid waste.[6]- After triple-rinsing and air-drying, the container may be disposed of in the regular trash, or preferably, reused for compatible waste collection after relabeling.[7]

All waste must be collected by your institution's Environmental Health & Safety (EHS) department for proper disposal according to federal, state, and local regulations.[6][7]

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.